Prmt5-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H19ClN4O5 |
|---|---|
Molecular Weight |
418.8 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-[(R)-(4-chlorophenyl)-hydroxymethyl]-5-(5-hydroxy-3,6,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraen-10-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C19H19ClN4O5/c20-10-3-1-9(2-4-10)13(26)16-14(27)15(28)19(29-16)23-6-5-11-17-21-7-12(25)24(17)8-22-18(11)23/h1-6,8,12-16,19,25-28H,7H2/t12?,13-,14+,15-,16-,19-/m1/s1 |
InChI Key |
LTPABOINPMWTKU-BHUSIORFSA-N |
Isomeric SMILES |
C1C(N2C=NC3=C(C2=N1)C=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)[C@@H](C5=CC=C(C=C5)Cl)O)O)O)O |
Canonical SMILES |
C1C(N2C=NC3=C(C2=N1)C=CN3C4C(C(C(O4)C(C5=CC=C(C=C5)Cl)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Prmt5-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of Prmt5-IN-1, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This document details the molecular interactions, cellular consequences, and key signaling pathways modulated by this compound, offering valuable insights for researchers in oncology, epigenetics, and drug discovery.
Core Mechanism of Action: Covalent Inhibition of PRMT5
This compound is a hemiaminal-containing compound that acts as a potent and selective covalent inhibitor of PRMT5.[1] Its mechanism involves the conversion of the hemiaminal to an aldehyde under physiological conditions. This aldehyde then forms a covalent adduct with a key cysteine residue (C449) within the active site of the PRMT5 enzyme.[1] This irreversible binding effectively blocks the methyltransferase activity of PRMT5, preventing the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on substrate proteins.
The inhibition of the PRMT5/MEP50 complex by this compound is rapid and demonstrates high affinity.[1] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) on both histone and non-histone proteins.[2] By inhibiting PRMT5, this compound leads to a global reduction in cellular sDMA levels.[1]
Quantitative Inhibition Data
The potency of this compound and other relevant PRMT5 inhibitors has been quantified across various biochemical and cellular assays. The following tables summarize key inhibitory constants and cellular efficacy data.
| Compound | Target | Assay Type | IC50 | Ki*app (nM) | Kinact/KI (M⁻¹min⁻¹) | Kinact (min⁻¹) | Reference |
| This compound | PRMT5/MEP50 | Biochemical | 11 nM | 55 nM | 1.2 x 10⁵ | 0.068 | [1] |
| GSK3326595 | PRMT5/MEP50 | Biochemical | 6.2 ± 0.8 nM | 3.1 ± 0.4 | - | - | [3] |
| Compound 17 | PRMT5:MEP50 PPI | Cell-based (LNCaP) | 430 nM | - | - | - | [4] |
| CMP5 | PRMT5 | Cell-based (ATL patient cells) | 23.94–33.12 µM | - | - | - | [5] |
| HLCL61 | PRMT5 | Cell-based (ATL patient cells) | 2.33–42.71 µM | - | - | - | [5] |
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | Granta-519 | Cellular sDMA inhibition | 0.012 µM | [1] |
| This compound | Granta-519 | Cell proliferation | 0.06 µM | [1] |
| GSK591 | EVI1-high leukemia | Cell growth | - | [6] |
| LLY283 | EVI1-high leukemia | Cell growth | - | [6] |
| Compound 17 | LNCaP | Cell viability | 430 nM | [4] |
| Compound 17 | A549 | Cell viability | < 450 nM | [4] |
Impact on Cellular Signaling Pathways
PRMT5 plays a crucial role in regulating various signaling pathways implicated in cancer cell proliferation, survival, and differentiation. Inhibition of PRMT5 by this compound consequently modulates these pathways.
WNT/β-catenin Signaling
PRMT5 has been shown to promote WNT/β-catenin signaling by epigenetically silencing antagonists of this pathway, such as DKK1, DKK3, AXIN2, and WIF1.[7][8][9] PRMT5 binds to the promoter regions of these genes, leading to symmetric methylation of histone H3 at arginine 8 (H3R8) and histone H4 at arginine 3 (H4R3), which are repressive marks.[8] Inhibition of PRMT5 with compounds like this compound would be expected to restore the expression of these antagonists, thereby downregulating WNT/β-catenin target genes like CYCLIN D1, c-MYC, and SURVIVIN, ultimately leading to decreased cell proliferation and survival.[7][8][9][10]
AKT/GSK3β Signaling
PRMT5 also indirectly activates the AKT/GSK3β signaling pathway.[7] By repressing WNT antagonists like AXIN2, PRMT5 prevents the inactivation of AKT.[7] Activated AKT, in turn, phosphorylates and inactivates GSK3β.[11] This inactivation of GSK3β contributes to the stabilization of β-catenin. PRMT5 inhibition can therefore lead to decreased phosphorylation of AKT and GSK3β, contributing to the overall suppression of pro-survival signaling.[7][11] Furthermore, PRMT5 can directly regulate AKT activity through methylation, independent of the WNT pathway.[12]
Experimental Protocols
Detailed methodologies for key experiments used to characterize the mechanism of action of this compound are provided below.
Biochemical Assay: AlphaLISA for PRMT5 Activity
This protocol describes a high-throughput AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the enzymatic activity of PRMT5.[13][14][15][16][17]
Materials:
-
PRMT5/MEP50 enzyme complex
-
Biotinylated histone H4 peptide substrate
-
S-adenosylmethionine (SAM)
-
AlphaLISA anti-rabbit IgG acceptor beads
-
AlphaScreen streptavidin-conjugated donor beads
-
Primary antibody specific for symmetrically dimethylated H4R3
-
PRMT5 Assay Buffer (e.g., 30mM Tris-HCl pH 8.0, 1mM DTT, 0.01% BSA, 0.01% Tween-20)
-
384-well Optiplate
-
Alpha-enabled plate reader
Procedure:
-
Reaction Setup: In a 384-well plate, add PRMT5/MEP50 enzyme, biotinylated H4 peptide substrate, and SAM in PRMT5 assay buffer.
-
Compound Addition: Add this compound or other test compounds at desired concentrations. Include a DMSO control.
-
Enzymatic Reaction: Incubate the plate at room temperature for 1-2 hours to allow for the methylation reaction.
-
Detection:
-
Add the primary antibody specific for sDMA-H4R3 and the AlphaLISA acceptor beads. Incubate for 1 hour at room temperature.
-
Add the AlphaScreen streptavidin donor beads. Incubate for 30 minutes to 1 hour in the dark at room temperature.
-
-
Data Acquisition: Read the plate on an Alpha-enabled plate reader at an excitation of 680 nm and emission detection between 520-620 nm. The signal is inversely proportional to the inhibitory activity of the compound.
Cell-Based Assay: Western Blot for Symmetric Dimethylarginine (sDMA)
This protocol details the use of western blotting to assess the cellular activity of this compound by measuring the levels of global sDMA.[2][18][19]
Materials:
-
Cell lines of interest (e.g., Granta-519, MCF7)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-sDMA, anti-PRMT5, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the sDMA signal to the loading control. Repeat the process for PRMT5 protein levels.
Cell Viability Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[20][21]
Materials:
-
Cell lines of interest
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.
Conclusion
This compound is a powerful research tool for investigating the biological roles of PRMT5. Its covalent mechanism of action provides potent and sustained inhibition of PRMT5's methyltransferase activity. This leads to a reduction in cellular sDMA levels and the modulation of key oncogenic signaling pathways, including WNT/β-catenin and AKT/GSK3β. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for scientists and researchers working to further elucidate the therapeutic potential of PRMT5 inhibition.
References
- 1. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein arginine methyltransferase 5 (PRMT5) activates WNT/β-catenin signalling in breast cancer cells via epigenetic silencing of DKK1 and DKK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. PRMT5 Promotes EMT Through Regulating Akt Activity in Human Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. texaschildrens.org [texaschildrens.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery and Synthesis of Prmt5-IN-1: A Technical Guide for Researchers
Introduction: Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology due to its role in regulating a multitude of cellular processes, including gene expression, RNA splicing, and signal transduction. Its dysregulation is implicated in various cancers. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of Prmt5-IN-1, a potent and selective covalent inhibitor of PRMT5, intended for researchers, scientists, and drug development professionals.
Discovery and Mechanism of Action
This compound, also referred to as compound 9 in seminal literature, is a hemiaminal that acts as a potent, selective, and covalent inhibitor of the PRMT5/MEP50 complex.[1] Its discovery was a significant step in developing targeted therapies against PRMT5.
The unique mechanism of this compound involves its conversion to a reactive aldehyde under physiological conditions. This aldehyde then forms a covalent adduct with a non-catalytic cysteine residue, Cys449, located in the S-adenosylmethionine (SAM) binding site of PRMT5.[2][3][4] This covalent modification is irreversible and leads to the time-dependent inactivation of the enzyme. The presence of this unique cysteine residue in PRMT5, which is not conserved in other PRMT family members, provides a basis for the inhibitor's selectivity.[2][3]
Quantitative Biological Data
The biological activity of this compound and other representative PRMT5 inhibitors is summarized in the tables below, providing key quantitative metrics for comparison.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound (Compound 9) | PRMT5/MEP50 | 11 | Biochemical | [4] |
| This compound (Compound 9) | Cellular sDMA (Granta-519 cells) | 12 | Cellular | [4] |
| This compound (Compound 9) | Cell Proliferation (Granta-519 cells) | 60 | Cellular | [4] |
| Aldehyde 10 | PRMT5/MEP50 | 19.5 | Biochemical | [2] |
| GSK3326595 | PRMT5/MEP50 | 6.2 | Biochemical | [5] |
| JNJ-64619178 | PRMT5/MEP50 | Not specified | Clinical Trial | [2] |
| EPZ015666 | PRMT5 | 30 | Biochemical | |
| MS4322 (Degrader 15) | PRMT5 | 18 | Biochemical |
Table 1: Inhibitory Potency (IC50) of this compound and Other PRMT5 Modulators.
| Compound | Parameter | Value | Target | Reference |
| This compound (Compound 9) | KI | 55 nM | PRMT5/MEP50 | [4] |
| This compound (Compound 9) | kinact | 0.068 min-1 | PRMT5/MEP50 | [4] |
| This compound (Compound 9) | kinact/KI | 1.2 x 105 M-1min-1 | PRMT5/MEP50 | [4] |
Table 2: Kinetic Parameters for the Covalent Inactivation of PRMT5/MEP50 by this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key aspects of PRMT5 signaling and a typical experimental workflow for evaluating PRMT5 inhibitors.
Figure 1: Simplified PRMT5 signaling pathway and point of intervention for this compound.
Figure 2: General experimental workflow for the evaluation of this compound.
Synthesis of this compound (Compound 9)
The synthesis of this compound is a multi-step process. A representative synthetic scheme is provided below, based on the published literature.[2]
Figure 3: Synthetic scheme for this compound (Compound 9).
Detailed Protocol (General Steps):
A detailed, step-by-step protocol is typically found in the supplementary information of the primary publication. The following is a generalized procedure based on the reaction scheme.
-
Step a (Amide Formation): The starting carboxylic acid (Compound 1) is converted to the corresponding Weinreb amide (Compound 2) using N,O-Dimethylhydroxylamine hydrochloride, propylphosphonic anhydride (T3P) as a coupling agent, and a base such as Hünig's base or triethylamine.
-
Step b (Grignard Reaction): The Weinreb amide is reacted with a Grignard reagent, such as 4-chlorophenylmagnesium bromide, to yield the ketone (Compound 3).
-
Step c (Asymmetric Reduction): The ketone is asymmetrically reduced to the corresponding alcohol (Compound 4) using a ruthenium catalyst.
-
Step d (Deprotection): Protective groups are removed using trifluoroacetic acid (TFA) in water to yield the amine (Compound 5).
-
Step e-g (Cyclization and Intermediate Steps): The amine undergoes a series of reactions, including condensation with 2,2-dimethoxyethan-1-amine and subsequent cyclization steps, to form the hemiaminal ether intermediate (Compound 8).
-
Step h (Final Hydrolysis): The final step involves the acid-catalyzed hydrolysis of the hemiaminal ether with 1 N aqueous HCl under reflux to yield this compound (Compound 9).
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.
-
Cell Plating: Seed cancer cells (e.g., Granta-519, Jurkat, Hut-78) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 to 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for PRMT5 and Symmetric Di-Methyl Arginine (sDMA)
This protocol is used to determine the effect of this compound on the protein levels of PRMT5 and its methylation mark, sDMA.
-
Cell Lysis:
-
Treat cells (e.g., MCF-7, Granta-519) with this compound at various concentrations for a specified time (e.g., 3-6 days).[4]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PRMT5 and sDMA overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative protein levels.
Biochemical PRMT5 Inhibition Assay
This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of the PRMT5/MEP50 complex.
-
Reaction Mixture Preparation: In a 384-well plate, prepare a reaction mixture containing assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/ml BSA, 1 mM DTT), recombinant human PRMT5/MEP50 complex, and a histone H4 peptide substrate.
-
Inhibitor Addition: Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Reaction Initiation: Initiate the methyltransferase reaction by adding S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Detection: Detect the incorporation of the [3H]-methyl group into the histone peptide substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
References
- 1. Nucleoside protein arginine methyltransferase 5 (PRMT5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Prmt5-IN-1: A Technical Guide to its Impact on Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Prmt5-IN-1, a potent and selective covalent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This document details the compound's mechanism of action, its effects on histone methylation, and the experimental protocols to assess its activity, serving as a vital resource for researchers in oncology and epigenetic drug discovery.
Core Concepts: PRMT5 and Histone Arginine Methylation
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a crucial role in regulating numerous cellular processes, including gene transcription, RNA splicing, and signal transduction.[3][4] PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (sDMA) marks.[5]
PRMT5 primarily targets arginine residues on the N-terminal tails of histones, including Histone H2A at arginine 3 (H2AR3), Histone H3 at arginine 8 (H3R8), and Histone H4 at arginine 3 (H4R3).[6][7] These methylation marks, particularly H3R8me2s and H4R3me2s, are generally associated with transcriptional repression.[6][7] PRMT5 often functions within multi-protein complexes, and its activity is essential for normal cellular function; however, its dysregulation is frequently implicated in various cancers.[8][9]
This compound: A Covalent Inhibitor of PRMT5
This compound (also referred to as compound 9 in some literature) is a potent and selective inhibitor of the PRMT5/MEP50 complex.[10] It functions as a covalent inhibitor, forming a covalent bond with a cysteine residue (C449) in the active site of PRMT5.[10] This irreversible binding leads to the inhibition of its methyltransferase activity.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its cellular effects.
| Parameter | Value | Assay Conditions | Reference |
| IC | 11 nM | Biochemical assay using AcH4-23 peptide substrate. | |
| IC | 12 nM | Inhibition of symmetric dimethylarginine (sDMA) in Granta-519 cells after 3 days of treatment. | [6] |
| IC | 60 nM | Inhibition of cell proliferation in Granta-519 cells after 10 days of treatment. | [6] |
| K | 0.068 min⁻¹ | Inhibition of the PRMT5/MEP50 complex. | [6] |
| K | 55 nM | Binding affinity to the PRMT5/MEP50 complex. | [6] |
Table 1: In Vitro and Cellular Activity of this compound. This table provides a summary of the half-maximal inhibitory concentrations (IC50) and kinetic parameters of this compound against the PRMT5/MEP50 complex and in cellular assays.
Signaling Pathways and Mechanism of Action
The mechanism of action of this compound and its impact on cellular signaling are multifaceted. By inhibiting PRMT5, this compound prevents the symmetric dimethylation of histone and non-histone substrates, leading to downstream effects on gene expression and cellular processes.
Figure 1: Mechanism of Action of this compound. This diagram illustrates how this compound covalently inhibits the PRMT5/MEP50 complex, leading to a reduction in histone arginine methylation and subsequent downstream effects on gene expression and cell fate.
PRMT5-mediated histone methylation is often linked to transcriptional repression. For instance, PRMT5 can recruit DNMT3A, an enzyme responsible for DNA methylation, thereby coupling histone and DNA methylation in gene silencing.[3] Inhibition of PRMT5 can therefore lead to the reactivation of tumor suppressor genes.
Furthermore, there is a crosstalk between PRMT5-mediated arginine methylation and other histone modifications. For example, PRMT5 activity can antagonize H3K27 trimethylation (H3K27me3), a repressive mark deposited by the Polycomb Repressive Complex 2 (PRC2).[11][12] Inhibition of PRMT5 can lead to an increase in global H3K27me3 levels.[12]
Figure 2: PRMT5 Signaling in Transcriptional Regulation. This diagram depicts the central role of the PRMT5/MEP50 complex in mediating transcriptional repression through histone arginine methylation and its interplay with DNA methylation and other histone marks.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the effect of this compound on histone methylation and cellular processes.
Biochemical Assay for PRMT5 Inhibition
This assay measures the ability of this compound to inhibit the methyltransferase activity of the PRMT5/MEP50 complex in vitro.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (e.g., AcH4-23) as a substrate
-
S-[³H-methyl]-adenosyl-L-methionine ([³H]-SAM) as a methyl donor
-
This compound at various concentrations
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20)
-
Scintillation cocktail
-
FlashPlate or filter-based assay system
Protocol:
-
Prepare a reaction mixture containing the PRMT5/MEP50 complex, the histone H4 peptide substrate, and assay buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes at room temperature).
-
Initiate the methyltransferase reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid for filter-based assays).
-
For FlashPlate assays, the [³H]-methylated peptide will be captured on the plate. For filter-based assays, the reaction mixture is transferred to a filter membrane that binds the peptide.
-
Wash the plate or filter to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC
50value by fitting the data to a dose-response curve.
Western Blot Analysis of Histone Methylation
This method is used to assess the levels of specific histone methylation marks in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., Granta-519)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Histone extraction kit (optional)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for sDMA, H4R3me2s, H3R8me2s, and a loading control (e.g., total Histone H3 or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or DMSO for the desired duration (e.g., 72 hours).
-
Harvest the cells and prepare whole-cell lysates or perform histone extraction according to the manufacturer's protocol.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-H4R3me2s) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative change in histone methylation levels.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the occupancy of PRMT5 and the presence of specific histone methylation marks at particular genomic loci.
Materials:
-
Cells treated with this compound or DMSO
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
ChIP lysis buffer
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Antibodies for immunoprecipitation (e.g., anti-PRMT5, anti-H4R3me2s, and IgG control)
-
Protein A/G magnetic beads
-
ChIP wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR analysis of target gene promoters
Protocol:
-
Treat cells with this compound or DMSO.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Harvest the cells and lyse them to release the nuclei.
-
Isolate the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Pre-clear the chromatin with protein A/G beads.
-
Immunoprecipitate the chromatin overnight at 4°C with the antibody of interest.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by heating in the presence of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for target gene promoters and control regions.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cells.
Materials:
-
Cancer cell line
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO.
-
Incubate the plate for a specified period (e.g., 3 to 10 days).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC
50value.
Figure 3: Experimental Workflow for this compound Evaluation. This flowchart outlines the key in vitro and cellular assays used to characterize the activity and effects of this compound.
Conclusion
This compound is a valuable tool for studying the biological roles of PRMT5 and for the development of novel cancer therapeutics. Its potent and covalent mechanism of action provides a robust means to inhibit PRMT5 activity, leading to significant effects on histone methylation, gene expression, and cancer cell proliferation. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to investigate the therapeutic potential of targeting PRMT5 with this compound and other next-generation inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. embopress.org [embopress.org]
- 3. PRMT5-mediated methylation of histone H4R3 recruits DNMT3A, coupling histone and DNA methylation in gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. PRMT1 loss sensitizes cells to PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein arginine methyltransferase 5 (Prmt5) localizes to chromatin loop anchors and modulates expression of genes at TAD boundaries during early adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. PRMT5-mediated histone arginine methylation antagonizes transcriptional repression by polycomb complex PRC2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PRMT5 Substrates and the Covalent Inhibitor Prmt5-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator of numerous cellular processes and a compelling therapeutic target in oncology and other diseases. As a Type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone protein substrates. This post-translational modification plays a pivotal role in signal transduction, RNA processing, DNA damage repair, and the regulation of gene expression. The dysregulation of PRMT5 activity is frequently observed in various cancers, often correlating with poor prognosis.[1][2] This has spurred the development of potent and specific PRMT5 inhibitors, among which Prmt5-IN-1 stands out as a selective covalent inhibitor. This guide provides a comprehensive overview of PRMT5 substrates, the mechanism of this compound, and detailed experimental protocols for their study.
PRMT5: The Enzyme and its Substrates
PRMT5 functions as a part of a larger protein complex, most commonly with MEP50 (Methylosome Protein 50), also known as WDR77. This interaction is crucial for its enzymatic activity.[3] PRMT5 recognizes and methylates arginine residues typically found within glycine-arginine rich (GAR) motifs, with a preference for the Gly-Arg-Gly (GRG) sequence.[4][5][6]
Key PRMT5 Substrates and their Functional Consequences
The substrates of PRMT5 are diverse, reflecting its involvement in a wide array of cellular functions. The methylation of these substrates can alter their stability, localization, and interaction with other proteins, thereby modulating their activity. A summary of key PRMT5 substrates and the functional impact of their methylation is presented below.
| Substrate Category | Specific Substrates | Methylation Site(s) | Functional Consequence of Methylation | Cellular Process Affected |
| Histones | H4, H3, H2A | H4R3, H3R8, H2AR3 | Transcriptional repression | Gene Expression Regulation |
| Splicing Factors | SmD1, SmD3, SmB/B' | C-terminal RG-rich domains | Assembly of spliceosomal snRNPs | RNA Splicing |
| Transcription Factors | p53, E2F-1, NF-κB (p65) | Not fully specified | Modulation of transcriptional activity and target gene specificity | Cell Cycle, Apoptosis, Inflammation |
| Growth Factor Receptors | EGFR, PDGFRα | EGFR (R1175) | Attenuation of ERK signaling (EGFR); Increased receptor stability and signaling (PDGFRα) | Signal Transduction, Cell Proliferation |
| DNA Damage Response | Rad9, 53BP1 | Not fully specified | Checkpoint control and DNA repair | DNA Damage Response |
| Other Key Proteins | AKT1, BCL6 | AKT1 (R15) | Activation of AKT signaling | Cell Survival, Proliferation |
| TMPRSS2:ERG fusion protein | R761 (in AR LBD) | Inhibition of androgen receptor (AR)-dependent transcription | Prostate Cancer Pathogenesis |
This compound: A Covalent Inhibitor of PRMT5
This compound is a potent and selective inhibitor of PRMT5.[7] It functions as a covalent inhibitor, a mechanism that offers the potential for high potency and prolonged duration of action.
Mechanism of Action
This compound is a hemiaminal that, under physiological conditions, can convert to a reactive aldehyde. This aldehyde then forms a covalent bond with a unique cysteine residue (C449) located in the active site of PRMT5.[8][9] This covalent modification is thought to proceed through an elimination reaction to form a thiol-vinyl ether, effectively and irreversibly inactivating the enzyme.[8]
Quantitative Data for this compound and Other Inhibitors
The potency of PRMT5 inhibitors is typically measured by their half-maximal inhibitory concentration (IC50).
| Inhibitor | Target | IC50 (nM) | Assay Conditions | Reference |
| This compound | PRMT5/MEP50 | 11 | in vitro enzymatic assay | [7] |
| This compound | Cellular sDMA expression | 12 | Granta-519 cells, 3 days | [7] |
| This compound | Cell proliferation | 60 | Granta-519 cells, 10 days | [7] |
| GSK3326595 | PRMT5 | - | - | [10] |
| JNJ-64619178 | PRMT5 | - | - | [10] |
Signaling Pathways Regulated by PRMT5
PRMT5 is a key node in several critical signaling pathways, influencing cell proliferation, survival, and differentiation.
Growth Factor Receptor Signaling
PRMT5 directly methylates and regulates the activity of several growth factor receptors.
-
EGFR (Epidermal Growth Factor Receptor): PRMT5-mediated methylation of EGFR at arginine 1175 can dampen the activation of the downstream ERK signaling pathway, thereby suppressing cell growth in some contexts.[11][12] However, in other cellular environments, PRMT5 activity leads to the phosphorylation of EGFR and its downstream proteins, promoting processes like epithelial-mesenchymal transition (EMT).[11]
-
PDGFR (Platelet-Derived Growth Factor Receptor): In contrast to its effect on EGFR in some cases, PRMT5 methylation of PDGFRα protects it from degradation, leading to increased downstream signaling through the AKT and ERK pathways, which promotes proliferation.[13]
-
FGFR (Fibroblast Growth Factor Receptor): PRMT5 can promote the expression of FGFR3 by repressing the transcription of microRNAs that target it, such as the miR-99 family. This leads to the activation of ERK and AKT signaling, promoting cell growth and metastasis.[11]
Caption: PRMT5-mediated methylation of EGFR can lead to the recruitment of SHP1, which in turn inhibits ERK signaling.
Wnt/β-catenin Signaling Pathway
The role of PRMT5 in the Wnt/β-catenin pathway is context-dependent.
-
Activation: In some cancers, such as breast cancer and lymphoma, PRMT5 promotes Wnt/β-catenin signaling by epigenetically silencing negative regulators of the pathway, like DKK1, DKK3, AXIN2, and WIF1.[5][14] This leads to the stabilization and nuclear translocation of β-catenin, and subsequent activation of target genes that drive proliferation, such as c-MYC and Cyclin D1.
-
Suppression: Conversely, in certain contexts like murine gastric tumorigenesis, PRMT5 can act as a tumor suppressor by inhibiting Wnt/β-catenin signaling.
Caption: PRMT5 can activate Wnt/β-catenin signaling by silencing its inhibitors.
Experimental Protocols
In Vitro PRMT5 Methylation Assay (Radioactive)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) to a substrate protein by PRMT5.
Materials:
-
Recombinant PRMT5/MEP50 complex
-
Substrate protein (e.g., histone H4, GST-GAR)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
Methylation buffer (50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
SDS-PAGE loading buffer
-
SDS-PAGE gel and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Scintillation counter or autoradiography film
Protocol:
-
Set up the methylation reaction in a microcentrifuge tube:
-
1-5 µg of substrate protein
-
0.5-1 µCi of [³H]-SAM
-
1X Methylation buffer
-
0.2-0.5 µg of recombinant PRMT5/MEP50 complex
-
Bring the final volume to 30 µL with nuclease-free water.
-
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding 6 µL of 6X SDS-PAGE loading buffer and heating at 95-100°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Detect the radiolabeled methylated substrate by either:
-
Autoradiography: Expose the membrane to X-ray film.
-
Scintillation counting: Excise the protein band from the membrane and measure the radioactivity.
-
Caption: Workflow for a radioactive in vitro PRMT5 methylation assay.
Western Blotting for Detection of Symmetric Dimethylarginine (sDMA)
This method is used to detect the levels of sDMA on a specific protein of interest in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE loading buffer
-
SDS-PAGE gel and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-sDMA antibody (pan-specific or specific to a methylated motif)
-
Antibody against the protein of interest (for total protein levels)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells and quantify protein concentration.
-
Denature protein lysates by adding SDS-PAGE loading buffer and heating.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane (optional) and re-probe with antibodies for the total protein of interest and a loading control.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity, and is commonly used to assess the effect of inhibitors like this compound.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
PRMT5 is a multifaceted enzyme with a profound impact on cellular physiology and pathology. The ever-expanding list of its substrates underscores its central role in regulating key cellular processes. The development of potent and specific inhibitors, such as the covalent inhibitor this compound, provides powerful tools for both basic research and therapeutic intervention. The experimental protocols detailed in this guide offer a starting point for researchers to investigate the intricate biology of PRMT5 and to evaluate the efficacy of novel therapeutic strategies targeting this critical enzyme. As our understanding of PRMT5 and its substrates continues to grow, so too will the opportunities for innovative therapeutic applications in a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The methylation induced by protein arginine methyltransferase 5 promotes tumorigenesis and progression of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. meridian.allenpress.com [meridian.allenpress.com]
- 10. Molecular basis for substrate recruitment to the PRMT5 methylosome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRMT5 regulates colorectal cancer cell growth and EMT via EGFR/Akt/GSK3β signaling cascades | Aging [aging-us.com]
- 12. PRMT5 function and targeting in cancer [cell-stress.com]
- 13. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical probes and methods for the study of protein arginine methylation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00018D [pubs.rsc.org]
The Precision Strike: A Technical Guide to MTA-Cooperative PRMT5 Inhibition in MTAP-Deleted Cancers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The targeted therapy landscape for cancers with limited treatment options is rapidly evolving, with a significant focus on exploiting synthetic lethal interactions. One of the most promising of these is the relationship between the deletion of the methylthioadenosine phosphorylase (MTAP) gene and the dependency on protein arginine methyltransferase 5 (PRMT5). This guide provides a comprehensive technical overview of the scientific rationale, preclinical evidence, and clinical development of a new class of drugs: MTA-cooperative PRMT5 inhibitors, such as MRTX1719 and AMG 193. These agents are designed to selectively eliminate cancer cells harboring MTAP deletions while sparing normal tissues, offering a potentially transformative therapeutic window for a significant patient population across various malignancies. We will delve into the molecular mechanisms, present key preclinical and clinical data in structured formats, detail essential experimental protocols, and visualize the core concepts through signaling and workflow diagrams.
The Synthetic Lethal Relationship: MTAP Deletion and PRMT5 Dependency
The principle of synthetic lethality describes a genetic interaction where the loss of two genes is lethal to a cell, while the loss of either gene alone is not. In the context of MTAP-deleted cancers, this concept provides a powerful therapeutic strategy.
1.1. The Role of MTAP and the Consequence of its Deletion
The MTAP gene, located on chromosome 9p21, is frequently co-deleted with the adjacent tumor suppressor gene, CDKN2A, an event that occurs in approximately 10-15% of all human cancers, with higher prevalence in specific tumor types such as pancreatic cancer, glioblastoma, and non-small cell lung cancer.[1][2] MTAP is a key enzyme in the methionine salvage pathway, responsible for the conversion of 5'-methylthioadenosine (MTA) to adenine and 5-methylthioribose-1-phosphate.
In MTAP-deleted cancer cells, the absence of the MTAP enzyme leads to a significant accumulation of its substrate, MTA.[3][4]
1.2. PRMT5: A Key Regulator of Cellular Processes
Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that plays a critical role in various cellular functions. In complex with its binding partner MEP50 (also known as WDR77), PRMT5 catalyzes the symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins.[5][6] This post-translational modification is crucial for regulating:
-
mRNA splicing: Through methylation of spliceosomal proteins like SmD3.[6]
-
Gene expression: By modifying histones.
-
DNA damage response. [7]
-
Cell cycle progression. [7]
Due to its essential roles, PRMT5 is vital for cell survival and proliferation.[8]
1.3. MTA as an Endogenous Partial PRMT5 Inhibitor
The accumulated MTA in MTAP-deleted cells acts as a competitive inhibitor of S-adenosylmethionine (SAM), the universal methyl donor required for PRMT5's enzymatic activity.[9] This competition leads to partial inhibition of PRMT5, creating a state of heightened dependency on the remaining PRMT5 activity for survival.[9] Normal cells with functional MTAP maintain low intracellular MTA levels and are therefore not subject to this partial inhibition. This differential state between cancerous and normal cells is the linchpin of the therapeutic strategy.
MTA-Cooperative PRMT5 Inhibitors: A New Class of Targeted Agents
These novel inhibitors, including MRTX1719 and AMG 193, are designed to preferentially bind to the PRMT5-MTA complex.[11][12] This cooperative binding leads to potent and selective inhibition of PRMT5 in the high-MTA environment of MTAP-deleted cancer cells, while having minimal effect on PRMT5 in normal, MTAP-proficient cells.[12][13]
Preclinical Evidence of Efficacy and Selectivity
A substantial body of preclinical research has validated the therapeutic potential of MTA-cooperative PRMT5 inhibitors.
3.1. In Vitro Selectivity and Potency
MTA-cooperative PRMT5 inhibitors have demonstrated remarkable selectivity for MTAP-deleted cancer cell lines compared to their MTAP-wild-type counterparts. This is evidenced by significantly lower IC50 values for both inhibition of SDMA, a pharmacodynamic biomarker of PRMT5 activity, and cell viability.
Table 1: In Vitro Activity of MRTX1719 in Isogenic HCT116 Cell Lines [14]
| Cell Line | MTAP Status | SDMA IC50 (nmol/L) | 10-Day Viability IC50 (nmol/L) |
| HCT116 | Wild-Type | 653 | 890 |
| HCT116 | Deleted | 8 | 12 |
Table 2: In Vitro Growth Inhibition (IC50) of PRMT5 Inhibitors in Murine Tumor Cell Lines [15][16]
| Cell Line | MTAP Status | GSK3326595 (µM) | MRTX1719 (µM) |
| MC38/gp100 | Wild-Type | Not specified | Not specified |
| MC38/gp100 | Knockout | Not specified | Not specified |
| B16 | Wild-Type | Not specified | Not specified |
| B16 | Knockout | Not specified | Not specified |
3.2. In Vivo Anti-Tumor Activity
In xenograft models using human cancer cell lines, orally administered MTA-cooperative PRMT5 inhibitors have shown dose-dependent tumor growth inhibition and even tumor regression in MTAP-deleted models, with minimal impact on MTAP-wild-type tumors.[7][14] This anti-tumor activity correlates with the inhibition of the SDMA biomarker in tumor tissues.[8]
Table 3: In Vivo Efficacy of MRTX1719 in a LU99 (MTAP-deleted) Lung Cancer Xenograft Model [8]
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | SDMA Inhibition (%) |
| MRTX1719 | Daily oral administration | 60-88 (concentration-dependent) | 86-98 |
Clinical Development and Early Efficacy
The promising preclinical data has led to the rapid clinical development of MTA-cooperative PRMT5 inhibitors. Early results from first-in-human Phase 1/2 trials are encouraging.
4.1. AMG 193: A First-in-Class MTA-Cooperative PRMT5 Inhibitor
A phase 1 trial of AMG 193 in patients with advanced MTAP-deleted solid tumors demonstrated a favorable safety profile and encouraging anti-tumor activity.[1][17]
Table 4: Preliminary Clinical Activity of AMG 193 in MTAP-Deleted Solid Tumors (Active Doses) [1]
| Tumor Type | Number of Patients (n) | Confirmed Partial Responses (PRs) | Unconfirmed PRs | Stable Disease (SD) | Progressive Disease (PD) | Not Evaluable (NE) |
| Non-Small Cell Lung Cancer | 17 | 2 | 3 | 6 | 3 | 3 |
| Pancreatic Ductal Adenocarcinoma | 23 | 2 | 3 | 4 | 8 | 6 |
| Biliary Tract Cancer | 19 | 2 | 0 | 8 | 3 | 6 |
| Esophageal/Gastric Cancer | 6 | 1 | 1 | 2 | 2 | 0 |
Experimental Protocols
This section provides an overview of key methodologies for evaluating MTA-cooperative PRMT5 inhibitors.
5.1. Detection of MTAP Deletion
Accurate identification of patients with MTAP-deleted tumors is critical for enrollment in clinical trials and for future clinical practice. Several methods are employed:
-
Next-Generation Sequencing (NGS): Directly identifies homozygous deletions of the MTAP gene.[11]
-
Fluorescence In Situ Hybridization (FISH): Considered a gold standard for detecting gene deletions.[9]
-
Immunohistochemistry (IHC): Detects the loss of MTAP protein expression, which is highly correlated with homozygous gene deletion.[11][18]
5.2. Cell Viability Assays
These assays are fundamental for determining the cytotoxic or cytostatic effects of PRMT5 inhibitors.
-
Principle: Cancer cell lines (both MTAP-deleted and wild-type) are seeded in multi-well plates and treated with a range of inhibitor concentrations for a specified duration (e.g., 5-10 days).[14][16] Cell viability is then measured using reagents such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Typical Protocol Outline:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat with a serial dilution of the PRMT5 inhibitor.
-
Incubate for the desired period (e.g., 5, 7, or 10 days).
-
Add CellTiter-Glo® reagent and measure luminescence using a plate reader.
-
Calculate IC50 values from dose-response curves.
-
5.3. Pharmacodynamic Biomarker Analysis (SDMA Immunoblotting)
Measuring the levels of symmetric dimethylarginine (SDMA) is a direct way to assess the on-target activity of PRMT5 inhibitors.
-
Principle: Western blotting is used to detect the levels of SDMA-modified proteins in cell lysates or tumor homogenates from treated and untreated samples. A decrease in the SDMA signal indicates PRMT5 inhibition.
-
Typical Protocol Outline:
-
Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody specific for SDMA (e.g., anti-SYM10).[19]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the SDMA signal to a loading control like β-actin or GAPDH.
-
5.4. In Vivo Xenograft Studies
Animal models are crucial for evaluating the anti-tumor efficacy and tolerability of PRMT5 inhibitors in a living system.
-
Principle: Immunocompromised mice are implanted with human cancer cell lines (either subcutaneously or orthotopically) that are either MTAP-deleted or wild-type. Once tumors are established, mice are treated with the PRMT5 inhibitor or vehicle control, and tumor growth is monitored over time.
-
Typical Protocol Outline:
-
Inject a suspension of cancer cells into the flank or appropriate organ of immunocompromised mice (e.g., nude or SCID mice).
-
Monitor tumor growth until they reach a specified size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the PRMT5 inhibitor orally or via another appropriate route at a defined dose and schedule (e.g., once or twice daily).[20]
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., SDMA immunoblotting).
-
5.5. RNA Sequencing for Alternative Splicing Analysis
Given PRMT5's role in spliceosome function, RNA sequencing can elucidate the mechanistic consequences of its inhibition.
-
Principle: Total RNA is extracted from cells treated with a PRMT5 inhibitor or control. Following library preparation and sequencing, bioinformatics tools are used to identify changes in alternative splicing events, such as exon skipping or intron retention.
-
Typical Protocol Outline:
-
Treat cells with the PRMT5 inhibitor for a specified time (e.g., 72 hours).[21]
-
Extract total RNA using a method like TRIzol.
-
Assess RNA quality and quantity.
-
Prepare sequencing libraries (e.g., using oligo(dT)-based mRNA enrichment).
-
Perform paired-end RNA sequencing.
-
Align reads to a reference genome and use software like rMATS to analyze differential splicing events.[22]
-
Visualizing the Core Concepts
6.1. Signaling Pathway
Caption: Synthetic lethality in MTAP-deleted cancers.
6.2. Experimental Workflow: In Vitro Selectivity
Caption: Workflow for assessing in vitro selectivity.
Future Directions and Conclusion
The development of MTA-cooperative PRMT5 inhibitors represents a paradigm shift in precision oncology. The robust preclinical data and encouraging early clinical results suggest that these agents could become a valuable therapeutic option for patients with MTAP-deleted cancers, a population with significant unmet medical need.
Future research will likely focus on:
-
Combination Strategies: Exploring the synergy of PRMT5 inhibitors with other targeted therapies or standard-of-care chemotherapies to enhance efficacy and overcome potential resistance mechanisms.
-
Biomarker Refinement: Further optimizing methods for detecting MTAP loss to ensure accurate patient selection.
-
Understanding Resistance: Investigating potential mechanisms of acquired resistance to MTA-cooperative PRMT5 inhibitors.
References
- 1. onclive.com [onclive.com]
- 2. MTAP Deletion Biomarker | Hope With Answers Podcast | LCFA [lcfamerica.org]
- 3. MTAP deletion confers enhanced dependency on the arginine methyltransferase PRMT5 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTAP deletion confers enhanced dependency on the PRMT5 arginine methyltransferase in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ascopubs.org [ascopubs.org]
- 10. oncodaily.com [oncodaily.com]
- 11. mtapdeletion.com [mtapdeletion.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. MTA-cooperative PRMT5 inhibitors enhance T cell-mediated antitumor activity in MTAP-loss tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Deletions of CDKN2A and MTAP Detected by Copy-Number Variation Array Are Associated with Loss of p16 and MTAP Protein in Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ar.iiarjournals.org [ar.iiarjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. Sustained cancer‐relevant alternative RNA splicing events driven by PRMT5 in high‐risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Prmt5-IN-1 and Spliceosome Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator of various cellular processes, with a particularly significant role in spliceosome function. Its dysregulation is implicated in numerous cancers, making it a compelling target for therapeutic intervention. Prmt5-IN-1 is a potent and selective covalent inhibitor of PRMT5 that has served as a valuable tool to probe the biological consequences of PRMT5 inhibition. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its impact on spliceosome regulation, and the downstream cellular effects. This document includes a compilation of quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support researchers in the field of oncology and drug development.
Introduction to PRMT5 and its Role in Splicing
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins[1]. This post-translational modification is crucial for the proper functioning of the spliceosome, the cellular machinery responsible for removing introns from pre-mRNA.
PRMT5, in complex with its binding partner MEP50 (Methylosome Protein 50), catalyzes the sDMA of Sm proteins (B, D1, and D3), which are core components of small nuclear ribonucleoproteins (snRNPs)[2]. This methylation is essential for the proper assembly of snRNPs, which are the building blocks of the spliceosome. Inhibition of PRMT5 disrupts this process, leading to global changes in pre-mRNA splicing, including intron retention and exon skipping[2][3]. These splicing defects can result in the production of non-functional proteins or the activation of nonsense-mediated decay pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells that are often highly dependent on proper splicing for their survival and proliferation.
Beyond the core spliceosome machinery, PRMT5 also methylates other splicing factors, such as SRSF1 (Serine and Arginine Rich Splicing Factor 1), further influencing alternative splicing events[4]. The dysregulation of alternative splicing is a hallmark of cancer, contributing to tumor progression and therapeutic resistance.
This compound: A Covalent Inhibitor of PRMT5
This compound is a hemiaminal-containing compound that acts as a potent and selective covalent inhibitor of PRMT5. Under physiological conditions, the hemiaminal can convert to a reactive aldehyde, which then forms a covalent bond with a unique cysteine residue (C449) located in the active site of PRMT5[2][5]. This covalent modification irreversibly inactivates the enzyme.
Quantitative Data for PRMT5 Inhibitors
The following tables summarize key quantitative data for this compound and other notable PRMT5 inhibitors.
| Inhibitor | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound | PRMT5/MEP50 | 11 | - | Enzymatic Assay | [6] |
| This compound | Cellular sDMA | 12 | Granta-519 | Western Blot | [6] |
| This compound | Cell Proliferation | 60 | Granta-519 | Cell Viability | [6] |
| EPZ015666 | PRMT5 | 22 | - | Enzymatic Assay | [7] |
| JNJ-64619178 | PRMT5 | - | HCT116 MTAP del | Cell Viability | [8] |
| GSK3326595 | PRMT5 | - | HCT116 MTAP del | Cell Viability | [8] |
| MRTX1719 | PRMT5 (MTA-cooperative) | - | HCT116 MTAP del | Cell Viability | [8] |
| Compound 17 | PRMT5:MEP50 PPI | <500 | LNCaP, A549 | Cell Viability | [9] |
Table 1: Inhibitory Potency of Selected PRMT5 Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target by 50%.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study the effects of PRMT5 inhibitors like this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of PRMT5 inhibitors on cancer cell proliferation.
-
Cell Seeding: Seed cancer cells (e.g., A549, Granta-519) in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the PRMT5 inhibitor (e.g., this compound) or vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Following treatment, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.
Western Blot for Symmetric Dimethylarginine (sDMA)
This protocol is for detecting changes in global sDMA levels following PRMT5 inhibition.
-
Cell Lysis: Treat cells with the PRMT5 inhibitor or vehicle control. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for symmetric dimethylarginine (e.g., anti-sDMA antibody) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis can be performed to quantify the changes in sDMA levels relative to the loading control.
RNA Sequencing and Alternative Splicing Analysis
This workflow outlines the steps for analyzing alternative splicing changes induced by PRMT5 inhibition.
-
RNA Extraction: Treat cells with the PRMT5 inhibitor or vehicle control. Isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) and perform DNase treatment to remove any contaminating genomic DNA.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as Illumina.
-
Data Analysis Workflow:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.
-
Alternative Splicing Analysis: Utilize software packages such as rMATS or DEXSeq to identify and quantify differential alternative splicing events (e.g., skipped exons, retained introns, alternative 5' or 3' splice sites) between the inhibitor-treated and control samples.
-
Visualization: Generate sashimi plots to visualize the alternative splicing events for specific genes of interest.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving PRMT5 and a typical experimental workflow for studying PRMT5 inhibitors.
PRMT5's Role in Spliceosome Assembly and Function
References
- 1. Protein arginine methyltransferase 5 (PRMT5) is an actionable therapeutic target in CDK4/6 inhibitor-resistant ER+/RB-deficient breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The PRMT5-splicing axis is a critical oncogenic vulnerability that regulates detained intron splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Symmetric Di-Methyl Arginine Polyclonal Antibody (PA5-116813) [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Prmt5-IN-1 and its Role in Inducing Cell Cycle Arrest
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular regulation, functioning as the primary catalyst for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in a multitude of biological processes, including gene expression, mRNA splicing, signal transduction, and DNA repair.[2][3] Notably, PRMT5 is frequently overexpressed in a wide range of malignancies, including lymphomas, breast, lung, and colorectal cancers, where it contributes to oncogenesis by promoting cell proliferation and survival.[1][4][5]
The essential role of PRMT5 in cell proliferation makes it a compelling therapeutic target.[5] Inhibition of PRMT5 has been shown to trigger cell cycle arrest, primarily at the G1/S transition, and induce apoptosis in cancer cells.[5][6][7] Prmt5-IN-1 is a potent and selective covalent inhibitor of PRMT5, which has emerged as a valuable chemical probe for elucidating the biological functions of PRMT5 and as a lead compound for drug development.[8] This technical guide provides an in-depth overview of this compound, its mechanism of action in inducing cell cycle arrest, relevant quantitative data, and detailed experimental protocols for its study.
This compound: A Potent and Selective PRMT5 Inhibitor
This compound is a hemiaminal compound that acts as a powerful and selective inhibitor of the PRMT5/MEP50 complex.[8] Under physiological conditions, it can be converted to an aldehyde, which then reacts with the cysteine residue C449 in PRMT5 to form a covalent adduct.[8] This mechanism of action confers high potency and selectivity.
Mechanism of Action: this compound and G1 Cell Cycle Arrest
The primary mechanism by which PRMT5 inhibition leads to a halt in cell proliferation is through the induction of G1 phase cell cycle arrest.[6][9][10] PRMT5 is essential for the progression of cells from the G1 to the S phase.[4][6] Its inhibition disrupts the finely tuned regulation of key cell cycle proteins, particularly the Cyclin/CDK-Rb-E2F1 axis.
3.1 The Role of PRMT5 in G1/S Transition Progression through the G1/S checkpoint is a critical, tightly regulated step in the cell cycle. PRMT5 promotes this transition by upregulating the expression and activity of G1 cyclins and cyclin-dependent kinases (CDKs), such as Cyclin D, CDK4, CDK6, and Cyclin E1.[4][5][11] These complexes, particularly Cyclin D/CDK4/6 and Cyclin E/CDK2, work sequentially to phosphorylate the Retinoblastoma (Rb) tumor suppressor protein.[11] Hyperphosphorylated Rb releases the transcription factor E2F1, allowing it to activate the transcription of genes necessary for DNA synthesis and entry into the S phase.[12][13]
3.2 this compound-Mediated Disruption of the Cell Cycle Inhibition of PRMT5 by this compound leads to a cascade of events that culminates in G1 arrest:
-
Reduced Cyclin/CDK Levels: PRMT5 inhibition suppresses the expression of key G1/S regulators, including the Cyclin E1/CDK2 pair.[11][14]
-
Rb Hypophosphorylation: With reduced activity of Cyclin/CDK complexes, Rb remains in its active, hypophosphorylated state.[11]
-
E2F1 Sequestration: Active Rb binds to and sequesters E2F1, preventing it from activating target genes.[12]
-
G1 Arrest: The lack of essential S-phase proteins blocks the cell from transitioning from G1 to S phase, leading to cell cycle arrest.[6][11][15]
3.3 Involvement of Other Pathways Beyond the Rb-E2F1 axis, PRMT5 also influences other critical cellular pathways that impact proliferation:
-
p53 Regulation: PRMT5 is required for the efficient translation of p53 protein by regulating the expression of the translation initiation factor eIF4E.[6][9][16] Knockdown of PRMT5 can prevent p53 protein synthesis.[6][9]
-
PI3K/AKT Signaling: PRMT5 can activate the pro-survival PI3K/AKT signaling cascade, and a positive feedback loop between PRMT5 and this pathway has been observed in lymphoma cells.[4][13]
Caption: this compound inhibits PRMT5, preventing Rb phosphorylation and blocking G1/S transition.
Quantitative Data Summary
The efficacy of this compound and the general effect of PRMT5 inhibition have been quantified across various assays. The tables below summarize key findings.
Table 1: this compound Inhibitory Potency
| Target/Assay | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| PRMT5/MEP50 Complex (Biochemical) | N/A | 11 nM | [8] |
| Cellular Symmetric Dimethyl Arginine (sDMA) | Granta-519 | 12 nM | [8] |
| Cell Proliferation | Granta-519 | 60 nM |[8] |
Table 2: Effect of PRMT5 Inhibition on Cell Cycle Distribution
| Method | Cell Line | Condition | % G1 Phase | % S Phase | Reference |
|---|---|---|---|---|---|
| PRMT5 shRNA Knockdown | A549 | Control shRNA | 51.1% | 33.1% | [10] |
| PRMT5 shRNA Knockdown | A549 | PRMT5 shRNA | 63.1% | 22.1% | [10] |
| PRMT5 Inhibitor (HLCL65) | mTh1 cells | Treated | G1 Arrest | Decrease | [11][14] |
| PRMT5 Inhibitor (MRTX1719) | MTAP-deficient cells | Treated | Increase in G0/G1 | N/A |[17] |
Key Experimental Protocols
To assist researchers in studying the effects of this compound, this section provides detailed methodologies for essential experiments.
Caption: Workflow for analyzing cell cycle distribution after this compound treatment.
5.1 Cell Cycle Analysis by Flow Cytometry This protocol is used to determine the proportion of cells in different phases of the cell cycle based on DNA content.
-
1. Cell Seeding: Plate cells in 6-well plates and allow them to adhere and grow to approximately 60-70% confluency.
-
2. Treatment: Treat cells with the desired concentrations of this compound and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
3. Harvesting: Aspirate the media, wash cells with PBS, and detach them using trypsin. Collect cells in a tube and centrifuge to form a pellet.
-
4. Fixation: Resuspend the cell pellet gently and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
5. Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
6. Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
5.2 Western Blotting for Cell Cycle Proteins This method is used to detect changes in the expression levels of key cell cycle regulatory proteins.
-
1. Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
2. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
3. SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
4. Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to target proteins (e.g., PRMT5, Cyclin D1, Cyclin E1, CDK2, CDK4, p-Rb, total Rb, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
6. Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control like β-actin.
5.3 Cell Proliferation Assay (e.g., using CellTiter-Glo®) This assay measures the number of viable cells in culture based on quantitation of ATP, which signals the presence of metabolically active cells.
-
1. Cell Seeding: Seed cells in an opaque-walled 96-well plate at a low density.
-
2. Treatment: Add serial dilutions of this compound to the wells. Include wells with untreated cells and no-cell blanks.
-
3. Incubation: Incubate the plate for the desired duration (e.g., 3 to 10 days).[8]
-
4. Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well in a volume equal to the culture medium volume.
-
5. Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. After a 10-minute incubation at room temperature to stabilize the luminescent signal, measure the luminescence using a plate reader.
-
6. Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the logarithm of the drug concentration.
Conclusion
This compound is a potent pharmacological tool that effectively induces G1 cell cycle arrest by inhibiting the enzymatic activity of PRMT5. Its mechanism of action is primarily centered on the disruption of the Cyclin/CDK-Rb-E2F1 signaling pathway, which is fundamental for G1/S phase progression. The quantitative data clearly demonstrate its efficacy at both the biochemical and cellular levels. The detailed protocols provided herein offer a robust framework for researchers to further investigate the therapeutic potential of targeting PRMT5 in cancer and other proliferative diseases. The continued study of this compound and similar inhibitors is crucial for advancing our understanding of cell cycle regulation and developing novel anti-cancer strategies.
References
- 1. onclive.com [onclive.com]
- 2. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Modulation of Protein Arginine Methyltransferase 5 (PRMT5) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein arginine methyltransferase 5 is a potential oncoprotein that upregulates G1 cyclins/cyclin‐dependent kinases and the phosphoinositide 3‐kinase/AKT signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein arginine methylation: an emerging regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. PRMT5 competitively binds to CDK4 to promote G1-S transition upon glucose induction in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PRMT5 is required for cell-cycle progression and p53 tumor suppressor function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PRMT5 Promotes Cyclin E1 and Cell Cycle Progression in CD4 Th1 Cells and Correlates With EAE Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PRMT5 Promotes Cyclin E1 and Cell Cycle Progression in CD4 Th1 Cells and Correlates With EAE Severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PRMT5 is required for cell-cycle progression and p53 tumor suppressor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MRTX1719, an MTA-cooperative PRMT5 Inhibitor, Induces Cell Cycle Arrest and Synergizes With Oxaliplatin and Gemcitabine for Enhanced Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Prmt5-IN-1: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prmt5-IN-1 is a potent and selective covalent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme involved in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity is implicated in the pathogenesis of numerous cancers, making it a compelling therapeutic target. These application notes provide detailed protocols for the use of this compound in cell culture experiments, guidelines for data interpretation, and a summary of its effects on various signaling pathways.
Mechanism of Action
This compound is a hemiaminal-containing compound that acts as a potent and selective inhibitor of the PRMT5/MEP50 complex, with an in vitro IC50 of 11 nM.[1] Under physiological conditions, this compound is converted to an aldehyde that forms a covalent adduct with cysteine 449 (C449) in the active site of PRMT5.[1] This irreversible binding leads to the inhibition of PRMT5's methyltransferase activity, resulting in a global reduction of symmetric dimethylarginine (sDMA) levels on histone and non-histone proteins.[1][2][3]
Data Summary
The following tables summarize the reported cellular activity of this compound and other relevant PRMT5 inhibitors.
Table 1: this compound Cellular Activity
| Cell Line | Assay | IC50 | Treatment Duration | Notes | Reference |
| Granta-519 | Cellular sDMA inhibition | 12 nM | 3 days | Dose-dependent inhibition of cellular sDMA. | [1] |
| Granta-519 | Cell proliferation | 60 nM | 10 days | Dose-dependent inhibition of cell proliferation, leading to cell death at higher concentrations (0.3 and 1 µM). | [1] |
Table 2: Comparative Cellular Activity of Other PRMT5 Inhibitors
| Inhibitor | Cell Line(s) | Assay | IC50 Range | Reference |
| GSK3326595 | Various cancer cell lines | Cell growth inhibition | 7.6 nM to >30 µM | Potent activity in lymphoma, breast, and multiple myeloma cell lines. |
| Compound 17 | LNCaP, A549 | Cell viability | ~430-450 nM | A PRMT5:MEP50 protein-protein interaction inhibitor. |
| 3039-0164 | A549 | Cell viability | Not specified | Downregulated PRMT5 target genes and blocked PI3K/AKT/mTOR and ERK signaling. |
| C220 | Various cancer cell lines | Cell viability | 3 to 18 nM | High baseline sensitivity observed. |
| CMP5 & HLCL61 | ATL patient cells & cell lines | Cell growth inhibition | 2.33–42.71 µM | More sensitive in ATL-related cell lines compared to T-ALL cell lines. |
Signaling Pathways Modulated by PRMT5 Inhibition
PRMT5 plays a crucial role in regulating multiple signaling pathways critical for cancer cell proliferation and survival. Inhibition of PRMT5 by compounds like this compound can therefore impact these pathways.
-
Growth Factor Signaling: PRMT5 can regulate the activity of key proteins in growth factor signaling pathways. For instance, it can methylate EGFR, which facilitates SHP1 recruitment and reduces ERK activation.[4][5] It also promotes FGFR3 expression.[6]
-
PI3K/AKT/mTOR Pathway: PRMT5 inhibition has been shown to reduce mTOR signaling.[6] PRMT5 can also positively regulate PDGFRα, leading to the activation of the AKT/ERK signaling pathways.[5]
-
WNT/β-catenin Pathway: PRMT5 stimulates WNT/β-catenin signaling by epigenetically silencing pathway antagonists like AXIN2 and WIF1.[7][8]
-
NF-κB Signaling: PRMT5 can activate NF-κB signaling. In multiple myeloma cells, PRMT5 inhibition abrogates NF-κB signaling.[4][5]
-
TGFβ Signaling: The PRMT5-MEP50 complex can fine-tune the transcriptional regulation of TGFβ signaling.[4]
-
DNA Damage Response (DDR): PRMT5 is associated with the regulation of genes involved in DNA damage repair pathways.[9]
Below are diagrams illustrating the key signaling pathways affected by PRMT5.
Caption: PRMT5 modulates multiple oncogenic signaling pathways.
Experimental Protocols
General Guidelines for Handling this compound
-
Solubility: this compound is typically soluble in DMSO. Prepare a concentrated stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C.
-
Stability: Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into smaller volumes for single-use experiments. The stability of this compound in cell culture media over extended periods should be considered.
-
Controls: Always include a vehicle control (DMSO) in all experiments at the same final concentration used for the this compound treatment.
Protocol 1: Cell Proliferation/Viability Assay
This protocol is designed to determine the effect of this compound on cancer cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., Granta-519)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment (e.g., 1,000-5,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range to start with is 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the highest final concentration used for the drug dilutions.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 3 to 10 days). For longer incubation periods, the medium with fresh compound should be replenished every 2-3 days.[10][11]
-
Viability Assessment: At the end of the incubation period, assess cell viability using a chosen reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for cell proliferation/viability assay.
Protocol 2: Western Blot for Cellular sDMA Inhibition
This protocol measures the pharmacodynamic effect of this compound by assessing the levels of symmetric dimethylarginine (sDMA) on cellular proteins.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-sDMA, anti-SmBB', and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound or vehicle control for 48-72 hours.[2][3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. The anti-sDMA antibody will detect global symmetric dimethylation, while an antibody against a specific PRMT5 substrate like SmBB' can also be used.[2][3] f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the sDMA signal to the loading control.
Caption: Workflow for Western blot analysis of sDMA levels.
Conclusion
This compound is a valuable tool for studying the biological functions of PRMT5 and for exploring its therapeutic potential. The protocols provided here offer a starting point for researchers to investigate the effects of this compound in various cell-based assays. Careful experimental design, including appropriate controls and dose-response studies, is crucial for obtaining reliable and interpretable data. The information on modulated signaling pathways provides a framework for further mechanistic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. Quantitative Methods to Study Protein Arginine Methyltransferase 1-9 Activity in Cells [jove.com]
- 4. PRMT5 function and targeting in cancer [cell-stress.com]
- 5. cell-stress.com [cell-stress.com]
- 6. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT1 loss sensitizes cells to PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Utilizing PRMT5-IN-1 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in a myriad of cellular processes, including transcriptional regulation, RNA splicing, signal transduction, and DNA repair.[1][2][3] As a Type II protein arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone protein substrates.[2][4][5] Dysregulation of PRMT5 activity is frequently observed in various cancers, making it a compelling therapeutic target for drug development.[1][6][7] PRMT5-IN-1 is a potent and selective covalent inhibitor of PRMT5, offering a valuable tool for investigating the biological functions of PRMT5 and for validating its potential as a therapeutic target.[8]
These application notes provide a detailed protocol for utilizing this compound in Western blot analysis to assess its impact on PRMT5 activity and downstream signaling pathways.
Principle
This compound is a hemiaminal compound that can be converted to an aldehyde under physiological conditions, which then reacts with cysteine 449 in the active site of PRMT5 to form a covalent adduct.[8] This irreversible inhibition of PRMT5 enzymatic activity leads to a reduction in the symmetric dimethylation of its substrates. Western blotting can be employed to detect this decrease in symmetric dimethylarginine (sDMA) levels on target proteins, as well as to analyze the expression levels of PRMT5 itself and other proteins in related signaling pathways.
Data Presentation
The following table summarizes representative quantitative data obtained from a Western blot experiment using this compound. The data illustrates the dose-dependent effect of the inhibitor on a known PRMT5 substrate, Symmetric Dimethylarginine (sDMA), and a downstream signaling protein.
| Treatment Group | Concentration (nM) | Relative sDMA Levels (Normalized to Loading Control) | Relative p-AKT (Ser473) Levels (Normalized to Total AKT) |
| Vehicle Control (DMSO) | 0 | 1.00 | 1.00 |
| This compound | 10 | 0.75 | 0.82 |
| This compound | 50 | 0.42 | 0.55 |
| This compound | 100 | 0.18 | 0.31 |
| This compound | 500 | 0.05 | 0.12 |
Signaling Pathway
PRMT5 is implicated in numerous signaling pathways crucial for cell proliferation and survival. One such pathway is the PI3K/AKT pathway. PRMT5 can methylate and regulate the activity of key components within this pathway, thereby influencing downstream cellular processes.[9][10] Inhibition of PRMT5 with this compound is expected to modulate the activity of this pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 6. PRMT5 is an actionable therapeutic target in CDK4/6 inhibitor-resistant ER+/RB-deficient breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of PRMT5 in Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Prmt5-IN-1 Treatment in Lung Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including transcriptional regulation, cell cycle progression, and signal transduction.[1] In numerous malignancies, including lung cancer, PRMT5 is overexpressed and plays a significant role in promoting tumor cell proliferation, survival, migration, and invasion.[2] These oncogenic functions make PRMT5 a compelling therapeutic target. Prmt5-IN-1 is a representative small molecule inhibitor designed to specifically target the enzymatic activity of PRMT5. These application notes provide a summary of the effects of PRMT5 inhibition in lung cancer cell lines and detailed protocols for key experimental assays.
Mechanism of Action
This compound and other specific inhibitors act by blocking the methyltransferase activity of PRMT5. This inhibition leads to a reduction in the symmetric dimethylation of arginine residues on both histone and non-histone protein substrates. In the context of lung cancer, this has several downstream consequences:
-
Cell Cycle Arrest: Inhibition of PRMT5 leads to a G1 phase cell cycle arrest. This is often associated with the downregulation of key cell cycle regulators such as Cyclin D1 and Cyclin E1.
-
Induction of Apoptosis: Suppression of PRMT5 can promote apoptosis in lung cancer cells, potentially enhancing the efficacy of chemotherapeutic agents.
-
Modulation of Signaling Pathways: PRMT5 has been shown to regulate several critical signaling pathways in lung cancer:
-
PI3K/Akt/GSK3β Pathway: PRMT5 can directly interact with and activate Akt, a central kinase that promotes cell survival and proliferation. Inhibition of PRMT5 leads to decreased phosphorylation of Akt and its downstream target GSK3β.[2]
-
FGFR Signaling: PRMT5 can regulate the expression of Fibroblast Growth Factor Receptors (FGFRs), contributing to lung cancer cell growth.[3][4]
-
HIF-1α/VEGFR/Akt Axis: In hypoxic conditions, PRMT5 expression is triggered, and it can promote angiogenesis and epithelial-mesenchymal transition (EMT) through the HIF-1α/VEGFR/Akt signaling pathway.[5]
-
Data Presentation
Table 1: Effects of PRMT5 Inhibition on Lung Cancer Cell Proliferation
| Cell Line | Inhibitor | Concentration | Effect on Proliferation | Reference |
| A549 | GSK591 | Not Specified | Dramatically suppressed | |
| H1299 | GSK591 | Not Specified | Dramatically suppressed | |
| A549 | PRMT5 shRNA | N/A | Dramatically blocked | |
| H1299 | PRMT5 shRNA | N/A | Dramatically blocked | |
| A549 | Identified Compounds | 0.1 - 6 µM (IC50) | Inhibition of cell growth | [6] |
| PC14 | Identified Compounds | 0.1 - 6 µM (IC50) | Inhibition of cell growth | [6] |
Table 2: Impact of PRMT5 Inhibition on Key Signaling Proteins in Lung Cancer Cells
| Cell Line | Treatment | Target Protein | Change in Expression/Activity | Reference |
| A549 | PRMT5 shRNA | Cyclin E1 | Significantly decreased | |
| H1299 | PRMT5 shRNA | Cyclin E1 | Significantly decreased | |
| A549 | PRMT5 shRNA | Cyclin D1 | Significantly decreased | |
| H1299 | PRMT5 shRNA | Cyclin D1 | Significantly decreased | |
| A549 | GSK591 + Resveratrol | p-Akt/Akt | Further reduced | |
| A549 | GSK591 + Resveratrol | p-GSK3β/GSK3β | Further reduced | |
| A549 | PRMT5 shRNA + Resveratrol | Cyclin D1 | Further reduced | |
| A549 | PRMT5 shRNA + Resveratrol | Cyclin E1 | Further reduced |
Mandatory Visualization
References
Application Notes and Protocols: Prmt5-IN-1 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including transcriptional regulation, RNA splicing, and DNA damage repair. Its overexpression has been implicated in the progression of numerous cancers, making it a promising target for therapeutic intervention. Prmt5-IN-1 is a potent and selective inhibitor of PRMT5 with an IC50 of 11 nM for the PRMT5/MEP50 complex.[1] Preclinical studies have demonstrated that inhibiting PRMT5 can sensitize cancer cells to the cytotoxic effects of conventional chemotherapy agents, offering a promising strategy to overcome drug resistance and enhance therapeutic efficacy.[2][3] This document provides detailed application notes and protocols for studying the synergistic effects of this compound in combination with common chemotherapy agents.
Mechanism of Synergy
The combination of this compound with DNA-damaging chemotherapy agents, such as cisplatin, doxorubicin, and gemcitabine, has shown synergistic anti-tumor activity in various cancer models.[4][5][6] The primary mechanism underlying this synergy lies in the role of PRMT5 in the DNA damage response (DDR) pathway. PRMT5 is known to regulate the expression of key DDR proteins, including BRCA1/2, ATM/ATR, and RAD51.[2] By inhibiting PRMT5, this compound can epigenetically downregulate these DDR genes, impairing the cancer cells' ability to repair DNA damage induced by chemotherapy.[2][6] This leads to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.[7][8]
For instance, in triple-negative breast cancer (TNBC) cells, PRMT5 inhibition has been shown to synergize with cisplatin and doxorubicin.[4] Similarly, in lung adenocarcinoma cells, the combination of a PRMT5 inhibitor with cisplatin resulted in significantly reduced cell viability and induced apoptosis.[7][8] In pancreatic cancer, PRMT5 depletion or inhibition in combination with gemcitabine led to a synergistic reduction in tumor growth, attributed to impaired DNA repair mechanisms.[6][9][10]
Data Presentation: Synergistic Effects of this compound with Chemotherapy
The following tables summarize the quantitative data from preclinical studies investigating the combination of PRMT5 inhibitors with various chemotherapy agents.
Table 1: this compound in Combination with Cisplatin
| Cell Line | Cancer Type | This compound IC50 (µM) | Cisplatin IC50 (µM) | Combination Effect | Reference |
| A549 | Lung Adenocarcinoma | Not Specified | 23.4 | Synergistic reduction in cell viability | [11] |
| DMS 53 | Lung Adenocarcinoma | Not Specified | Not Specified | Reinforced cell cycle arrest and induced apoptosis | [7][8] |
| BT20 | Triple-Negative Breast Cancer | Not Specified | Not Specified | Synergistic decrease in colony formation | [4] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not Specified | Not Specified | Synergistic decrease in colony formation | [4] |
Table 2: this compound in Combination with Doxorubicin
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Combination Effect | Reference |
| BT20 | Triple-Negative Breast Cancer | Not Specified | Not Specified | Synergistic impairment of cell proliferation | [4] |
| MDA-MB-453 | Triple-Negative Breast Cancer | Not Specified | Not Specified | Synergistic impairment of cell proliferation | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | Not Specified | Weak antagonism | [4] |
| Breast Cancer Cells | Breast Cancer | Not Specified | Not Specified | Increased doxorubicin sensitivity | [12][13] |
Table 3: this compound in Combination with Gemcitabine
| Cell Line/Model | Cancer Type | This compound IC50 (µM) | Gemcitabine IC50 (µM) | Combination Effect | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) cells | Pancreatic Cancer | Not Specified | Not Specified | Synergistic cytotoxicity and tumor growth inhibition | [6][14] |
| PDAC Patient-Derived Xenograft (PDX) model | Pancreatic Cancer | Not Applicable | Not Applicable | Decreased tumor growth and smaller tumor size | [9][10] |
Experimental Protocols
Here are detailed protocols for key experiments to evaluate the combination of this compound and chemotherapy agents.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound and a chemotherapy agent on cancer cell viability.[15][16][17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapy agent (e.g., Cisplatin, Doxorubicin, Gemcitabine)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
DMSO (Dimethyl sulfoxide) or Solubilization solution[15]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[18]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound and the chemotherapy agent, both alone and in combination, in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16]
-
Measure the absorbance at 570 nm using a microplate reader.[16]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by the combination treatment using flow cytometry.[19]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound, the chemotherapy agent, and their combination for the desired time.
-
Harvest the cells by trypsinization and collect the supernatant containing floating cells.
-
Wash the cells twice with cold PBS by centrifugation.[19]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.[19]
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Western Blotting
This protocol is for detecting changes in protein expression levels related to the PRMT5 signaling pathway and DNA damage response.
Materials:
-
Treated and untreated cell lysates
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against PRMT5, H4R3me2s, γH2AX, PARP, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in ice-cold RIPA buffer.[20]
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[20]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[20]
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).[20]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Signaling Pathway
Caption: PRMT5 signaling and synergy with chemotherapy.
Experimental Workflow
Caption: Workflow for combination drug studies.
Synergistic Interaction
Caption: Logic of synergistic interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. onclive.com [onclive.com]
- 4. Therapeutic Advantage of Targeting PRMT5 in Combination with Chemotherapies or EGFR/HER2 Inhibitors in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 Inhibitor Synergizes with Chemotherapy to Induce Resembling Mismatch Repair Deficiency and Enhance Anti-TIGIT Therapy in Microsatellite-Stable Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. PRMT5 Selective Inhibitor Enhances Therapeutic Efficacy of Cisplatin in Lung Cancer Cells [mdpi.com]
- 8. PRMT5 Selective Inhibitor Enhances Therapeutic Efficacy of Cisplatin in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PRMT5 Identified as a Viable Target for Combination Therapy in Preclinical Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PRMT5 Identified as a Viable Target for Combination Therapy in Preclinical Models of Pancreatic Cancer [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. PRMT5 regulates RNA m6A demethylation for doxorubicin sensitivity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. broadpharm.com [broadpharm.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. origene.com [origene.com]
Application Notes and Protocols for Developing a PRMT5-IN-1 Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[1] Its dysregulation is implicated in numerous cancers, making it a promising therapeutic target.[1] PRMT5-IN-1 is a potent and selective inhibitor of PRMT5.[2] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.[3] These application notes provide a detailed protocol for generating and characterizing a this compound resistant cell line in vitro, a crucial tool for understanding resistance mechanisms and developing novel therapeutic strategies.
Data Presentation
Table 1: Baseline IC50 Values of PRMT5 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | PRMT5 Inhibitor | IC50 (nM) | Reference |
| Granta-519 | Mantle Cell Lymphoma | This compound | 60 | [2] |
| LNCaP | Prostate Cancer | PRMT5:MEP50 PPI Inhibitor | 430.2 | [4] |
| A549 | Non-Small Cell Lung Cancer | PRMT5:MEP50 PPI Inhibitor | < 450 | [5] |
| Various | 240 Cancer Cell Lines | GSK3203591 | 2.5 to >10,000 | [6] |
| ES-2 | Ovarian Cancer | C220 | 3-18 | [7] |
| HTLV-1/ATL lines | Adult T-Cell Leukemia/Lymphoma | CMP5 | 3.98 - 7.58 (µM) | [8] |
Table 2: Characterization of Parental vs. This compound Resistant Cell Line
| Parameter | Parental Cell Line | This compound Resistant Cell Line |
| Cell Morphology | (To be determined by user) | (To be determined by user) |
| Doubling Time | (To be determined by user) | (To be determined by user) |
| This compound IC50 | (Baseline IC50) | >10-fold increase from parental |
| PRMT5 Expression (Western Blot) | (Baseline level) | (To be determined by user) |
| sDMA Levels (Western Blot) | (Baseline level) | (To be determined by user) |
| p-AKT (Ser473) Levels (Western Blot) | (Baseline level) | (To be determined by user) |
| STMN2 mRNA Expression (qRT-PCR) | (Baseline level) | (To be determined by user) |
| MSI2 mRNA Expression (qRT-PCR) | (Baseline level) | (To be determined by user) |
Experimental Protocols
Protocol 1: Development of a this compound Resistant Cell Line
This protocol employs a stepwise dose-escalation method to generate a drug-resistant cell line.[9][10][11]
Materials:
-
Parental cancer cell line of choice
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture flasks/plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Determine the initial IC50 of this compound:
-
Perform a cell viability assay (e.g., MTT, see Protocol 2) with a range of this compound concentrations on the parental cell line to determine the initial half-maximal inhibitory concentration (IC50).
-
-
Initiate Drug Treatment:
-
Culture the parental cells in complete medium containing this compound at a starting concentration of approximately 0.5 to 1 times the IC50.
-
-
Monitor and Passage Cells:
-
Monitor the cells for signs of recovery and proliferation. Initially, a significant number of cells may die.
-
When the cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.
-
-
Stepwise Dose Escalation:
-
Once the cells are stably proliferating at the current drug concentration (typically after 2-3 passages), increase the concentration of this compound by a factor of 1.5 to 2.
-
Repeat step 3.
-
-
Cryopreservation:
-
At each successful dose escalation step, cryopreserve a vial of cells. This allows for recovery if the cells do not survive the next concentration increase.
-
-
Generation of a Resistant Clone:
-
Continue this process of stepwise dose escalation until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cells.
-
-
Establishment of a Stable Resistant Line:
-
Once the desired level of resistance is achieved, culture the cells continuously in the high concentration of this compound for at least 1-2 months to ensure the resistance phenotype is stable.
-
To confirm stability, culture a subset of the resistant cells in drug-free medium for several passages and then re-challenge them with this compound to ensure they have retained their resistance.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound.[12][13]
Materials:
-
Cells (parental or resistant)
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
The next day, treat the cells with a serial dilution of this compound (e.g., 0, 1, 10, 100, 1000, 10000 nM). Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for a period relevant to the drug's mechanism of action (e.g., 72 hours).
-
-
Addition of MTT:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Protocol 3: Western Blot Analysis
This protocol is for assessing the protein levels of PRMT5, sDMA, and signaling molecules.
Materials:
-
Cell lysates from parental and resistant cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and then add the chemiluminescent substrate.
-
-
Imaging:
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Table 3: Recommended Primary Antibodies for Western Blot
| Target Protein | Recommended Antibody | Application |
| PRMT5 | Cell Signaling Technology #79998[14] or Abcam ab109451[15] | WB |
| Symmetric Dimethylarginine (sDMA) | EpiCypher Sym10[2][16] or Sigma-Aldrich SYM11[17] | WB |
| Phospho-AKT (Ser473) | Cell Signaling Technology #4051[18] or Rockland 200-301-268 | WB |
| Pan-AKT | Abcam ab8805 or Thermo Fisher Scientific MA5-14916[19] | WB |
| mTOR | Cell Signaling Technology #2972[20] or Thermo Fisher Scientific PA1-518[21] | WB |
| STMN2 | Cell Signaling Technology #56016[3] or Thermo Fisher Scientific 720178[12] | WB |
| MSI2 | Abcam ab76148 or Thermo Fisher Scientific MA5-22987[13] | WB |
| Loading Control (e.g., β-actin) | Standard commercially available antibody | WB |
Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
This protocol is for assessing the mRNA expression levels of genes associated with resistance.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qRT-PCR instrument
-
Primers for target genes (see Table 4) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction:
-
Extract total RNA from parental and resistant cells.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA.
-
-
qPCR Reaction Setup:
-
Set up the qPCR reactions with SYBR Green master mix, cDNA, and forward and reverse primers.
-
-
qPCR Run:
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
Table 4: Recommended qPCR Primers
| Target Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Source |
| Human STMN2 | CCAGAAGAAACTGGAGGCTGCA | GCTTTTCCTCCGCCATCTTGCT | OriGene HP209846[24] |
| Human MSI2 | (Sequence as provided by manufacturer) | (Sequence as provided by manufacturer) | OriGene HP217097[25][26] |
| Human GAPDH | (Validated primers for GAPDH) | (Validated primers for GAPDH) | Commercially available |
Mandatory Visualizations
Caption: PRMT5 signaling pathways involved in cell proliferation and survival.
Caption: Workflow for developing and characterizing a this compound resistant cell line.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. PRMT5 Monoclonal Antibody (PRMT5-21) (MA1-25470) [thermofisher.com]
- 2. epicypher.com [epicypher.com]
- 3. Stathmin-2 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MSI2 Antibodies | Antibodies.com [antibodies.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. STMN2 Polyclonal Antibody (720178) [thermofisher.com]
- 13. MSI2 Monoclonal Antibody (3B6) (MA5-22987) [thermofisher.com]
- 14. PRMT5 (D5P2T) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 15. Anti-PRMT5 antibody [EPR5772] (ab109451) | Abcam [abcam.com]
- 16. epicypher.com [epicypher.com]
- 17. Anti-dimethyl-Arginine Antibody, symmetric (SYM11) Upstate®, from rabbit | Sigma-Aldrich [sigmaaldrich.com]
- 18. Phospho-Akt (Ser473) (587F11) Mouse mAb | Cell Signaling Technology [cellsignal.com]
- 19. AKT Pan Monoclonal Antibody (J.314.4) (MA5-14916) [thermofisher.com]
- 20. mTOR Antibody | Cell Signaling Technology [cellsignal.com]
- 21. mTOR Polyclonal Antibody (PA1-518) [thermofisher.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Frontiers | Small Molecule Palmatine Targeting Musashi-2 in Colorectal Cancer [frontiersin.org]
- 24. origene.com [origene.com]
- 25. biocompare.com [biocompare.com]
- 26. origene.com [origene.com]
Prmt5-IN-1: A Powerful Tool for Interrogating the DNA Damage Response
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator of cellular processes, including the DNA Damage Response (DDR). Its role in modulating DNA repair pathways, such as homologous recombination (HR) and non-homologous end joining (NHEJ), has positioned it as a compelling target for therapeutic intervention, particularly in oncology. Prmt5-IN-1 is a potent and selective inhibitor of PRMT5, offering a valuable chemical probe to dissect the intricate mechanisms of PRMT5 in maintaining genomic integrity. These application notes provide a comprehensive overview of this compound's utility in DDR studies, complete with detailed protocols for key experimental assays and quantitative data to guide your research.
PRMT5 exerts its influence on the DDR through multiple mechanisms. It can directly methylate proteins involved in DNA repair, thereby altering their stability and function. Furthermore, PRMT5 plays a crucial role in the alternative splicing of pre-mRNAs for essential histone-modifying enzymes and DDR factors, impacting the overall efficiency of DNA repair.[1][2] Inhibition of PRMT5 with this compound has been shown to induce DNA damage, sensitize cancer cells to DNA-damaging agents and PARP inhibitors, and downregulate the expression of key DDR genes like BRCA1 and RAD51.[2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the use of this compound in cellular assays.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PRMT5/MEP50 complex) | 11 nM | Biochemical Assay | [5] |
| IC50 (Cellular sDMA) | 12 nM | Granta-519 cells | [5] |
| IC50 (Cell Proliferation) | 60 nM | Granta-519 cells (10-day treatment) | [5] |
Table 2: Effect of PRMT5 Inhibition on DNA Damage Markers
| Cell Line | Treatment | Endpoint | Result | Reference |
| ES-2 (Ovarian Cancer) | This compound (C220) | γH2AX foci | Increased foci formation | [2] |
| Leukemia Cell Lines | This compound (GSK3186000A) | γH2AX foci | Increased foci formation | [6] |
| MCF7 (Breast Cancer) | This compound (C220) | Downregulation of DDR genes (BRCA1, RAD51, ATM) | Dose-dependent decrease in protein levels | [2] |
| A2780 (Ovarian Cancer) | This compound (C220) | Downregulation of DDR genes (BRCA1, RAD51, ATM) | Dose-dependent decrease in protein levels | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by PRMT5 and provide a visual representation of the experimental workflows detailed in this document.
Caption: PRMT5's role in DNA Damage Response pathways.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
Western Blotting for DNA Damage Response Proteins
This protocol details the detection of key DDR proteins modulated by this compound treatment.
Materials:
-
Cancer cell lines (e.g., MCF7, A2780)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
PBS (phosphate-buffered saline)
-
RIPA Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-RAD51, anti-53BP1, anti-ATM, anti-PRMT5, anti-β-actin or GAPDH as loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO for the desired time period (e.g., 24, 48, 72 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the culture dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Analyze the band intensities and normalize to the loading control.
-
Immunofluorescence for γH2AX Foci
This protocol allows for the visualization and quantification of DNA double-strand breaks through the detection of γH2AX foci.
Materials:
-
Cancer cell lines
-
This compound
-
DMSO
-
Glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibody (e.g., anti-γH2AX)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto glass coverslips in a multi-well plate and allow them to attach overnight.
-
Treat cells with this compound or DMSO for the desired duration.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block the cells with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBST for 5 minutes each.
-
Incubate with the Alexa Fluor-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBST for 5 minutes each.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ). A cell is often considered positive if it has more than a certain number of foci (e.g., >5).
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell viability and the cytotoxic effects of this compound.
Materials:
-
Cancer cell lines
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of medium containing the desired concentrations of this compound or DMSO to the respective wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.
-
Plot the results and determine the IC50 value.
-
Conclusion
This compound is an indispensable tool for elucidating the multifaceted role of PRMT5 in the DNA damage response. The protocols and data presented herein provide a solid foundation for researchers to investigate the therapeutic potential of PRMT5 inhibition and to further unravel the complexities of genomic maintenance. By employing these methodologies, scientists can effectively probe the consequences of PRMT5 inhibition on DNA repair pathways, cell cycle progression, and overall cancer cell viability, paving the way for novel therapeutic strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Prmt5-IN-1 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for assessing the target engagement of Prmt5-IN-1, a potent and selective covalent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a key role in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[1][2] Dysregulation of PRMT5 activity is implicated in numerous cancers, making it a compelling therapeutic target.[1] These application notes offer detailed protocols for biochemical and cellular assays to quantitatively evaluate the interaction of this compound with PRMT5 and its downstream functional effects.
Introduction to PRMT5 and this compound
PRMT5 is the primary type II protein arginine methyltransferase, responsible for symmetric dimethylarginine (sDMA) modifications.[3] It functions within a complex, most notably with MEP50 (Methylosome Protein 50), to recognize and methylate its substrates, which include histone proteins (H2A, H3, H4) and non-histone proteins like SmB/B', SmD1, and SmD3.[4][5] These methylation events are crucial for regulating gene expression, spliceosome assembly, and other fundamental cellular pathways.[2][6]
This compound is a highly potent and selective, covalent inhibitor of PRMT5. It exhibits an IC50 of 11 nM for the PRMT5/MEP50 complex.[7] Its mechanism of action involves the formation of a covalent adduct with Cysteine 449 in the PRMT5 active site.[7] This irreversible binding leads to a sustained inhibition of its methyltransferase activity.
Key Concepts in Target Engagement Assessment
Confirming that a compound interacts with its intended target in a cellular context is a critical step in drug development. For this compound, target engagement can be assessed through a multi-faceted approach:
-
Biochemical Assays: To confirm the direct inhibition of PRMT5 enzymatic activity.
-
Cellular Assays: To measure the downstream consequences of PRMT5 inhibition in intact cells, such as the reduction of sDMA marks on known substrates.
-
Biophysical Assays: To provide direct evidence of the physical interaction between the inhibitor and the target protein within the cellular environment.
Data Presentation
Table 1: In Vitro and Cellular Potency of this compound
| Assay Type | Target/Biomarker | Cell Line | IC50 | Reference |
| Biochemical Activity | PRMT5/MEP50 Complex | - | 11 nM | [7] |
| Cellular sDMA Inhibition | Global sDMA | Granta-519 | 0.012 µM | [7] |
| Cell Proliferation | - | Granta-519 | 0.06 µM (10 days) | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PRMT5 signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for assessing this compound target engagement.
Experimental Protocols
Biochemical Assay: PRMT5 TR-FRET Assay
This protocol is adapted from commercially available TR-FRET assay kits and is designed for a 384-well format, suitable for high-throughput screening.[8][9][10]
Principle: The assay measures the methylation of a biotinylated histone H4 peptide substrate by PRMT5. A Europium (Eu)-labeled antibody specific for the symmetrically dimethylated arginine 3 of histone H4 (H4R3me2s) and a streptavidin-acceptor dye are used for detection. When the substrate is methylated, the antibody and the streptavidin-acceptor are brought into proximity, resulting in a FRET signal upon excitation.
Materials:
-
PRMT5 enzyme (recombinant human PRMT5/MEP50 complex)
-
Biotinylated Histone H4 (1-21) peptide substrate
-
S-Adenosylmethionine (SAM)
-
Eu-labeled anti-H4R3me2s Antibody
-
Streptavidin-conjugated Acceptor (e.g., APC or d2)
-
PRMT5 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT)
-
TR-FRET Detection Buffer
-
This compound and control compounds
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in PRMT5 Assay Buffer.
-
Reaction Mixture Preparation: Prepare a master mix containing PRMT5 enzyme and the biotinylated H4 peptide substrate in PRMT5 Assay Buffer.
-
Initiate Reaction:
-
Add 2.5 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 5 µL of the enzyme/substrate master mix to each well.
-
Initiate the methyltransferase reaction by adding 2.5 µL of SAM solution to each well.
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Detection:
-
Prepare the detection mixture by diluting the Eu-labeled antibody and the streptavidin-acceptor in TR-FRET Detection Buffer.
-
Add 10 µL of the detection mixture to each well.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the acceptor and donor wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: Western Blot for Symmetric Dimethylation of SmBB'
This protocol details the immunodetection of symmetric dimethylation on the PRMT5 substrate SmBB' in cells treated with this compound.[3]
Principle: Inhibition of PRMT5 in cells leads to a dose-dependent decrease in the symmetric dimethylation of its substrates. This can be quantified by Western blotting using an antibody specific for the sDMA mark on a known substrate, such as SmBB', and normalizing to the total protein level of that substrate.
Materials:
-
Cell line expressing SmBB' (e.g., MCF7, Granta-519)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-sDMA-SmBB' (specific for the symmetrically dimethylated form)
-
Anti-SmBB' (for total protein)
-
Anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound (and a vehicle control) for 48-72 hours.
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly to shear DNA and reduce viscosity.[11]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody (anti-sDMA-SmBB') overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities. Normalize the sDMA-SmBB' signal to the total SmBB' signal (from a stripped and re-probed blot or a parallel blot) or a loading control.
-
Plot the normalized signal against the inhibitor concentration to determine the EC50 value.
-
Biophysical Assay: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to perform CETSA to directly confirm the binding of this compound to PRMT5 in intact cells.[13][14]
Principle: The binding of a ligand, such as this compound, to its target protein, PRMT5, generally increases the thermal stability of the protein. CETSA measures this stabilization by heating cell lysates or intact cells to various temperatures. In the presence of a binding ligand, the target protein will remain in the soluble fraction at higher temperatures compared to the unbound state. This change in thermal stability is detected by quantifying the amount of soluble PRMT5 at each temperature.[14]
Materials:
-
Cell line of interest
-
This compound and vehicle control (DMSO)
-
PBS with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Ultracentrifuge
-
Reagents and equipment for Western blotting (as described in Protocol 2)
-
Primary antibody: Anti-PRMT5
Procedure:
-
Cell Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat the cells with a saturating concentration of this compound or vehicle control for 1-2 hours.
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[13]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles or sonication.
-
Separate the soluble fraction from the aggregated proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
-
Analysis of Soluble PRMT5:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble PRMT5 in each sample by Western blotting, as described in Protocol 2, using an anti-PRMT5 antibody.
-
-
Data Analysis:
-
Quantify the PRMT5 band intensity for each temperature point for both the vehicle- and this compound-treated samples.
-
Normalize the intensities to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the normalized soluble PRMT5 fraction against the temperature for both conditions. A shift in the melting curve to the right for the this compound-treated sample indicates thermal stabilization and confirms target engagement.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for researchers to assess the target engagement of this compound. By combining biochemical, cellular, and biophysical methods, one can confidently determine the potency of the inhibitor, its effects on downstream cellular pathways, and its direct physical interaction with PRMT5 in a physiologically relevant context. These assays are essential for the preclinical characterization of this compound and other PRMT5 inhibitors in drug discovery and development.
References
- 1. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 4. Protein arginine methyltransferase 5 - Wikipedia [en.wikipedia.org]
- 5. Molecular basis for substrate recruitment to the PRMT5 methylosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5 function and targeting in cancer [cell-stress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. PathSpecific™ Human PRMT5 Assay Kit, TR-FRET - Creative Biolabs [creative-biolabs.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CETSA [cetsa.org]
Application Note: Utilizing a PRMT5 Inhibitor (PRMT5-IN-1) in a CRISPR Screen to Identify Novel Sensitizers for Cancer Immunotherapy
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator of various cellular processes, including transcription, RNA splicing, and signal transduction.[1] Dysregulation of PRMT5 activity is implicated in the pathogenesis of numerous cancers, making it a compelling therapeutic target.[2][3][4][5] PRMT5 functions as the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] Recent studies have unveiled a pivotal role for PRMT5 in modulating the anti-tumor immune response, particularly through its negative regulation of the cGAS-STING pathway and Type I Interferon (IFN-I) signaling.[6][7][8][9]
PRMT5 has been shown to methylate key components of the innate immune sensing machinery, such as cGAS and IFI16, leading to a dampened interferon response upon detection of cytosolic DNA.[6][7][9] By inhibiting PRMT5, cancer cells can exhibit increased production of interferons and chemokines, enhancing their visibility to the immune system and promoting T-cell-mediated killing.[6][8] This makes PRMT5 inhibitors, such as PRMT5-IN-1, promising agents for combination therapy with immune checkpoint inhibitors.
This application note describes a comprehensive workflow for a genome-wide CRISPR-Cas9 knockout screen in cancer cells treated with a PRMT5 inhibitor. The primary objective is to identify genes whose loss sensitizes cancer cells to PRMT5 inhibition, potentially revealing novel combination therapy targets to enhance anti-tumor immunity. We provide detailed protocols for the CRISPR screen, subsequent validation assays for cell viability and apoptosis, and methods to assess the potentiation of an anti-tumor immune response in vitro.
Signaling Pathway and Experimental Rationale
PRMT5 negatively regulates the innate immune response by methylating key signaling molecules. As depicted below, PRMT5 can directly interact with and methylate cGAS, impairing its ability to bind cytosolic DNA.[7][9] Additionally, PRMT5 methylates IFI16 (and its murine homolog IFI204), which also acts as a sensor for cytosolic DNA and is a component of the cGAS-STING pathway.[6][8] This methylation attenuates the activation of the STING-TBK1-IRF3 signaling axis, resulting in reduced production of Type I interferons (IFN-α/β) and inflammatory chemokines.[6][7] By inhibiting PRMT5, this repressive methylation is removed, leading to a more robust activation of the cGAS-STING pathway, increased IFN-I production, and enhanced tumor cell recognition by the immune system.
Caption: PRMT5-cGAS-STING-IFN-I Signaling Pathway.
A genome-wide CRISPR screen in the presence of a sub-lethal dose of this compound will identify gene knockouts that cause synthetic lethality or growth inhibition. These "hits" could represent genes involved in parallel survival pathways, drug resistance mechanisms, or components of cellular processes that become essential when PRMT5 is inhibited.
Experimental Workflow
The overall experimental workflow is outlined below. It begins with the generation of a Cas9-expressing stable cell line, followed by transduction with a genome-wide sgRNA library. The cell population is then split and treated with either a vehicle control or this compound. At the end of the selection period, genomic DNA is harvested, and sgRNA frequencies are determined by next-generation sequencing (NGS) to identify depleted sgRNAs in the this compound treated arm. Hits are then validated through individual gene knockouts and assessed for effects on cell viability, apoptosis, and immune cell-mediated killing.
Caption: CRISPR Screen Experimental Workflow.
Materials and Reagents
-
Cell Lines: A cancer cell line of interest (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma).
-
CRISPR-Cas9 System: LentiCRISPRv2 plasmid (or similar single-vector system).
-
sgRNA Library: Genome-wide human or mouse sgRNA library (e.g., GeCKO v2).
-
PRMT5 Inhibitor: this compound (or other selective PRMT5 inhibitor).
-
Reagents for Lentivirus Production: HEK293T cells, packaging plasmids (e.g., psPAX2, pMD2.G), transfection reagent.
-
Reagents for Cell Culture: DMEM, FBS, Penicillin-Streptomycin, Puromycin, Polybrene.
-
Reagents for Genomic DNA Extraction: Commercial kit (e.g., QIAamp DNA Blood Mini Kit).
-
Reagents for NGS Library Preparation: High-fidelity DNA polymerase, primers for sgRNA cassette amplification, NGS library prep kit.
-
Reagents for Functional Assays: CellTiter-Glo® Luminescent Cell Viability Assay, FITC Annexin V Apoptosis Detection Kit with PI, Mouse IFN-gamma ELISA kit, T-cells (e.g., OT-I T-cells for B16-OVA model).
Detailed Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiCRISPRv2 library plasmid pool, psPAX2, and pMD2.G using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool, filter (0.45 µm), and concentrate the lentivirus. Titer the virus to determine the optimal multiplicity of infection (MOI).
-
-
Generation of Cas9-Expressing Cells and Library Transduction:
-
Transduce the target cancer cell line with the lentiCRISPRv2 library at a low MOI (~0.3) to ensure that most cells receive a single sgRNA.[10] Maintain a library coverage of at least 500-1000 cells per sgRNA.[11]
-
After 24 hours, begin selection with puromycin. The concentration of puromycin should be determined beforehand with a kill curve.
-
Expand the selected cells, maintaining library representation.
-
-
This compound Treatment:
-
Determine the IC20 (20% inhibitory concentration) of this compound for the target cell line using a standard cell viability assay.
-
Split the library-transduced cell population into two arms: Vehicle Control and this compound treatment.
-
Culture the cells for 14-21 days, passaging as needed and maintaining library coverage. Replenish the media with fresh vehicle or this compound every 2-3 days.
-
-
Genomic DNA Extraction and NGS:
-
At the end of the treatment period, harvest at least 5 x 10^7 cells from each arm to maintain library representation.
-
Extract genomic DNA using a commercial kit.
-
Amplify the integrated sgRNA sequences using a two-step PCR protocol with high-fidelity polymerase.
-
Purify the PCR products and submit for next-generation sequencing.
-
-
Data Analysis:
-
Align sequencing reads to the sgRNA library to determine the read count for each sgRNA.
-
Identify sgRNAs that are significantly depleted in the this compound treated arm compared to the vehicle control arm using tools like MAGeCK.
-
Perform gene-level analysis to identify candidate sensitizer genes.
-
Protocol 2: Cell Viability Assay (Validation)
-
Seed Cas9-expressing cells with individual validated sgRNAs targeting hit genes in a 96-well plate.[12] Include non-targeting control sgRNAs and sgRNAs for pan-essential genes as controls.
-
Allow cells to adhere and grow for 24-48 hours.
-
Treat cells with a dose range of this compound or vehicle control.
-
After 72-96 hours, measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.
-
Normalize the luminescence signal to the vehicle-treated control for each sgRNA and plot dose-response curves to determine changes in sensitivity.
Protocol 3: Apoptosis Assay (Validation)
-
Culture cells (1 x 10^6) with control or hit-gene-targeting sgRNAs in 6-well plates.
-
Treat cells with this compound (e.g., at IC50 concentration) or vehicle for 48 hours.
-
Harvest both adherent and floating cells and wash twice with cold PBS.[13]
-
Resuspend cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[14]
-
Incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Protocol 4: In Vitro Immunotherapy Response Assessment
-
Co-culture Setup:
-
Plate the target cancer cells (with control or hit-gene-targeting sgRNAs) in a 96-well plate.
-
After 24 hours, treat the cancer cells with this compound or vehicle for another 24 hours to induce immunogenic changes.
-
Add activated T-cells (e.g., pre-stimulated PBMCs or antigen-specific T-cells) to the wells at an appropriate effector-to-target (E:T) ratio (e.g., 5:1).
-
-
Cytokine Release Assay:
-
After 24-48 hours of co-culture, carefully collect the supernatant from each well.
-
Measure the concentration of IFN-γ in the supernatant using a commercial ELISA kit according to the manufacturer's instructions. Increased IFN-γ release indicates enhanced T-cell activation.[15]
-
-
T-cell Mediated Killing Assay:
-
After 48-72 hours of co-culture, gently wash away the non-adherent T-cells.
-
Measure the viability of the remaining adherent cancer cells using the CellTiter-Glo® assay. A decrease in viability in the co-culture wells compared to cancer cells cultured alone indicates T-cell mediated cytotoxicity.
-
Data Presentation
Quantitative data from the validation assays should be summarized in tables for clear comparison.
Table 1: Hypothetical CRISPR Screen Hit Validation - Cell Viability (Note: This is example data for illustrative purposes)
| sgRNA Target | Cell Line | This compound IC50 (nM) - Control sgRNA | This compound IC50 (nM) - Target sgRNA | Fold Sensitization |
| Non-Targeting | B16-F10 | 150.5 | 148.9 | 1.0 |
| Gene X | B16-F10 | 150.5 | 35.2 | 4.3 |
| Gene Y | B16-F10 | 150.5 | 130.1 | 1.2 |
| Gene Z | B16-F10 | 150.5 | 25.8 | 5.8 |
| Non-Targeting | MC38 | 210.2 | 215.0 | 1.0 |
| Gene X | MC38 | 210.2 | 45.5 | 4.6 |
| Gene Z | MC38 | 210.2 | 38.9 | 5.4 |
Table 2: Hypothetical Hit Validation - Apoptosis and Immune Response (Note: This is example data for illustrative purposes)
| sgRNA Target | Treatment | % Apoptotic Cells (Annexin V+) | IFN-γ Release (pg/mL) in Co-culture | % Tumor Cell Lysis in Co-culture |
| Non-Targeting | Vehicle | 5.2 | 150 | 10.5 |
| Non-Targeting | This compound | 15.8 | 450 | 25.3 |
| Gene X | Vehicle | 6.1 | 165 | 12.1 |
| Gene X | This compound | 45.3 | 980 | 65.7 |
| Gene Z | Vehicle | 5.8 | 145 | 11.2 |
| Gene Z | This compound | 52.1 | 1250 | 78.4 |
Conclusion
The protocols outlined in this application note provide a robust framework for conducting a CRISPR-Cas9 screen to identify genes that sensitize cancer cells to PRMT5 inhibition. By leveraging the immunomodulatory effects of PRMT5 inhibitors, this approach can uncover novel therapeutic targets for combination strategies in cancer immunotherapy. The validation of screen "hits" through functional assays assessing cell death and immune activation is critical for translating these findings into potential clinical applications. This methodology offers a powerful tool for researchers, scientists, and drug development professionals seeking to explore the synthetic lethal interactions with PRMT5 inhibition and enhance the efficacy of cancer treatments.
References
- 1. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. onclive.com [onclive.com]
- 6. PRMT5 control of cGAS/STING and NLRC5 pathways defines melanoma response to antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arginine methyltransferase PRMT5 negatively regulates cGAS-mediated antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT5 control of cGAS/STING and NLRC5 pathways defines melanoma response to antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 11. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single-gene short-term CRISPR ko viability assay [protocols.io]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Studying T-Cell Activation and Proliferation Using a PRMT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Note: The specific inhibitor "Prmt5-IN-1" is not documented in the available scientific literature. Therefore, these application notes and protocols are based on the functional characteristics of other well-described, potent, and selective PRMT5 inhibitors, such as GSK3326595 (also known as EPZ015666) and C220. Researchers should validate these protocols for their specific PRMT5 inhibitor of interest.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in various cellular processes, including gene transcription, pre-mRNA splicing, and signal transduction. In the context of immunology, PRMT5 is essential for the proper development, survival, activation, and proliferation of T-cells.[1][2][3][4] Upregulation of PRMT5 has been observed in activated T-cells, suggesting its role in mounting an effective immune response.[2][3] Inhibition of PRMT5 has emerged as a promising strategy for modulating T-cell activity, with potential therapeutic applications in autoimmune diseases and oncology.[2][5][6]
These application notes provide a comprehensive guide for utilizing a selective PRMT5 inhibitor to study its effects on T-cell activation and proliferation.
Mechanism of Action of PRMT5 in T-Cells
PRMT5 is integral to multiple signaling pathways that govern T-cell function. Its inhibition affects T-cell activation and proliferation through several key mechanisms:
-
Cytokine Signaling: PRMT5 is required for maintaining the expression of the common gamma chain (γc or CD132), a shared receptor component for several crucial cytokines, including Interleukin-2 (IL-2) and IL-7.[2] By regulating the splicing of γc and JAK3 mRNA, PRMT5 influences the JAK/STAT signaling pathway, particularly the phosphorylation of STAT5, which is essential for T-cell survival and proliferation.[2]
-
T-Cell Receptor (TCR) Signaling: Upon TCR engagement, PRMT5 expression is induced.[2] Its inhibition can lead to reduced IL-2 production and downstream signaling.[7]
-
Metabolic Reprogramming: PRMT5 activity is linked to the AKT/mTOR signaling pathway, which is a central regulator of T-cell metabolism, growth, and proliferation.[8] Inhibition of PRMT5 can impair this pathway, leading to decreased metabolic activity.[8]
-
Cell Cycle Progression: PRMT5 plays a role in regulating the cell cycle. Its inhibition can lead to a G1-to-S phase transition block in activated T-cells.[2]
-
T-Helper Cell Differentiation: PRMT5 can influence the differentiation of T-helper cells, particularly promoting Th17 responses.[5]
Data Presentation: Effects of PRMT5 Inhibition on T-Cell Function
The following tables summarize the quantitative effects of representative PRMT5 inhibitors on T-cell proliferation and cytokine production.
Table 1: Inhibitory Concentration (IC50) of PRMT5 Inhibitors on T-Cell Proliferation
| Inhibitor | T-Cell Type | Assay Condition | IC50 | Reference |
| GSK3326595 | Murine CD8+ T-cells | 3-day treatment | 0.1 µM | [9] |
| MRTX1719 | Murine CD8+ T-cells | 3-day treatment | 3.3 µM | [9] |
| CMP5 | HTLV-1-infected and ATL cell lines | 120-hour treatment | 3.98 - 9.96 µM | [1] |
| HLCL61 | HTLV-1-infected and ATL cell lines | 120-hour treatment | 3.09 - 7.58 µM | [1] |
| EPZ015666 | HTLV-1-transformed T-cell lines | Not specified | Nanomolar range | [10] |
Table 2: Effect of PRMT5 Inhibitor C220 on T-Cell Proliferation and Cytokine Secretion
| Treatment | T-Cell Type | Parameter | Result | Reference |
| C220 | Murine allogeneic T-cells | Proliferation | Significantly impaired | [2] |
| C220 | Murine allogeneic T-cells | IFN-γ secretion | Significantly impaired | [2] |
| C220 | Human allogeneic T-cells | Proliferation | Substantially reduced | [2][3] |
| C220 | Human allogeneic T-cells | IFN-γ production | Substantially reduced | [3] |
| C220 | Human allogeneic T-cells | IL-17 production | Substantially reduced | [3] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the impact of a PRMT5 inhibitor on T-cell activation and proliferation.
Protocol 1: T-Cell Proliferation Assay using CFSE Staining
This protocol measures T-cell proliferation by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) upon cell division.
Materials:
-
Human or murine T-cells (e.g., isolated from PBMCs or spleen)
-
PRMT5 inhibitor (e.g., GSK3326595) and DMSO (vehicle control)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or bead-conjugated)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate T-cells from the desired source using standard methods (e.g., Ficoll gradient for PBMCs followed by magnetic bead separation for T-cells).
-
CFSE Labeling:
-
Resuspend T-cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI-1640 medium.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled T-cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate the cells in a 96-well plate pre-coated with anti-CD3 antibody (e.g., 1-5 µg/mL) or with anti-CD3/CD28 beads.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) if using plate-bound anti-CD3.
-
Add the PRMT5 inhibitor at various concentrations (e.g., a serial dilution from 10 µM to 1 nM). Include a DMSO-only control.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) if needed.
-
Acquire the samples on a flow cytometer and analyze the CFSE fluorescence in the appropriate T-cell gate. Proliferating cells will show successive halving of CFSE intensity.
-
Protocol 2: T-Cell Activation Marker Expression by Flow Cytometry
This protocol assesses the expression of early and late activation markers on the T-cell surface.
Materials:
-
Human or murine T-cells
-
PRMT5 inhibitor and DMSO
-
Complete RPMI-1640 medium
-
Anti-CD3 and Anti-CD28 antibodies
-
Fluorescently labeled antibodies against activation markers (e.g., CD69, CD25)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Isolate and culture T-cells as described in Protocol 1.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies in the presence of the PRMT5 inhibitor or DMSO.
-
-
Incubation: Incubate for 24-72 hours.
-
Staining:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain with fluorescently labeled antibodies against CD69 (early activation marker, typically measured at 24 hours) and CD25 (late activation marker, typically measured at 48-72 hours).
-
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the percentage of cells expressing the activation markers.
Protocol 3: Cytokine Secretion Assay (ELISA)
This protocol quantifies the secretion of key cytokines, such as IL-2 and IFN-γ, into the culture supernatant.
Materials:
-
Human or murine T-cells
-
PRMT5 inhibitor and DMSO
-
Complete RPMI-1640 medium
-
Anti-CD3 and Anti-CD28 antibodies
-
ELISA kit for the cytokine of interest (e.g., human IL-2 ELISA kit)
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat T-cells as described in Protocol 1.
-
-
Supernatant Collection: After 48-72 hours of incubation, centrifuge the plate and carefully collect the culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine in the supernatants.
Mandatory Visualizations
PRMT5 Signaling in T-Cell Activation
References
- 1. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - PRMT5 regulates T cell interferon response and is a target for acute graft-versus-host disease [insight.jci.org]
- 3. PRMT5 regulates T cell interferon response and is a target for acute graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Arginine Methyltransferase 5 in T lymphocyte biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 in T cells drives Th17 responses, mixed granulocytic inflammation and severe allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Frontiers | The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
Assessing the Impact of Prmt5-IN-1 on Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in the regulation of numerous cellular processes, including gene transcription, RNA splicing, and signal transduction. Its dysregulation has been implicated in various cancers, making it a compelling target for therapeutic intervention. Prmt5-IN-1 is a potent and selective covalent inhibitor of PRMT5, exhibiting an IC50 of 11 nM. By forming a covalent adduct with Cys449 in the PRMT5 active site, this compound effectively abrogates its methyltransferase activity. These application notes provide a comprehensive overview and detailed protocols for assessing the effects of this compound on gene expression, catering to researchers in basic science and drug development.
Mechanism of Action of PRMT5
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins. These post-translational modifications play a pivotal role in gene regulation.
Histone Modifications: PRMT5-mediated symmetric dimethylation of histone H3 at arginine 8 (H3R8me2s) and histone H4 at arginine 3 (H4R3me2s) is generally associated with transcriptional repression.[1][2][3][4][5][6][7] These repressive marks can interfere with the binding of transcriptional activators or recruit transcriptional repressor complexes to chromatin.
Non-Histone Protein Methylation: PRMT5 also methylates a variety of non-histone proteins, including transcription factors such as p53 and components of the splicing machinery.[8] Methylation of these proteins can alter their activity, stability, and subcellular localization, thereby influencing gene expression at multiple levels.
Key Signaling Pathways Modulated by PRMT5
PRMT5 activity is integrated with several key signaling pathways that are often dysregulated in cancer:
-
PI3K/AKT Pathway: PRMT5 can modulate the PI3K/AKT signaling cascade, a central pathway in cell survival and proliferation.
-
ERK1/2 Pathway: The ERK1/2 pathway, crucial for cell growth and differentiation, is also influenced by PRMT5 activity.
-
NF-κB Pathway: PRMT5 has been shown to regulate the NF-κB signaling pathway, which is involved in inflammation and immunity.
Inhibition of PRMT5 with this compound is expected to perturb these pathways, leading to downstream changes in gene expression.
Effects of this compound on Global Gene Expression
Treatment of cells with PRMT5 inhibitors leads to significant alterations in the transcriptome. While specific data for this compound is still emerging, studies involving PRMT5 knockdown or other potent inhibitors provide valuable insights into the expected transcriptomic changes. For instance, RNA sequencing (RNA-seq) analysis following PRMT5 knockdown in certain cell lines has revealed the upregulation of over 1,000 genes and the downregulation of more than 700 genes, highlighting the extensive impact of PRMT5 on the cellular transcriptome.[9]
Effects of this compound on Key Target Genes
Inhibition of PRMT5 has been shown to specifically affect the expression of several key oncogenes. While precise quantitative data for this compound is not yet widely published, the following table summarizes the expected effects based on studies with other PRMT5 inhibitors and PRMT5 knockdown.
| Target Gene | Function | Expected Effect of this compound |
| c-Myc | Transcription factor, proto-oncogene | Downregulation of protein levels |
| Cyclin D1 | Cell cycle regulator | Downregulation of protein levels |
| FGFR3 | Receptor tyrosine kinase | Downregulation of mRNA and protein levels |
Experimental Protocols
Here, we provide detailed protocols for assessing the effects of this compound on gene expression at the transcript and protein levels, as well as its impact on histone methylation.
Protocol 1: Analysis of Global Gene Expression Changes using RNA Sequencing
This protocol outlines the steps for performing RNA-seq to obtain a comprehensive view of the transcriptomic alterations induced by this compound.
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with a range of concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24, 48, 72 hours). c. Harvest cells at each time point for RNA extraction.
2. RNA Extraction and Quality Control: a. Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. b. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Ensure RNA Integrity Number (RIN) is > 8.
3. Library Preparation and Sequencing: a. Prepare RNA-seq libraries from high-quality RNA samples using a standard kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). b. Perform sequencing on an Illumina platform (e.g., NovaSeq 6000) to a desired read depth (e.g., 20-30 million reads per sample).
4. Data Analysis: a. Perform quality control on raw sequencing reads using tools like FastQC. b. Align reads to a reference genome using a splice-aware aligner such as STAR. c. Quantify gene expression levels using tools like RSEM or featureCounts. d. Perform differential gene expression analysis between this compound treated and vehicle control samples using packages such as DESeq2 or edgeR. e. Perform pathway and gene ontology analysis on the differentially expressed genes to identify enriched biological processes and signaling pathways.
Protocol 2: Validation of Gene Expression Changes by Quantitative PCR (qPCR)
This protocol details the steps to validate the expression changes of specific target genes identified by RNA-seq.
1. cDNA Synthesis: a. Synthesize cDNA from 1 µg of total RNA (from Protocol 1) using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
2. qPCR Reaction Setup: a. Prepare a qPCR reaction mix containing cDNA, gene-specific primers (for target genes like FGFR3, c-Myc, and a housekeeping gene like GAPDH or ACTB), and a qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad). b. Run the qPCR reaction on a real-time PCR system.
3. Data Analysis: a. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene. b. Compare the relative expression levels between this compound treated and vehicle control samples.
Protocol 3: Analysis of Protein Expression and Histone Methylation by Western Blotting
This protocol describes the methodology to assess changes in protein levels of key target genes and the status of PRMT5-mediated histone methylation.
1. Cell Lysis and Protein Quantification: a. Treat cells with this compound as described in Protocol 1. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Quantify protein concentration using a BCA protein assay.
2. Histone Extraction (for histone methylation analysis): a. For analysis of histone modifications, perform acid extraction of histones from nuclear pellets.
3. SDS-PAGE and Western Blotting: a. Separate 20-30 µg of total protein lysate or 5-10 µg of histone extract on an SDS-PAGE gel. b. Transfer proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
- anti-c-Myc
- anti-Cyclin D1
- anti-H3R8me2s
- anti-H4R3me2s
- anti-β-actin or anti-GAPDH (as a loading control for total protein)
- anti-Histone H3 (as a loading control for histone extracts) e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
4. Densitometry Analysis: a. Quantify the band intensities using image analysis software (e.g., ImageJ). b. Normalize the intensity of the protein of interest to the loading control.
Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures described, the following diagrams have been generated using the DOT language.
References
- 1. Human SWI/SNF-Associated PRMT5 Methylates Histone H3 Arginine 8 and Negatively Regulates Expression of ST7 and NM23 Tumor Suppressor Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5-mediated histone arginine methylation antagonizes transcriptional repression by polycomb complex PRC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. providence.elsevierpure.com [providence.elsevierpure.com]
- 4. Methylation of Histone H3 and H4 by PRMT5 Regulates Ribosomal RNA Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The macromolecular complexes of histones affect protein arginine methyltransferase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT5-mediated methylation of histone H4R3 recruits DNMT3A, coupling histone and DNA methylation in gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PRMT5 in gene regulation and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein arginine methyltransferase 5 (Prmt5) localizes to chromatin loop anchors and modulates expression of genes at TAD boundaries during early adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing PRMT5-IN-1 Concentration for Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of PRMT5-IN-1 in cell viability assays. Adherence to proper experimental protocols and a thorough understanding of potential pitfalls are crucial for obtaining reliable and reproducible data.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the optimization of this compound concentration for cell viability assays.
Q1: What is a reasonable starting concentration range for this compound in a cell viability assay?
A1: Based on published data for various PRMT5 inhibitors, a broad concentration range should be initially screened to determine the optimal inhibitory concentration for your specific cell line. A logarithmic dose-response curve is recommended, starting from a low nanomolar range and extending to the high micromolar range. For instance, the related inhibitor PRMT5-IN-30 has a reported IC50 of 0.33 μM[1][2]. Other PRMT5 inhibitors like EPZ015666 have shown efficacy in the nanomolar range in mantle cell lymphoma cell lines, while AMI-1 was effective at 10 μM in lung cancer cells[3][4]. Therefore, a starting range of 1 nM to 100 μM is advisable.
Q2: My this compound precipitated in the cell culture medium. How can I resolve this solubility issue?
A2: Poor solubility is a common issue with small molecule inhibitors. Here are several steps to address this:
-
Proper Dissolution: Ensure this compound is fully dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), before preparing a stock solution. Use freshly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of some compounds[1].
-
Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Intermediate Dilutions: Perform serial dilutions of the stock solution in cell culture medium. It is crucial to mix thoroughly after each dilution step.
-
Solubility Testing: Before treating your cells, visually inspect the highest concentration of your drug dilution in the medium under a microscope for any signs of precipitation. You can also perform a solubility test by preparing the highest concentration in media and centrifuging it to see if a pellet forms.
Q3: My cell viability results are inconsistent or not reproducible. What are the potential causes?
A3: Inconsistent results in cell viability assays can stem from several factors. Consider the following troubleshooting steps:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Variations in cell number will lead to variability in the final readout. Optimize the seeding density to ensure cells are in the exponential growth phase during the experiment.
-
Incubation Time: The duration of inhibitor treatment can significantly impact cell viability. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint.
-
Assay-Specific Pitfalls: Be aware of the limitations of your chosen viability assay. For example, with the MTT assay, the inhibitor itself may interfere with the formazan production, leading to inaccurate readings[5][6][7].
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the inhibitor and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Reagent Quality: Use fresh, high-quality reagents for your cell viability assay.
Q4: I am using an MTT assay and I suspect the this compound is interfering with the assay. How can I confirm this and what are the alternatives?
A4: Interference of the test compound with the MTT assay is a known issue[5][6][7].
-
Confirmation of Interference: To check for interference, set up control wells containing cell-free media with the same concentrations of this compound as your experimental wells, along with the MTT reagent. If you observe a color change, it indicates a direct chemical reaction between the inhibitor and the MTT reagent.
-
Alternative Assays: It is highly recommended to validate your findings with a second, mechanistically different cell viability assay. Good alternatives to metabolic assays like MTT include:
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which is a key indicator of metabolically active cells.
-
Trypan Blue Exclusion Assay: This method provides a direct count of viable and non-viable cells based on membrane integrity.
-
Real-Time Live-Cell Imaging: This allows for continuous monitoring of cell proliferation and death over time.
-
Quantitative Data Summary
The following table summarizes the reported effective concentrations for various PRMT5 inhibitors to guide the initial dose-response experiments for this compound.
| Inhibitor | Cell Line(s) | Effective Concentration (IC50) | Reference |
| PRMT5-IN-30 | Not specified | 0.33 μM (biochemical) | [1][2] |
| EPZ015666 | Mantle Cell Lymphoma | 22 nM (biochemical), 96-450 nM (cell viability) | [4][8] |
| AMI-1 | A549 (Lung Cancer) | 10 μM | [3] |
| GSK591 | MCF7 (Breast Cancer) | Dose-dependent decrease in methylation | [9] |
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Cell Viability Assay
This protocol provides a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 1 nM to 100 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells in triplicate.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (media and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Visualizations
Experimental Workflow for IC50 Determination```dot
Caption: PRMT5 inhibition affects multiple signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PRMT5-IN-30 | Histone Methyltransferase | 330951-01-4 | Invivochem [invivochem.com]
- 3. PRMT5 Selective Inhibitor Enhances Therapeutic Efficacy of Cisplatin in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 6. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
potential off-target effects of Prmt5-IN-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Prmt5-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] Its primary mechanism of action is the inhibition of the PRMT5/MEP50 complex, which plays a crucial role in various cellular processes, including gene expression and RNA splicing, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2][3] this compound is a hemiaminal that can be converted to an aldehyde, which then forms a covalent adduct with the cysteine 449 residue in the active site of PRMT5.[1]
Q2: What are the known on-target effects of this compound?
The primary on-target effect of this compound is the inhibition of PRMT5's methyltransferase activity. This leads to a reduction in symmetric dimethylarginine (sDMA) levels on target proteins.[1] In cellular assays, this compound has been shown to inhibit the proliferation of cancer cell lines, such as the mantle cell lymphoma line Granta-519.[1]
Q3: What is known about the off-target effects of this compound?
Currently, detailed public information regarding the comprehensive off-target profile of this compound against a broad panel of kinases or other methyltransferases is limited. As a covalent inhibitor, it is designed for high potency and selectivity towards PRMT5. However, the reactive aldehyde intermediate could potentially interact with other cellular nucleophiles, leading to off-target effects. Researchers should exercise caution and independently validate the selectivity of this compound in their experimental systems. For comparison, other well-characterized PRMT5 inhibitors, such as EPZ015666 (GSK3235025), have demonstrated high selectivity, showing over 20,000-fold selectivity for PRMT5 over other protein methyltransferases.[4]
Q4: What are the potential functional consequences of off-target effects?
Potential off-target effects could manifest as unexpected cellular phenotypes that are not attributable to PRMT5 inhibition. These may include, but are not limited to, alterations in other signaling pathways, unexpected cytotoxicity, or changes in cell morphology. If such effects are observed, it is crucial to perform control experiments to distinguish between on-target and potential off-target activities.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Death at Low Concentrations | The compound may have off-target cytotoxic effects unrelated to PRMT5 inhibition. | 1. Perform a dose-response curve in a PRMT5-knockout or knockdown cell line to assess PRMT5-independent toxicity. 2. Compare the observed phenotype with that of other structurally different PRMT5 inhibitors or with PRMT5 siRNA. |
| Phenotype Does Not Correlate with sDMA Levels | The observed phenotype might be due to inhibition of another enzyme or interaction with an unintended cellular target. | 1. Titrate this compound and correlate the phenotype with the extent of sDMA inhibition via Western blot. 2. Use a rescue experiment by overexpressing a drug-resistant PRMT5 mutant. |
| Inconsistent Results Across Different Cell Lines | Cell lines may have varying expression levels of potential off-target proteins, leading to differential sensitivity. | 1. Profile the expression of key potential off-target families (e.g., other methyltransferases, cysteine-containing proteins) in the cell lines being used. 2. Validate key findings in a second, unrelated cell line. |
| Activation of Unexpected Signaling Pathways | The inhibitor might be interacting with upstream regulators or downstream effectors of other pathways. | 1. Perform a broad pathway analysis (e.g., phospho-kinase array) to identify unexpectedly modulated pathways. 2. Validate any identified off-target pathway modulation with specific inhibitors or activators of that pathway. |
Quantitative Data
This compound Activity Profile
| Parameter | Value | Assay Conditions | Reference |
| IC50 (PRMT5/MEP50) | 11 nM | Biochemical Assay | [1] |
| Kinact/KI | 1.2 x 105 M-1min-1 | Biochemical Assay | [1] |
| Cellular sDMA IC50 | 0.012 µM | Granta-519 cells (3 days) | [1] |
| Cell Proliferation IC50 | 0.06 µM | Granta-519 cells (10 days) | [1] |
Selectivity Profile of a Representative PRMT5 Inhibitor (EPZ015666/GSK3235025)
| Enzyme | Selectivity (Fold vs. PRMT5) | Reference |
| Other Protein Methyltransferases | >20,000 | [4] |
| Panel of other Histone Methyltransferases | Broad Selectivity | [5] |
Experimental Protocols
Protocol: Assessing Off-Target Kinase Inhibition
A common method to assess off-target effects on kinases is to use a commercially available kinase panel screening service.
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Concentration: Select a concentration for screening that is significantly higher than the PRMT5 IC50 (e.g., 1 µM or 10 µM) to identify potential off-target interactions.
-
Kinase Panel Selection: Choose a comprehensive panel of kinases (e.g., >100 kinases) that covers a broad range of the human kinome.
-
Data Analysis: The service provider will report the percent inhibition of each kinase at the tested concentration. A common threshold for a significant "hit" is >50% inhibition.
-
Follow-up: For any identified hits, determine the IC50 value to quantify the potency of the off-target interaction.
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify target engagement with PRMT5 in cells and can also be adapted to identify off-target binding.
-
Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Analyze the amount of soluble PRMT5 (and other proteins of interest) at each temperature by Western blotting or mass spectrometry.
-
Data Analysis: Ligand binding will stabilize PRMT5, resulting in a shift of its melting curve to higher temperatures. Unintended shifts in the melting curves of other proteins can indicate off-target binding.
Visualizations
Caption: Simplified PRMT5 signaling pathway and its downstream cellular effects.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
troubleshooting inconsistent results with Prmt5-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Prmt5-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective covalent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] It acts as a hemiaminal that can convert to an aldehyde under physiological conditions, which then reacts with cysteine 449 (C449) in the active site of PRMT5 to form a covalent adduct.[1] This irreversible binding inhibits the methyltransferase activity of the PRMT5/MEP50 complex.
Q2: What is the difference between this compound and its hydrochloride salt?
While both the free base and the hydrochloride salt form of this compound exhibit comparable biological activity at equivalent molar concentrations, the hydrochloride salt generally offers enhanced water solubility and stability.[1]
Q3: What are the expected downstream effects of this compound treatment in cells?
Treatment with this compound is expected to lead to a dose-dependent decrease in the levels of symmetric dimethylarginine (sDMA) on histone and non-histone proteins.[1] This can impact various cellular processes, including gene expression, RNA splicing, and cell signaling pathways.[2] Consequently, inhibition of PRMT5 activity by this compound can lead to cell cycle arrest and a reduction in cell proliferation.[3]
Q4: Are there known off-target effects of this compound?
While this compound is designed to be a selective inhibitor of PRMT5, the potential for off-target effects should always be considered. As a covalent inhibitor, it could potentially react with other proteins containing reactive cysteine residues. It is recommended to include appropriate controls in your experiments, such as a structurally related but inactive compound, to help distinguish between on-target and off-target effects. Cross-reactivity with other PRMT family members, such as PRMT1, should also be considered, as some studies suggest a degree of redundancy and interplay between PRMT1 and PRMT5 pathways.[4][5]
Q5: How can I confirm that this compound is active in my cellular experiments?
The most direct way to confirm the activity of this compound is to measure the levels of a known PRMT5 substrate's symmetric dimethylation. A common method is to perform a Western blot analysis using an antibody specific for sDMA on a known substrate like SmBB' or histones.[6] A dose-dependent decrease in the sDMA signal upon treatment with this compound would indicate target engagement and inhibition.
Troubleshooting Guides
Inconsistent IC50 Values in Cell Proliferation Assays
Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in your cell proliferation assays (e.g., MTT, CellTiter-Glo).
| Potential Cause | Troubleshooting Suggestion |
| This compound Solubility and Stability | Ensure complete solubilization of this compound in DMSO before diluting in cell culture medium. The hydrochloride salt may offer better solubility.[1] Prepare fresh dilutions for each experiment as the compound's stability in aqueous solutions over time may vary. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Line Specific Differences | Different cell lines can have varying levels of PRMT5 expression and dependency, leading to different sensitivities to the inhibitor. Confirm PRMT5 expression levels in your cell line. Consider that the cellular context, such as the status of p53 or the activation of pathways like PI3K/AKT, can influence the response to PRMT5 inhibition.[7][8] |
| Assay-Specific Artifacts | For MTT assays, high concentrations of the inhibitor or prolonged incubation times might induce cytotoxicity that is not directly related to PRMT5 inhibition, affecting the formazan production.[9] Consider using an alternative proliferation assay, such as CellTiter-Glo, which measures ATP levels, or direct cell counting. |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well, as variations in cell density can significantly impact proliferation rates and drug responses. |
| Development of Resistance | Prolonged exposure to this compound can lead to the development of resistant cell populations. If you are performing long-term experiments, consider this possibility and periodically check the sensitivity of your cell line. |
Weak or No Signal in sDMA Western Blot
Problem: After treating cells with this compound, you do not observe a significant decrease in the symmetric dimethylarginine (sDMA) signal by Western blot.
| Potential Cause | Troubleshooting Suggestion |
| Ineffective this compound Treatment | Verify the concentration and incubation time of this compound. A typical starting point is a concentration range of 0-1000 nM for 3 days.[1] Ensure the compound was properly dissolved and is not degraded. |
| Antibody Issues | Use a validated anti-sDMA antibody. Check the manufacturer's recommendations for antibody dilution and incubation conditions. Run a positive control (e.g., lysate from untreated cells known to have high sDMA levels) and a negative control (e.g., lysate from PRMT5 knockout cells, if available). |
| Low Abundance of sDMA Mark | The specific sDMA mark you are probing for might be of low abundance in your cell type or on your protein of interest. Consider enriching your protein of interest via immunoprecipitation before Western blotting. |
| Technical Issues with Western Blotting | Ensure efficient protein transfer from the gel to the membrane. Use appropriate blocking buffers (e.g., 5% non-fat milk or BSA in TBST) and sufficient washing steps to minimize background and non-specific binding.[10][11][12][13][14] |
| Compensatory Mechanisms | It's possible that in some contexts, other methyltransferases could partially compensate for the loss of PRMT5 activity, although this is less likely for sDMA. Consider investigating the activity of other PRMTs if inconsistent results persist. |
Experimental Protocols
Cell Proliferation Assay (MTT)
This protocol is a general guideline for assessing the effect of this compound on cell proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a plate reader.[15]
Troubleshooting:
-
High background: Ensure complete removal of the MTT-containing medium before adding the solubilization solution.
-
Inconsistent readings: Ensure formazan crystals are fully dissolved by gently mixing on a plate shaker before reading. Avoid air bubbles in the wells.
-
Edge effects: To minimize evaporation and temperature fluctuations, avoid using the outer wells of the 96-well plate for experimental samples.
Western Blot for Symmetric Dimethylarginine (sDMA)
This protocol outlines the detection of sDMA levels in cell lysates after treatment with this compound.
Materials:
-
This compound treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-sDMA)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in a suitable buffer containing protease and phosphatase inhibitors. Determine protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-sDMA primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Troubleshooting:
-
High background: Increase the number and duration of washing steps. Optimize the concentration of the primary and secondary antibodies.
-
Weak or no signal: Increase the amount of protein loaded. Ensure the primary antibody is specific and active. Use a positive control lysate.
-
Non-specific bands: Use a fresh lysis buffer with protease inhibitors. Ensure the sample has not been degraded. Optimize blocking conditions.[10]
Signaling Pathways and Experimental Workflows
PRMT5 Signaling Pathway
The following diagram illustrates the central role of PRMT5 in cellular signaling. PRMT5, in complex with MEP50, methylates a variety of histone and non-histone proteins, thereby regulating gene expression, RNA splicing, and cell cycle progression. Its activity is implicated in several cancer-related pathways, including the PI3K/AKT and ERK signaling cascades.
Caption: PRMT5 signaling pathway and its inhibition by this compound.
Experimental Workflow for Troubleshooting Inconsistent Results
The following diagram outlines a logical workflow for troubleshooting inconsistent experimental outcomes with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. PRMT1 loss sensitizes cells to PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 7. Genetic validation of the protein arginine methyltransferase PRMT5 as a candidate therapeutic target in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting PRMT5/Akt signalling axis prevents human lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
PRMT5-IN-1 In Vivo Toxicity Minimization: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize and manage in vivo toxicity associated with the use of PRMT5-IN-1, a potent and selective covalent inhibitor of Protein Arginine Methyltransferase 5.
Troubleshooting Guide: Addressing In Vivo Toxicity
This guide addresses common issues encountered during in vivo experiments with this compound and similar PRMT5 inhibitors.
| Observed Issue | Potential Cause | Recommended Action |
| Significant Body Weight Loss (>15-20%) or Reduced Activity | - On-target hematological toxicity leading to anemia and fatigue.- Gastrointestinal (GI) toxicity (nausea, diarrhea) causing reduced food/water intake.[1] - Vehicle intolerance or formulation issues. - Reaching Maximum Tolerated Dose (MTD). | 1. Dose Reduction: Lower the dose of this compound for subsequent cohorts.2. Intermittent Dosing: Switch from a continuous daily schedule to an intermittent one (e.g., 5 days on/2 days off, or one week on/one week off). This may reduce toxicity while retaining efficacy.[2]3. Supportive Care: Provide nutritional support (e.g., hydrogel, palatable high-calorie food) and monitor hydration status.[3]4. Vehicle Check: Run a vehicle-only control group to rule out toxicity from the formulation itself.5. Monitor Blood Counts: Perform regular Complete Blood Counts (CBCs) to assess for anemia, thrombocytopenia, and neutropenia.[4] |
| Pale Paws/Ears, Lethargy, Rapid Breathing | Anemia: A common dose-limiting toxicity for PRMT5 inhibitors, resulting from bone marrow suppression.[5] | 1. Confirm with CBC: Immediately perform a CBC to measure red blood cell count, hemoglobin, and hematocrit.2. Dose Modification: Reduce the dose or implement an intermittent dosing schedule.[2]3. Humane Endpoint: If anemia is severe (e.g., hematocrit <20-25%) and clinical signs are pronounced, consider reaching a humane endpoint for the affected animals. |
| Pinpoint Hemorrhages (petechiae), Bruising, or Bleeding | Thrombocytopenia: A critical and frequent dose-limiting toxicity of PRMT5 inhibitors due to impaired platelet production.[5] | 1. Confirm with CBC: Perform a CBC to quantify platelet levels.2. Dose Discontinuation/Reduction: Immediately cease dosing or significantly reduce the dose. Thrombocytopenia can be reversible upon drug withdrawal.[6]3. Careful Handling: Handle animals with care to avoid trauma that could induce bleeding. |
| Diarrhea, Dehydration, or Poor Grooming | Gastrointestinal (GI) Toxicity: A known side effect of many small molecule inhibitors, including those targeting PRMT5.[1] | 1. Supportive Care: Ensure easy access to water and provide hydration support (e.g., subcutaneous fluids, hydrogel).2. Monitor Body Weight: Track body weight daily as an indicator of overall health and GI distress.3. Dose Adjustment: Consider a dose reduction or intermittent dosing schedule. |
| Lack of Efficacy at a Tolerable Dose | - Insufficient target engagement.- Tumor model is not dependent on PRMT5.- Poor bioavailability of the formulated compound. | 1. Pharmacodynamic (PD) Analysis: Measure levels of symmetric dimethylarginine (SDMA) in plasma or tumor tissue to confirm PRMT5 inhibition.[7]2. Consider MTA-Cooperative Strategy: If using a tumor model with a known MTAP deletion, switching to an MTA-cooperative PRMT5 inhibitor could provide a wider therapeutic window and enhanced efficacy with lower toxicity.[8]3. Formulation Optimization: Since this compound is a covalent inhibitor, ensure the formulation maintains its stability and allows for adequate absorption. |
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with PRMT5 inhibitors in vivo?
The most frequently reported toxicities are hematological, including thrombocytopenia (low platelets), anemia (low red blood cells), and neutropenia (low neutrophils).[5] These are often the dose-limiting toxicities (DLTs).[5] Gastrointestinal issues like nausea and diarrhea, as well as dysgeusia (taste distortion) and fatigue, are also common.[1][5]
Q2: this compound is a covalent inhibitor. Does this affect its toxicity profile?
Yes, its covalent mechanism can influence its in vivo properties. Covalent inhibitors form a long-lasting bond with their target, which can lead to high potency and a prolonged duration of action.[9] This means that toxicity might be observed even at lower doses and may take longer to resolve after stopping the drug. The reactivity of the "warhead" must be optimal; if it's too reactive, it could lead to off-target covalent modifications and unexpected toxicity.[9][10]
Q3: How can I proactively minimize toxicity in my experimental design?
-
Dose Escalation Study: Begin with a dose-escalation study to determine the Maximum Tolerated Dose (MTD) in your specific animal model. Start with a low dose and gradually increase it in different cohorts while monitoring for clinical signs and weight loss.
-
Intermittent Dosing: Prophylactically choose an intermittent dosing schedule (e.g., daily for 4-5 days followed by a 2-3 day break) instead of continuous daily dosing. This can help mitigate the cumulative hematological toxicity.[2]
-
Select Appropriate Models (Synthetic Lethality): The most advanced strategy to reduce toxicity is to leverage synthetic lethality. Use tumor models with a homozygous deletion of the MTAP gene. In these cells, the metabolite MTA accumulates and partially inhibits PRMT5, sensitizing them to further inhibition. MTA-cooperative inhibitors are designed to selectively target the MTA-bound PRMT5 complex, leading to potent tumor cell killing while sparing normal tissues and significantly reducing toxicity.[8]
Q4: What is the best way to formulate this compound for oral gavage in mice?
While a specific formulation for this compound is not publicly available, common vehicles for oral administration of small molecules in preclinical studies include:
-
0.5% (w/v) Methylcellulose in water
-
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
-
Corn oil
It is critical to first test the vehicle alone in a small cohort of animals to ensure it does not cause adverse effects. The stability of the covalent inhibitor in the chosen vehicle should also be considered.
Q5: What parameters should I monitor to detect toxicity early?
Regular and careful monitoring is crucial. Key parameters include:
-
Clinical Signs: Daily observation for changes in posture, activity level, grooming, and breathing.
-
Body Weight: Measure daily. A weight loss of over 15% is a significant indicator of toxicity.
-
Complete Blood Counts (CBCs): Perform baseline CBCs before starting treatment and then weekly (or more frequently if signs of hematotoxicity appear). This is the most direct way to measure anemia, thrombocytopenia, and neutropenia.[4]
Data on PRMT5 Inhibitor In Vivo Toxicities
The following table summarizes dose-limiting toxicities (DLTs) and common treatment-related adverse events (TRAEs) from clinical trials of various PRMT5 inhibitors. This data can help researchers anticipate potential toxicities with this compound.
| Inhibitor | Dose-Limiting Toxicities (Grade ≥3) | Most Common TRAEs (Any Grade) | Reference(s) |
| PF-06939999 | Thrombocytopenia, Anemia, Neutropenia | Anemia, Thrombocytopenia, Dysgeusia, Nausea | [5] |
| PRT543 | Thrombocytopenia, Fatigue | Fatigue, Nausea, Thrombocytopenia, Anemia | |
| JNJ-64619178 | Thrombocytopenia, Anemia, Neutropenia | Anemia, Dysgeusia, Fatigue, Nausea, Thrombocytopenia | [5] |
| PRT811 | Thrombocytopenia | Thrombocytopenia, Anemia, Nausea, Fatigue |
Experimental Protocols
Protocol 1: In Vivo Toxicity Monitoring
This protocol outlines a general procedure for monitoring toxicity in mouse xenograft models.
-
Baseline Data Collection:
-
Before the first dose, record the body weight of each animal.
-
Collect a small blood sample (e.g., via tail vein or saphenous vein) for a baseline Complete Blood Count (CBC) analysis.
-
-
Daily Monitoring:
-
Visually inspect each animal for clinical signs of toxicity (lethargy, hunched posture, ruffled fur, abnormal breathing).
-
Record the body weight of each animal. If an animal loses >15% of its initial body weight, consult veterinary staff. A loss of >20% often constitutes a humane endpoint.
-
-
Weekly Monitoring:
-
Collect blood samples for CBC analysis to monitor for hematological toxicities (anemia, thrombocytopenia, neutropenia).
-
Compare the results to baseline and vehicle-control animals.
-
-
Endpoint and Post-Mortem Analysis:
-
At the end of the study, perform a terminal blood collection for final CBC and potential clinical chemistry analysis.
-
Conduct a gross necropsy, paying attention to the size and appearance of the spleen (splenomegaly can be a sign of extramedullary hematopoiesis) and other major organs.
-
Consider collecting key tissues (bone marrow, spleen, liver, GI tract) for histopathological analysis to assess for microscopic signs of toxicity.
-
Visualizations
Signaling & Logic Diagrams
// Nodes Start [label="Start:\nIn Vivo Study with\nthis compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Dose_Selection [label="1. Dose Selection\n- Start with MTD finding or literature-based dose\n- Consider intermittent schedule", fillcolor="#F1F3F4", fontcolor="#202124"]; Formulation [label="2. Formulation & Vehicle Control\n- Prepare stable formulation\n- Run vehicle-only toxicity cohort", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="3. Baseline Measurement\n- Record body weight\n- Perform pre-treatment CBC", fillcolor="#F1F3F4", fontcolor="#202124"]; Dosing [label="4. Administer this compound\n(Chosen Schedule)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="5. Daily Monitoring\n- Body Weight\n- Clinical Signs (Activity, Grooming)", fillcolor="#F1F3F4", fontcolor="#202124"]; Toxicity_Check [label="Toxicity Observed?\n(e.g., >15% weight loss,\nsevere clinical signs)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Weekly_CBC [label="6. Weekly CBC\n- Monitor for hematological changes", fillcolor="#F1F3F4", fontcolor="#202124"]; Continue [label="Continue Study", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Action [label="Implement Mitigation Strategy:\n- Reduce Dose\n- Pause Dosing\n- Provide Supportive Care", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF", margin="0.3,0.15"]; Endpoint [label="Endpoint Analysis:\n- Final CBC / Chemistry\n- Tumor Measurement\n- Necropsy / Histology", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Dose_Selection; Dose_Selection -> Formulation; Formulation -> Baseline; Baseline -> Dosing; Dosing -> Monitoring; Monitoring -> Toxicity_Check; Toxicity_Check -> Action [label="Yes"]; Action -> Dosing; Toxicity_Check -> Weekly_CBC [label="No"]; Weekly_CBC -> Dosing; Dosing -> Endpoint [style=dashed, label="At Study Conclusion"]; Weekly_CBC -> Endpoint [style=dashed, label="At Study Conclusion"]; Action -> Endpoint [style=dashed, label="If endpoint is reached"]; } .dot Figure 2: Experimental workflow for in vivo studies incorporating toxicity monitoring.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Clinically Translatable Mouse Model for Chemotherapy-Related Fatigue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hematologic toxicities of small molecule tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. biorxiv.org [biorxiv.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. youtube.com [youtube.com]
- 9. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 10. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PRMT5-IN-1 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully delivering PRMT5-IN-1 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective covalent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] It acts as a hemiaminal that can convert to an aldehyde under physiological conditions, which then forms a covalent bond with a unique cysteine residue (C449) in the active site of PRMT5.[1] This irreversible inhibition blocks the enzymatic activity of PRMT5, preventing the symmetric dimethylation of arginine residues on histone and non-histone protein substrates.
Q2: What is the recommended formulation for in vivo delivery of this compound?
For many preclinical PRMT5 inhibitors, oral gavage is a common administration route.[2][3][4][5] However, as this compound is a research compound that may have suboptimal oral bioavailability, intraperitoneal (IP) injection is a reliable alternative. Due to its likely hydrophobic nature, this compound will require a specific vehicle for solubilization. A common vehicle for such compounds is a mixture of Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol (PEG). For improved tolerability, a final dilution in a sterile aqueous solution like saline or phosphate-buffered saline (PBS) is recommended.
Q3: What is a typical starting dose for this compound in a mouse xenograft model?
Based on in vivo studies with other potent PRMT5 inhibitors, a starting dose in the range of 10-50 mg/kg, administered daily, is a reasonable starting point.[2][6] However, the optimal dose will depend on the specific animal model, tumor type, and the desired level of target engagement. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose.
Q4: How can I assess if this compound is hitting its target in vivo?
The most common pharmacodynamic (PD) biomarker for PRMT5 inhibition is the reduction of symmetric dimethylarginine (sDMA) levels on substrate proteins.[7][8] This can be assessed in tumor and/or surrogate tissues (like peripheral blood mononuclear cells) by Western blotting using an antibody specific for sDMA. A significant reduction in sDMA levels post-treatment indicates successful target engagement.
Q5: What are the potential side effects or toxicities of PRMT5 inhibition in animal models?
Inhibition of PRMT5 can lead to on-target toxicities, with hematological side effects being the most frequently reported in preclinical and clinical studies of PRMT5 inhibitors.[9] These can include thrombocytopenia (low platelet count) and anemia (low red blood cell count). Therefore, it is important to monitor the general health of the animals (body weight, behavior) and consider performing complete blood counts (CBCs) during long-term studies.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Compound Precipitation in Formulation | - Low solubility of this compound.- Incorrect vehicle composition or preparation method. | - Ensure the hydrochloride salt form of this compound is used for better aqueous solubility.[1]- Prepare the formulation fresh before each use.- Increase the proportion of organic co-solvents like DMSO or PEG-400 in the vehicle, but be mindful of potential vehicle toxicity.- Use sonication or gentle warming to aid dissolution, but check for compound stability under these conditions.- Consider alternative formulation strategies for poorly soluble compounds, such as nano-suspensions.[10] |
| Poor In Vivo Efficacy Despite In Vitro Potency | - Suboptimal pharmacokinetic properties (e.g., rapid clearance).- Insufficient target engagement at the administered dose.- Development of resistance mechanisms. | - Increase the dosing frequency or dose, based on tolerability.- Assess target engagement (sDMA levels) in tumor tissue to confirm the compound is reaching the target at sufficient concentrations.- Evaluate the pharmacokinetic profile of this compound in your animal model to understand its absorption, distribution, metabolism, and excretion (ADME) properties.- Consider combination therapies to overcome potential resistance. |
| Animal Toxicity (e.g., weight loss, lethargy) | - On-target toxicity of PRMT5 inhibition.- Vehicle-related toxicity.- Off-target effects of the compound. | - Perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD).- Reduce the dose or dosing frequency.- Include a vehicle-only control group to assess the toxicity of the formulation itself.- Monitor for specific on-target toxicities, such as hematological parameters, through blood sample analysis.- If off-target effects are suspected, consider profiling the compound against a panel of other kinases or methyltransferases. |
| No Reduction in sDMA Levels Post-Treatment | - Insufficient dose or exposure.- Issues with the Western blot protocol.- Inactive compound. | - Increase the dose of this compound.- Collect tissues at an earlier time point post-dose to capture peak target inhibition.- Optimize the Western blot protocol, ensuring the antibody is validated for the species and tissue type.- Verify the identity and purity of your this compound compound. |
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal (IP) Injection in Mice
This protocol provides a general method for formulating a hydrophobic compound like this compound for IP administration.
Materials:
-
This compound (hydrochloride salt preferred)
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
PEG-400 (Polyethylene glycol 400), sterile, injectable grade
-
Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 20 mg/kg) and the number and weight of the mice.
-
Prepare the vehicle solution. A common vehicle is a 10% DMSO, 40% PEG-400, and 50% saline mixture.
-
Example for 1 ml of vehicle: Mix 100 µl of DMSO with 400 µl of PEG-400 in a sterile tube. Vortex until fully mixed. Add 500 µl of sterile saline and vortex again.
-
-
Dissolve this compound in the vehicle.
-
Weigh the calculated amount of this compound into a sterile tube.
-
Add a small amount of DMSO first to create a stock solution.
-
Gradually add the remaining vehicle components while vortexing to ensure complete dissolution. Gentle warming or sonication can be used if necessary, but avoid overheating.
-
-
Administer the formulation.
-
The final injection volume for a mouse is typically 100-200 µl. Adjust the concentration of your formulation accordingly.
-
Administer the solution via intraperitoneal injection using an appropriate gauge needle.
-
Always include a vehicle-only control group in your experiment.
-
Protocol 2: Assessment of PRMT5 Target Engagement by Western Blot
This protocol describes how to measure the levels of symmetric dimethylarginine (sDMA) in tumor tissue lysates.
Materials:
-
Tumor tissue from treated and control animals
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-sDMA antibody
-
Primary antibody: loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Tissue Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[11]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and capture the image using an appropriate imaging system.[11]
-
-
Analysis:
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities and normalize the sDMA signal to the loading control. Compare the sDMA levels between treated and control groups.
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of Selected PRMT5 Inhibitors in Xenograft Models
| Inhibitor | Animal Model | Tumor Type | Dose and Route | Efficacy Outcome | Reference |
| C220 | Mouse | JAK2V617F+ Polycythemia Vera | 12.5 mg/kg, oral, daily (5 days on, 2 off) | Reversed elevated hematocrit, leukocytosis, and splenomegaly | [2] |
| PRT382 | Mouse | Secondary Hemophagocytic Lymphohistiocytosis | 1 mg/kg, oral gavage, daily | Reduced splenomegaly and hepatomegaly | [4][12] |
| AZ-PRMT5i-1 | Mouse | MTAP-deficient preclinical cancer models | Oral dosing (specific dose not stated) | Significant in vivo efficacy | [13][14] |
| YQ36286 | Mouse | Z138 Mantle Cell Lymphoma Xenograft | Oral dosing (specific dose not stated) | ~95% tumor growth inhibition after 21 days | [5] |
Visualizations
Caption: Simplified PRMT5 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo testing of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. PRMT5 inhibition induces pro‐inflammatory macrophage polarization and increased hepatic triglyceride levels without affecting atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. onclive.com [onclive.com]
- 10. Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein extraction and western blot (mouse tissues) [protocols.io]
- 12. PRMT5 inhibition reduces hyperinflammation in a murine model of secondary hemophagocytic lymphohistiocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and In Vivo Efficacy of AZ-PRMT5i-1, a Novel PRMT5 Inhibitor with High MTA Cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
interpreting unexpected phenotypes with Prmt5-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected phenotypes when using Prmt5-IN-1, a potent and selective covalent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, cell-permeable inhibitor of PRMT5. It functions as a covalent inhibitor, forming an adduct with a key cysteine residue (C449) in the active site of PRMT5.[1] This irreversible binding blocks the enzyme's methyltransferase activity, preventing the symmetric dimethylation of arginine residues on both histone and non-histone protein substrates.[1][2] Its primary cellular effect is the reduction of symmetric dimethylarginine (sDMA) levels.[1]
Q2: What is the primary role of PRMT5 in cellular processes?
PRMT5 is the primary enzyme responsible for symmetric arginine dimethylation (sDMA) in cells.[3][4][5] This post-translational modification is critical for the regulation of numerous cellular processes, including:
-
Gene Expression: PRMT5 methylates histones (e.g., H4R3, H2AR3) to epigenetically regulate gene transcription.[6]
-
RNA Splicing: It methylates spliceosomal components, such as Sm proteins, ensuring the fidelity of mRNA splicing.[6][7]
-
Signal Transduction: PRMT5 can methylate key signaling proteins like AKT and E2F1, influencing pathways crucial for cell survival and proliferation.[5][6][8]
-
DNA Damage Response: The enzyme is involved in regulating the expression of DNA damage response genes.[9][10]
Due to its central role in these processes, PRMT5 is frequently overexpressed in various cancers, making it a compelling therapeutic target.[10][11]
Q3: What are the key biomarkers to confirm this compound activity in my cells?
The most direct biomarker for this compound activity is a dose-dependent reduction in global cellular levels of symmetric dimethylarginine (sDMA). This can be readily assessed by Western blotting using an antibody specific for sDMA motifs. A corresponding decrease in the methylation of known PRMT5 substrates, such as SmD3, can also be used as a specific downstream marker.
Q4: How should I determine the optimal concentration and treatment duration for this compound?
The optimal concentration and duration are highly dependent on the cell line and the biological question.
-
Concentration: this compound inhibits cellular sDMA with an IC50 of approximately 12 nM and cell proliferation in sensitive lines (e.g., Granta-519) with an IC50 of 60 nM after extended incubation.[1] It is recommended to perform a dose-response curve starting from low nanomolar (e.g., 1-10 nM) to micromolar (e.g., 1 µM) concentrations.
-
Duration: Inhibition of sDMA can be observed within hours. However, effects on cell proliferation or apoptosis may require longer incubation periods, typically ranging from 3 to 10 days.[1] Be aware that prolonged treatment can lead to the development of resistance.[7]
Q5: What is the difference between this compound and its hydrochloride salt form?
While both the free base and the hydrochloride salt forms of this compound exhibit comparable biological activity at equivalent molar concentrations, the salt form generally offers enhanced water solubility and stability, which can be advantageous for preparing stock solutions and in certain experimental setups.[1]
Troubleshooting Unexpected Phenotypes
Q1: I've confirmed a strong reduction in sDMA levels with this compound, but I see no effect on cell proliferation. Why?
This is a common observation and can be attributed to several factors:
-
Cell-Type Specific Insensitivity: Not all cell lines are equally dependent on PRMT5 for survival, even those with markers suggesting sensitivity (like MTAP-deletion). Approximately 15% of MTAP-null cell lines are insensitive to PRMT5 reduction.[3]
-
Redundancy with PRMT1: The PRMT1 enzyme, which catalyzes asymmetric arginine methylation, has some overlapping substrates with PRMT5. In some cellular contexts, PRMT1 activity can compensate for the loss of PRMT5 function.[3][4] Cells with attenuated PRMT5 signaling (e.g., MTAP-deleted cells) can become more sensitive to PRMT1 inhibition.[3][4]
-
Lack of Correlation: A reduction in sDMA levels is a direct measure of target engagement but does not always correlate with a specific phenotype like cell death or clinical activity.[12] The ultimate biological outcome depends on the cellular reliance on the specific PRMT5 substrates being affected.
Suggested Actions:
-
Verify Cell Context: Confirm the MTAP status of your cell line. If MTAP-null, investigate whether it belongs to the known insensitive subset.[3]
-
Investigate PRMT1: Assess the expression level of PRMT1 in your model. Consider a combination treatment with a PRMT1 inhibitor to test for synergistic effects.[3]
-
Expand Phenotypic Readouts: Look beyond proliferation to other PRMT5-regulated processes, such as changes in RNA splicing, cell cycle arrest, or sensitization to other agents (e.g., DNA damaging agents).[5][10]
Q2: My cells initially responded to this compound, but they have developed resistance over time. What is the mechanism?
Acquired resistance to PRMT5 inhibitors is a documented phenomenon.
-
Mechanism: Resistance can arise from transcriptional and chromatin changes that drive the cancer cells into a more dedifferentiated state.[7] This is not typically due to secondary mutations in PRMT5 but rather a stable shift in the cellular state.
-
Consequences: This resistant state can be accompanied by increased metastatic potential.[7] However, it may also induce collateral sensitivities. For example, PRMT5 inhibitor-resistant lung cancer cells have been shown to become hypersensitive to taxane-based chemotherapeutics like paclitaxel, a vulnerability linked to the upregulation of stathmin 2 (Stmn2).[7]
Suggested Actions:
-
Characterize the Resistant State: Use RNA-seq or ATAC-seq to identify transcriptional and chromatin changes in your resistant cells compared to the parental line.
-
Test for Collateral Sensitivities: Screen resistant cells against a panel of other anti-cancer agents, particularly taxanes, PARP inhibitors, or topoisomerase inhibitors, to identify new therapeutic vulnerabilities.[7][10]
-
Consider Combination Therapy: Prophylactic co-treatment of this compound with an agent like paclitaxel may prevent the emergence of resistance.[7]
Q3: I observed an unexpected activation or inhibition of a signaling pathway (e.g., WNT/β-catenin, AKT) after this compound treatment. Is this an off-target effect?
While off-target effects are always a possibility with small molecule inhibitors, these observations are likely on-target, as PRMT5 is a known regulator of multiple key signaling pathways.
-
WNT/β-catenin Signaling: PRMT5 can promote WNT/β-catenin signaling by epigenetically silencing pathway antagonists like AXIN2 and WIF1.[8] Therefore, PRMT5 inhibition can reactivate these antagonists and suppress the pathway.
-
AKT/GSK3β Signaling: PRMT5 can directly methylate AKT, promoting its activation.[6] Inhibition of PRMT5 can thus lead to decreased AKT activity and impact downstream signaling.[8][13]
Suggested Actions:
-
Validate the Finding: Confirm the effect on the signaling pathway using pathway-specific readouts (e.g., TOP/FOP flash reporter for WNT, phospho-specific antibodies for AKT pathway components).
-
Consult the Literature: PRMT5's role is context-dependent. Review literature specific to your cancer type to see if this regulatory link has been previously described.
-
Rescue Experiment: If possible, perform a rescue experiment with a drug-resistant PRMT5 mutant to confirm the phenotype is due to on-target inhibition.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line / Enzyme | Value | Reference |
|---|---|---|---|
| IC₅₀ (Enzymatic) | PRMT5/MEP50 Complex | 11 nM | [1] |
| IC₅₀ (Cellular sDMA) | Granta-519 | 12 nM | [1] |
| IC₅₀ (Cell Proliferation) | Granta-519 (10 days) | 60 nM | [1] |
| Binding Affinity (Kᵢ) | PRMT5/MEP50 Complex | 55 nM | [1] |
| Inactivation Rate (k_inact) | PRMT5/MEP50 Complex | 0.068 min⁻¹ |[1] |
Experimental Protocols
Protocol 1: Western Blot for Symmetric Di-methyl Arginine (sDMA) Detection
-
Cell Lysis: Treat cells with desired concentrations of this compound for the specified time. Harvest and wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on a 4-15% Tris-Glycine polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody targeting sDMA (e.g., clone SYM11). Use a loading control antibody (e.g., β-actin, GAPDH) on the same or a parallel blot.
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system. A dose-dependent decrease in the overall signal in the sDMA lane indicates successful PRMT5 inhibition.
Protocol 2: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well opaque plate at a density appropriate for the cell line's growth rate, allowing for a multi-day incubation.
-
Inhibitor Treatment: The following day, treat cells with a serial dilution of this compound (e.g., 0-1000 nM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 3, 6, or 10 days). For longer time points, media and inhibitor may need to be replenished.
-
Assay: Allow the plate to equilibrate to room temperature. Add a volume of a luminescent cell viability reagent (e.g., CellTiter-Glo®) equal to the volume of cell culture medium in each well.
-
Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the results to determine the IC₅₀ value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. PRMT1 loss sensitizes cells to PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Role of PRMT5 in Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting PRMT5 impairs cancer proliferation through splicing but promotes state shifts that enable resistance and disease progression [dspace.mit.edu]
- 8. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. onclive.com [onclive.com]
- 11. Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 12. youtube.com [youtube.com]
- 13. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
optimizing incubation time for Prmt5-IN-1 treatment
Welcome to the technical support center for Prmt5-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered when using this potent and selective PRMT5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective covalent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] It functions by forming a covalent adduct with cysteine 449 (C449) in the active site of PRMT5.[1] This irreversible binding effectively blocks the methyltransferase activity of the PRMT5/MEP50 complex, preventing the symmetric dimethylation of arginine residues on histone and non-histone protein substrates.
Q2: What is the optimal incubation time for this compound treatment?
A2: The optimal incubation time for this compound is highly dependent on the cell type, the concentration of the inhibitor, and the specific downstream effect being measured. Based on published data, a general guideline is as follows:
-
Inhibition of symmetric dimethylarginine (sDMA) levels: Significant reduction in cellular sDMA can be observed within 3 days of treatment.[1]
-
Inhibition of cell proliferation: Anti-proliferative effects are typically observed over a longer duration, with significant effects seen after 6 to 10 days of continuous exposure.[1][2]
-
Protein degradation (for related PROTACs): While this compound is an inhibitor, related PRMT5 degraders have shown significant protein reduction after 2 days, with maximum degradation occurring between 6 to 8 days.[2]
It is strongly recommended to perform a time-course experiment for your specific cell line and endpoint to determine the optimal incubation time.
Q3: What are the key signaling pathways affected by PRMT5 inhibition?
A3: PRMT5 is a crucial regulator of numerous cellular processes, and its inhibition impacts several key signaling pathways involved in cancer development and progression. These include:
-
WNT/β-catenin Pathway: PRMT5 can promote WNT/β-catenin signaling by epigenetically silencing pathway antagonists.[3][4]
-
AKT/GSK3β Pathway: Inhibition of PRMT5 can lead to decreased levels of active phospho-AKT and inactive phospho-GSK3β.[3]
-
ERK1/2 & PI3K Pathways: PRMT5 has been shown to regulate the expression and activity of components within the ERK1/2 and PI3K pathways, such as FGFR3 and EGFR.[5][6]
-
p53 Pathway: PRMT5 can methylate p53, affecting its target gene specificity and subsequent cellular outcomes like apoptosis.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of sDMA levels | Insufficient incubation time. | Increase the incubation time. A minimum of 3 days is often required to observe a significant reduction in sDMA.[1] |
| Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your cell line. The IC50 for sDMA inhibition has been reported to be around 0.012 µM in Granta-519 cells.[1] | |
| Poor cell health or high cell density. | Ensure cells are healthy and sub-confluent at the time of treatment. High cell density can affect drug uptake and efficacy. | |
| Minimal effect on cell viability or proliferation | Short incubation period. | Anti-proliferative effects of PRMT5 inhibition often require longer incubation times (e.g., 6-10 days).[1][2] |
| Cell line is resistant to PRMT5 inhibition. | Some cell lines may exhibit intrinsic or acquired resistance. Consider testing different cell lines or exploring combination therapies. | |
| Incorrect assay for measuring viability. | Use a reliable method for assessing cell viability, such as a CyQuant assay or colony formation assay, at multiple time points. | |
| High levels of off-target effects or cellular toxicity | Concentration of this compound is too high. | Lower the concentration of the inhibitor. Refer to dose-response data to select a concentration that is effective but not overly toxic. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is not exceeding recommended levels (typically <0.1%). Run a solvent-only control. | |
| Variability in experimental results | Inconsistent cell culture conditions. | Maintain consistent cell passage number, seeding density, and media conditions. |
| Instability of this compound. | Prepare fresh stock solutions of this compound and store them properly according to the manufacturer's instructions. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 for PRMT5/MEP50 inhibition | Biochemical Assay | 11 nM | [1] |
| IC50 for cellular sDMA inhibition | Granta-519 | 0.012 µM (3 days) | [1] |
| IC50 for cell proliferation | Granta-519 | 0.06 µM (10 days) | [1] |
Key Experimental Protocols
1. Western Blot for Symmetric Di-methyl Arginine (sDMA) Detection
-
Cell Lysis: After treatment with this compound for the desired duration, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for sDMA overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
2. Cell Viability Assay (CyQuant Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the duration of the experiment.
-
Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 6-10 days), replacing the media with fresh inhibitor-containing media every 2-3 days.
-
Lysis and Staining: At the end of the incubation period, remove the media and freeze the plate at -80°C. Thaw the plate and lyse the cells in the CyQuant lysis buffer containing the green fluorescent dye.
-
Fluorescence Measurement: Incubate for 5 minutes at room temperature, protected from light. Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission detection at ~530 nm.
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
Caption: PRMT5 signaling pathways and the inhibitory action of this compound.
Caption: General experimental workflow for this compound treatment and analysis.
Caption: Troubleshooting logic for optimizing this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cell-stress.com [cell-stress.com]
- 7. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Versatility of PRMT5-induced methylation in growth control and development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Poorly Soluble PRMT5 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PRMT5 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the poor aqueous solubility of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many PRMT5 inhibitors have poor aqueous solubility?
A1: PRMT5 inhibitors are often highly lipophilic (fat-soluble) molecules designed to effectively cross cell membranes and interact with the hydrophobic substrate-binding pocket of the PRMT5 enzyme. This inherent lipophilicity, which is crucial for their biological activity, unfortunately, leads to low solubility in aqueous solutions such as cell culture media and buffers.
Q2: What is the impact of poor solubility on my experimental results?
A2: Poor solubility can significantly affect the accuracy and reproducibility of your experiments. It can lead to an underestimation of the inhibitor's potency (higher IC50 values), inconsistent results between experiments, and precipitation of the compound in your assays, which can interfere with readouts and cause false positives.[1]
Q3: What is the best general solvent for preparing stock solutions of PRMT5 inhibitors?
A3: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of PRMT5 inhibitors.[2][3][4][5] Most commercially available PRMT5 inhibitors are highly soluble in DMSO. Always use fresh, anhydrous DMSO to avoid moisture that can degrade the compound or reduce its solubility.[4][6]
Q4: How should I store my PRMT5 inhibitor stock solutions?
A4: Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. Always refer to the manufacturer's data sheet for specific storage recommendations.
Troubleshooting Guides
Issue 1: My PRMT5 inhibitor precipitates when I dilute my DMSO stock solution into aqueous buffer or cell culture medium.
Q1.1: Why is my inhibitor precipitating, and how can I prevent it?
A1.1: This is a common issue that occurs when the concentration of the inhibitor in the final aqueous solution exceeds its solubility limit. The high concentration of DMSO in the stock solution keeps the inhibitor dissolved, but upon dilution into an aqueous environment, the DMSO concentration drops, and the inhibitor crashes out of solution.
Solutions:
-
Increase the final DMSO concentration (for in vitro assays): Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. However, it is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Use a multi-step dilution: Instead of diluting your stock directly into the final aqueous solution, perform an intermediate dilution in a solvent like ethanol or a buffer containing a small amount of serum or albumin, which can help to keep the compound in solution.
-
Sonication: After dilution, briefly sonicate the solution in a water bath to help dissolve any small precipitates.[7]
-
Warm the solution: Gently warming the solution to 37°C may help to redissolve the compound. However, be cautious as heat can degrade some compounds.
Issue 2: I am observing inconsistent results in my cell-based assays.
Q2.1: Could poor solubility be the cause of my inconsistent results?
A2.1: Yes, inconsistent results are a hallmark of solubility issues. If the inhibitor is not fully dissolved, the actual concentration your cells are exposed to will vary between wells and experiments, leading to high variability in your data.[1]
Solutions:
-
Visually inspect your working solutions: Before adding the inhibitor to your cells, inspect the solution for any visible precipitate. You can also take a small aliquot and examine it under a microscope.
-
Prepare fresh working solutions: Do not store diluted working solutions in aqueous buffers for extended periods, as the inhibitor may precipitate over time. Prepare them fresh for each experiment.
-
Consider using a solubilizing agent: For particularly challenging compounds, you can try co-formulating with excipients like cyclodextrins or using a lipid-based formulation, even for in vitro assays.
Issue 3: I need to formulate my PRMT5 inhibitor for in vivo (animal) studies, but it's not soluble in standard vehicles.
Q3.1: What are some common formulation strategies for oral or parenteral administration of poorly soluble PRMT5 inhibitors?
A3.1: For in vivo studies, several formulation strategies can be employed to improve the solubility and bioavailability of PRMT5 inhibitors.
Common Formulations:
-
Co-solvent systems: A mixture of solvents is often used. A common example is a three-component system of DMSO, a surfactant like Tween-80, and a vehicle like polyethylene glycol (PEG) 300 or saline.
-
Cyclodextrin-based formulations: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative for this purpose.
-
Lipid-based formulations: For highly lipophilic compounds, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be effective. These formulations form fine emulsions in the gastrointestinal tract, improving absorption.
-
Nanosuspensions: This involves reducing the particle size of the inhibitor to the nanometer range, which increases the surface area and dissolution rate. This is often achieved through techniques like media milling or high-pressure homogenization.
Quantitative Data on PRMT5 Inhibitor Solubility
The following table summarizes the solubility of several common PRMT5 inhibitors. Please note that aqueous solubility can be pH-dependent and may vary based on the specific buffer conditions.
| Inhibitor | Chemical Name | DMSO Solubility | Aqueous Solubility | In Vivo Formulation Examples |
| GSK3326595 | 6-[(1-acetyl-4-piperidinyl)amino]-N-[(2S)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-hydroxypropyl]-4-pyrimidinecarboxamide | ≥ 30 mg/mL[][9] | Information not publicly available | Not specified in publicly available literature |
| JNJ-64619178 | Onametostat | 97 mg/mL[2] | Insoluble in water and ethanol[2] | 10 mg/kg in corn oil (for oral administration)[2] |
| PF-06939999 | (1S,2S,3S,5R)-3-[[6-(difluoromethyl)-5-fluoro-1,2,3,4-tetrahydro-8-isoquinolinyl]oxy]-5-(4-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-1,2-cyclopentanediol, dihydrochloride | Information not publicly available | Slightly soluble in water (0.1-1 mg/mL)[10] | Not specified in publicly available literature |
| EPZ015666 | (S)-N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide | 100 mg/mL[3] | Information not publicly available | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline (≥ 2.5 mg/mL)[3] |
| LLY-283 | Not publicly available | 125 mg/mL (with sonication)[7] | 3.57 mg/mL in H2O (with sonication and heating)[11] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline (≥ 2.08 mg/mL)[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass: Based on the molecular weight (MW) of your PRMT5 inhibitor, calculate the mass needed for your desired volume of 10 mM stock solution (Mass = 0.01 L x MW x 10).
-
Weigh the inhibitor: Carefully weigh the calculated mass of the inhibitor powder in a suitable microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the tube.
-
Dissolve the inhibitor: Vortex the solution vigorously. If the inhibitor does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gently warming to 37°C can also aid dissolution.
-
Store properly: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Preparing a Working Solution for In Vitro Cell Culture Assays
-
Determine the final concentration: Decide on the final concentration of the inhibitor you want to test in your cell culture.
-
Calculate the dilution: Calculate the dilution required from your 10 mM DMSO stock solution. Aim for a final DMSO concentration of ≤ 0.5%.
-
Perform serial dilutions (if necessary): For very low final concentrations, it is best to perform serial dilutions in DMSO first to maintain accuracy.
-
Dilute into media: Just before adding to your cells, dilute the appropriate amount of the DMSO stock (or intermediate dilution) into your pre-warmed cell culture medium. Mix well by gentle inversion or pipetting.
-
Add to cells: Immediately add the working solution to your cells to minimize the risk of precipitation.
Protocol 3: Basic Formulation for Oral Gavage in Mice (Co-solvent System)
This is a general protocol and may need to be optimized for your specific inhibitor.
-
Prepare the vehicle: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Prepare the inhibitor stock: Prepare a concentrated stock of your inhibitor in DMSO (e.g., 50 mg/mL).
-
Formulate the dosing solution: a. Add the required volume of the inhibitor's DMSO stock to the appropriate volume of PEG300 and mix thoroughly. b. Add the Tween-80 and mix again until the solution is clear. c. Finally, add the saline and mix to achieve the final desired concentration.
-
Ensure dissolution: If any precipitation is observed, gently warm the solution and/or sonicate until it becomes clear.
-
Administer promptly: It is recommended to prepare this formulation fresh on the day of dosing.
Visualizations
Caption: PRMT5 Signaling Pathways and Inhibition.
Caption: Experimental Workflow for Solubilizing PRMT5 Inhibitors.
Caption: Troubleshooting Logic for PRMT5 Inhibitor Experiments.
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 9. glpbio.com [glpbio.com]
- 10. glpbio.com [glpbio.com]
- 11. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prmt5-IN-1 and Blood-Brain Barrier Penetration Challenges
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Prmt5-IN-1, with a special focus on the challenges of penetrating the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
General Questions
Q1: What is PRMT5 and what is its function?
Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that plays a crucial role in various cellular processes by catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This modification impacts gene expression, mRNA splicing, signal transduction, DNA damage response, and cell differentiation.[2][3][4][5] PRMT5 is essential for the development and maintenance of the nervous system, including the production of myelin by oligodendrocytes.[3][6] Due to its role in cell proliferation and survival, PRMT5 is a therapeutic target in various diseases, particularly cancer.[1][7]
Q2: What is this compound and how does it work?
This compound is a potent and selective inhibitor of PRMT5, with an IC50 of 11 nM for the PRMT5/MEP50 complex.[8] It acts as a covalent inhibitor, converting to an aldehyde under physiological conditions that reacts with the cysteine 449 (C449) residue in the PRMT5 active site.[8] This irreversible binding blocks the enzyme's methyltransferase activity.[8]
Q3: What are the common initial challenges when working with this compound?
Researchers may encounter issues with the solubility and stability of this compound. The hydrochloride salt form of this compound generally offers better water solubility and stability compared to the free base.[8] For in vivo studies, specific formulations may be required to achieve adequate dissolution.[9]
Blood-Brain Barrier (BBB) Penetration
Q4: Why is crossing the blood-brain barrier a significant challenge for drugs like this compound?
The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the central nervous system (CNS).[10][11] This barrier protects the brain from harmful substances but also restricts the entry of approximately 98% of potential neurotherapeutics.[10] Key challenges for small molecules include:
-
Efflux Pumps: Transporters like P-glycoprotein (P-gp) actively pump foreign substances out of the brain endothelial cells back into the bloodstream.[10]
-
Tight Junctions: These cellular junctions limit passive diffusion between endothelial cells.[10]
-
Physicochemical Properties: Molecules that are large, have a high polar surface area, or are not sufficiently lipid-soluble tend to have poor BBB penetration.[12]
Q5: Is this compound known to cross the blood-brain barrier?
There is limited specific public data on the BBB penetration of this compound. Its physicochemical properties, such as its relatively high hydrophilicity, may pose challenges for efficient BBB penetration without specific formulation or delivery strategies.[13] Researchers should assume that BBB penetration is a significant hurdle to overcome and plan experiments accordingly.
Q6: Are there any PRMT5 inhibitors that can cross the BBB?
Yes, several PRMT5 inhibitors have been specifically designed or identified to be brain-penetrant. These serve as important tool compounds and potential therapeutics for CNS diseases. Examples include:
-
TNG908: A potent, selective, and brain-penetrant MTA-cooperative PRMT5 inhibitor developed for MTAP-deleted cancers, including glioblastoma.[14][15][16]
-
LLY-283: A selective, SAM-competitive PRMT5 inhibitor that has demonstrated good brain penetration and efficacy in orthotopic glioblastoma models.[17]
-
PRT811: A brain-penetrant PRMT5 inhibitor that has been evaluated in clinical trials for patients with recurrent high-grade glioma.[7]
Troubleshooting Guides
Problem: Low or Undetectable Compound Levels in the Brain
Possible Cause 1: Poor intrinsic permeability.
-
Troubleshooting: The physicochemical properties of this compound may not be optimal for passive diffusion across the BBB. Researchers can assess these properties using the quantitative data below and compare them with known CNS-penetrant drugs.
Possible Cause 2: Active efflux by transporters.
-
Troubleshooting: this compound may be a substrate for efflux pumps like P-gp or BCRP.
-
In Vitro Test: Use an in vitro BBB model (e.g., a Transwell assay with brain endothelial cells) and co-administer this compound with a known efflux pump inhibitor (e.g., verapamil for P-gp). A significant increase in permeability suggests efflux is a major issue.
-
In Vivo Test: In animal models, co-administer this compound with an efflux pump inhibitor and compare brain concentrations to administration of this compound alone.
-
Possible Cause 3: Inadequate formulation or rapid metabolism.
-
Troubleshooting: The compound may be clearing from the bloodstream too quickly to allow for significant brain accumulation.
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the plasma concentration over time (AUC) and half-life (t½).
-
Formulation Optimization: Experiment with different vehicle formulations to improve solubility and stability in vivo. Common options for compounds with low water solubility include solutions with PEG400, Tween 80, or suspensions in carboxymethyl cellulose.[9]
-
Problem: Inconsistent Results in In Vitro BBB Models
Possible Cause 1: Incomplete barrier formation.
-
Troubleshooting: The in vitro BBB model may not have formed a sufficiently tight barrier.
-
Measure TEER: Regularly measure the Trans-Endothelial Electrical Resistance (TEER) across the cell monolayer. TEER values should be high and stable before starting the permeability assay.
-
Permeability Marker: Include a low-permeability marker compound (e.g., Lucifer yellow or a fluorescently labeled dextran) in your experiments. High passage of this marker indicates a leaky barrier.
-
Possible Cause 2: Cell line variability.
-
Troubleshooting: Different lots of cells or high passage numbers can lead to inconsistent barrier properties.
-
Standardize Cell Culture: Use cells within a defined low passage number range.
-
Quality Control: Regularly assess the expression of key BBB proteins, such as claudin-5, occludin, and efflux transporters.
-
Quantitative Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (Enzymatic) | 11 nM | PRMT5/MEP50 complex | [8] |
| Kᵢ | 55 nM | PRMT5/MEP50 complex | [8] |
| kᵢₙₐ꜀ₜ | 0.068 min⁻¹ | PRMT5/MEP50 complex | [8] |
| IC₅₀ (Cellular sDMA) | 12 nM | Granta-519 cells | [8] |
| IC₅₀ (Cell Proliferation) | 60 nM (10 days) | Granta-519 cells | [8] |
Table 2: Physicochemical Properties and Brain Penetration of Selected PRMT5 Inhibitors
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Brain Penetration Status | Reference |
| This compound | 453.5 | N/A | N/A | Not reported; likely low | N/A |
| TNG908 | N/A | N/A | N/A | Yes, brain-penetrant | [14][15][16] |
| LLY-283 | N/A | N/A | N/A | Yes, good brain penetration | [17] |
| PRT811 | N/A | N/A | N/A | Yes, brain-penetrant | [7] |
N/A: Data not publicly available in the searched documents. Researchers should perform their own calculations or experimental determinations.
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay (Transwell Model)
This protocol provides a general framework for assessing the permeability of this compound across a brain endothelial cell monolayer.
1. Model Setup:
- Culture human induced pluripotent stem cell-derived brain microvascular endothelial cells (iBMECs) on the apical side of a Transwell insert. Co-culture with astrocytes on the basolateral side is recommended to enhance barrier tightness.[18]
- Monitor barrier integrity by measuring TEER daily. The model is ready for use when TEER values are high and have plateaued.
2. Permeability Experiment (Apical to Basolateral):
- Prepare a dosing solution of this compound in an appropriate assay buffer.
- Replace the medium in the apical (donor) chamber with the this compound dosing solution.
- At designated time points (e.g., 15, 30, 60, 120 minutes), collect samples from the basolateral (receiver) chamber.
- To maintain sink conditions, replace the collected volume with fresh assay buffer.
- At the end of the experiment, collect a sample from the donor chamber.
3. Efflux Assessment:
- To determine if this compound is an efflux substrate, run the experiment in the reverse direction (basolateral to apical).
- Alternatively, perform the standard apical-to-basolateral experiment in the presence and absence of a known efflux pump inhibitor.
4. Sample Analysis:
- Quantify the concentration of this compound in all collected samples using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
5. Data Calculation:
- Calculate the apparent permeability coefficient (Papp) using the following formula:
- Papp = (dQ/dt) / (A * C₀)
- Where:
- dQ/dt is the rate of compound appearance in the receiver chamber.
- A is the surface area of the Transwell membrane.
- C₀ is the initial concentration in the donor chamber.
- Calculate the efflux ratio:
- Efflux Ratio = Papp (B-A) / Papp (A-B)
- An efflux ratio greater than 2 suggests active efflux.
Protocol 2: In Vivo Pharmacokinetic and Brain Distribution Study
This protocol outlines a typical in vivo study in rodents to assess BBB penetration.
1. Animal Dosing:
- Administer this compound to a cohort of animals (e.g., mice or rats) via the intended clinical route (e.g., intravenous or oral). Use a well-defined vehicle formulation.
2. Sample Collection:
- At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples from subgroups of animals.
- Immediately following blood collection, euthanize the animals and perfuse the circulatory system with saline to remove blood from the brain tissue.
- Harvest the brains and store all samples appropriately (e.g., frozen at -80°C) until analysis.
3. Sample Processing:
- Process blood samples to separate plasma.
- Homogenize brain tissue in a suitable buffer.
- Extract this compound from plasma and brain homogenate samples.
4. Bioanalysis:
- Determine the concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.
5. Pharmacokinetic and Brain Penetration Analysis:
- Calculate key pharmacokinetic parameters from the plasma concentration-time data, such as Cmax, t½, and area under the curve (AUC).
- Calculate the brain-to-plasma concentration ratio (Kp) at each time point:
- Kp = C_brain / C_plasma
- Calculate the unbound brain-to-plasma ratio (Kpuu), which is considered the gold standard for assessing BBB penetration, by correcting for plasma and brain tissue protein binding.
Visualizations
Caption: Simplified PRMT5 signaling pathway and point of inhibition.
Caption: Experimental workflow for assessing BBB penetration.
Caption: Decision tree for troubleshooting poor BBB penetration.
References
- 1. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Allosteric Modulation of Protein Arginine Methyltransferase 5 (PRMT5) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of PRMT5 in Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. onclive.com [onclive.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PRMT5-IN-30 | Histone Methyltransferase | 330951-01-4 | Invivochem [invivochem.com]
- 10. DSpace [kuscholarworks.ku.edu]
- 11. Drug Delivery to the Brain: Recent Advances and Unmet Challenges [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. A Chemical Probe for the Methyl Transferase PRMT5 with a Novel Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. TNG908 is a brain-penetrant, MTA-cooperative PRMT5 inhibitor developed for the treatment of MTAP-deleted cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of TNG908: A Selective, Brain Penetrant, MTA-Cooperative PRMT5 Inhibitor That Is Synthetically Lethal with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PRMT5 inhibition sensitizes glioblastoma tumor models to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. irbm.com [irbm.com]
Validation & Comparative
Validating Prmt5-IN-1 Activity: A Comparative Guide to Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Prmt5-IN-1's performance with other selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). We present supporting experimental data and detailed methodologies to assist researchers in validating the biochemical activity of this compound. PRMT5 is a critical enzyme involved in various cellular processes, and its dysregulation is implicated in several cancers, making it a key therapeutic target.[1][2][3]
This compound: A Potent Covalent Inhibitor
This compound is a highly potent and selective covalent inhibitor of the PRMT5/MEP50 complex.[4][5] It exhibits its inhibitory action by forming a covalent adduct with the cysteine residue C449 within the active site of the PRMT5 enzyme. This irreversible binding mechanism contributes to its low nanomolar potency.
Comparative Inhibitor Performance
The efficacy of this compound is best understood in the context of other available PRMT5 inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative compounds against the PRMT5/MEP50 complex. Lower IC50 values are indicative of higher potency.
| Compound | IC50 (nM) | Mechanism of Action |
| This compound | 11 [4][5] | Covalent, irreversible |
| EPZ015666 (GSK3235025) | 22[6] | SAM-competitive, reversible |
| JNJ-64619178 (Onametostat) | 0.14[6] | Pseudo-irreversible, SAM-competitive |
| LLY-283 | 22[6] | SAM-competitive, reversible |
| PF-06939999 | 1.1 (in A427 cells)[6] | SAM-competitive |
| Navlimetostat | 20.5[6] | Binds to PRMT5-MTA complex |
PRMT5 Signaling Pathway
PRMT5 plays a central role in cellular regulation by methylating a variety of protein substrates, including histones and non-histone proteins. This post-translational modification impacts crucial cellular functions such as gene transcription, RNA splicing, and signal transduction. The inhibition of PRMT5 can disrupt these pathways, which are often hijacked by cancer cells to promote proliferation and survival.[7][8]
Experimental Protocol: In Vitro Radioactive Biochemical Assay for PRMT5 Activity
This protocol outlines a standard method for determining the inhibitory activity of compounds like this compound against the PRMT5/MEP50 complex using a radioactive assay format.[9]
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (1-21) substrate
-
S-(5'-adenosyl)-L-methionine, [³H-methyl] (³H-SAM)
-
This compound and other test compounds
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/ml BSA, 1 mM DTT
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and other test inhibitors in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Reaction Mixture: In each well of a 96-well plate, prepare the reaction mixture containing:
-
Assay Buffer
-
PRMT5/MEP50 enzyme complex (e.g., 5 nM final concentration)
-
Test compound at various concentrations (e.g., 0.1 nM to 10 µM)
-
-
Enzyme-Inhibitor Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the methyltransferase reaction by adding a mixture of the histone H4 peptide substrate (e.g., 2 µM final concentration) and ³H-SAM (e.g., 1 µM final concentration).
-
Incubation: Incubate the reaction plate for a defined period (e.g., 60 minutes) at 30°C.
-
Reaction Termination: Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).
-
Substrate Capture: Transfer the reaction mixtures to a filter plate to capture the radiolabeled, methylated H4 peptide.
-
Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated ³H-SAM.
-
Signal Detection: Add scintillation fluid to each well and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the biochemical assay used to validate this compound activity.
References
- 1. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PRMT5 function and targeting in cancer [cell-stress.com]
- 8. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PRMT5 Inhibitors: Prmt5-IN-1 vs. JNJ-64619178
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two prominent small molecule inhibitors of Protein Arginine Methyltransferase 5 (PRMT5): Prmt5-IN-1 and JNJ-64619178. This analysis is based on publicly available preclinical and clinical data to assist researchers in evaluating these compounds for their studies.
Introduction to PRMT5 and its Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a crucial role in regulating numerous cellular processes, including gene expression, mRNA splicing, DNA damage repair, and signal transduction.[3][4][5] Dysregulation of PRMT5 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1][4]
This compound and JNJ-64619178 are both potent inhibitors of PRMT5, but they exhibit distinct mechanisms of action and have been characterized to different extents in preclinical and clinical settings. This compound is a covalent inhibitor that forms an irreversible bond with a unique cysteine residue in the PRMT5 active site.[1][2] JNJ-64619178, on the other hand, is a pseudo-irreversible inhibitor that binds to both the S-adenosylmethionine (SAM) and substrate-binding pockets, leading to prolonged target engagement.[6]
Quantitative Efficacy Data
The following tables summarize the available quantitative data for this compound and JNJ-64619178, providing a side-by-side comparison of their potency and anti-proliferative activity.
Table 1: In Vitro Efficacy
| Parameter | This compound | JNJ-64619178 |
| Biochemical IC50 | 11 nM (against PRMT5/MEP50 complex)[7] | Not explicitly reported, but described as a potent inhibitor[8][9] |
| Cellular sDMA IC50 | 12 nM (in Granta-519 cells)[7] | Potent inhibition of SmD1/3 dimethylation demonstrated[8] |
| Cell Proliferation IC50 | 60 nM (in Granta-519 cells, 10-day assay)[7] | Potent antiproliferative activity in various cancer cell lines[8][9] |
Table 2: In Vivo Efficacy & Pharmacokinetics
| Parameter | This compound | JNJ-64619178 |
| Tumor Growth Inhibition | Data not publicly available | Up to 99% tumor growth inhibition in SCLC, NSCLC, AML, and NHL xenograft models with oral doses of 1 to 10 mg/kg once daily.[10] |
| Pharmacokinetics (Mice) | Data not publicly available | Oral Bioavailability: 36%[8] Clearance: 6.6 mL/min/kg[8] Terminal Half-life (Humans): 64.3 to 84.1 hours[6] |
| Clinical Efficacy | Not in clinical trials | Phase 1 Trial (NCT03573310): - Objective Response Rate (ORR): 5.6% (5 of 90 patients) in advanced solid tumors.[6][11] - ORR in Adenoid Cystic Carcinoma: 11.5% (3 of 26 patients).[6][11] - Median Progression-Free Survival (ACC): 19.1 months.[6][11] |
Mechanism of Action and Signaling Pathways
PRMT5 inhibition by both this compound and JNJ-64619178 leads to a cascade of downstream effects that ultimately impair cancer cell proliferation and survival. The primary mechanism is the reduction of symmetric dimethylarginine (sDMA) levels on key protein substrates.
Key signaling pathways and cellular processes affected by PRMT5 inhibition include:
-
mRNA Splicing: PRMT5 is essential for the proper assembly of the spliceosome. Inhibition leads to aberrant splicing events, which can be detrimental to cancer cells.[4][6]
-
Cell Cycle Progression: PRMT5 regulates the expression and function of cell cycle-related proteins. Its inhibition can lead to cell cycle arrest.[3][12]
-
Apoptosis: By modulating the expression of pro- and anti-apoptotic genes, PRMT5 inhibition can induce programmed cell death.[3][12]
-
DNA Damage Response: PRMT5 plays a role in the DNA damage response pathway.[3][5]
-
Signal Transduction: PRMT5 can methylate components of key signaling pathways such as EGFR, PI3K/AKT, and ERK1/2, thereby influencing their activity.[5][13][14]
Below are diagrams illustrating the central role of PRMT5 in cellular signaling and a general workflow for evaluating PRMT5 inhibitors.
Caption: PRMT5 methylates substrates, affecting key cellular processes.
Caption: Workflow for evaluating PRMT5 inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of PRMT5 inhibitors.
Biochemical PRMT5 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the PRMT5 enzyme.
-
Methodology:
-
Recombinant PRMT5/MEP50 complex is incubated with a peptide substrate (e.g., a histone H4-derived peptide) and the methyl donor S-adenosylmethionine (SAM), which is often radiolabeled (e.g., [3H]-SAM).
-
The inhibitor (this compound or JNJ-64619178) is added at various concentrations.
-
The reaction mixture is incubated to allow for methylation to occur.
-
The reaction is stopped, and the methylated peptide is captured, often on a filter plate.
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Symmetric Dimethylarginine (sDMA) Inhibition Assay
-
Objective: To measure the ability of an inhibitor to block PRMT5 activity within a cellular context.
-
Methodology:
-
Cancer cells (e.g., Granta-519 mantle cell lymphoma cells) are cultured and treated with the inhibitor at a range of concentrations for a specified period (e.g., 72 hours).[7]
-
Cells are harvested, and whole-cell lysates are prepared.
-
Protein concentration is determined, and equal amounts of protein for each treatment condition are separated by SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF) for Western blotting.
-
The membrane is probed with a primary antibody specific for sDMA-modified proteins (e.g., anti-sDMA) and a loading control antibody (e.g., anti-beta-actin).
-
A secondary antibody conjugated to a detection enzyme (e.g., HRP) is used, and the signal is visualized using a chemiluminescent substrate.
-
The intensity of the sDMA bands is quantified and normalized to the loading control to determine the IC50 for cellular sDMA inhibition.
-
Cell Viability Assay
-
Objective: To assess the effect of the inhibitor on cancer cell proliferation and survival.
-
Methodology:
-
Cancer cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with the inhibitor at various concentrations for an extended period (e.g., 10 days for this compound).[7]
-
Cell viability is measured using a commercially available assay, such as the MTS or CellTiter-Glo® assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
The luminescence or absorbance is read using a plate reader.
-
The percentage of viable cells relative to a vehicle-treated control is calculated, and the IC50 for cell proliferation is determined.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology:
-
Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The inhibitor (e.g., JNJ-64619178) is administered orally at specified doses and schedules.[10]
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors and tissues can be collected for pharmacodynamic analysis (e.g., measuring sDMA levels by Western blot or immunohistochemistry).
-
Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
-
Conclusion
Both this compound and JNJ-64619178 are potent inhibitors of PRMT5 with demonstrated anti-proliferative effects in cancer cells. JNJ-64619178 has been more extensively characterized, with a wealth of preclinical in vivo data and progression into clinical trials, showing preliminary signs of efficacy in certain solid tumors.[6][11] this compound, with its covalent mechanism of action, represents a distinct and powerful chemical tool for studying PRMT5 biology, though its in vivo efficacy remains to be publicly detailed.[1] The choice between these inhibitors for research purposes will depend on the specific experimental context, with JNJ-64619178 being more suitable for in vivo and translational studies at present, while this compound offers a unique tool for mechanistic and structural investigations. Further studies on this compound are warranted to fully understand its therapeutic potential.
References
- 1. Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 function and targeting in cancer [cell-stress.com]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PRMT5 promotes progression of endometrioid adenocarcinoma via ERα and cell cycle signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. PRMT5 regulates colorectal cancer cell growth and EMT via EGFR/Akt/GSK3β signaling cascades | Aging [aging-us.com]
A Comparative Guide to Next-Generation PRMT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of protein arginine methyltransferase 5 (PRMT5) inhibition is rapidly evolving, with a host of new compounds emerging as alternatives to the early tool compound, PRMT5-IN-1. This guide provides an objective comparison of key PRMT5 inhibitors, presenting supporting experimental data to inform target validation, lead optimization, and clinical development efforts.
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular processes, including RNA splicing, DNA damage repair, and cell cycle progression, making it a compelling target in oncology.[1][2] While this compound has been a valuable research tool, its limitations have spurred the development of a new generation of inhibitors with improved potency, selectivity, and drug-like properties. This guide focuses on a direct comparison of several notable alternatives: JNJ-64619178 (Onametostat) , GSK3326595 (Pemrametostat) , PRT543 , PRT811 , AZD3470 , and the MTA-cooperative inhibitor MRTX1719 . These compounds are evaluated based on their biochemical and cellular potency, offering a quantitative framework for selecting the most appropriate inhibitor for specific research and development needs.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative performance of selected PRMT5 inhibitors against this compound. Data has been compiled from publicly available sources to facilitate a standardized comparison.
Table 1: Biochemical Potency Against PRMT5/MEP50 Complex
| Compound | Mechanism of Action | Biochemical IC50 (nM) |
| This compound | Covalent | 11 |
| JNJ-64619178 (Onametostat) | Pseudo-irreversible, SAM/Substrate Competitive | 0.14[3][4] |
| GSK3326595 (Pemrametostat) | Reversible, SAM Uncompetitive, Peptide Competitive | 6.2 - 22[5] |
| PRT543 | Reversible, Slow Off-rate | 10.8[6][7] |
| PRT811 | SAM-Competitive | 3.9[8] |
| AZD3470 | MTA-Cooperative | 5.4[9] |
| MRTX1719 | MTA-Cooperative | <10[10] |
Table 2: Cellular Activity - sDMA Inhibition and Antiproliferative Effects
| Compound | Cell Line | Cellular sDMA IC50/EC50 (nM) | Cell Proliferation IC50 (nM) |
| This compound | Granta-519 | 12 | 60 |
| JNJ-64619178 (Onametostat) | A549 | 0.25 | Not specified |
| GSK3326595 (Pemrametostat) | Z-138 | 2.5 | 7.6 - 1000s (cell line dependent)[11] |
| PRT543 | Granta-519 | Not specified | 31[12] |
| PRT543 | SET-2 | Not specified | 35[12] |
| PRT811 | U-87 MG | 17 | 134[8] |
| MRTX1719 | HCT116 (MTAP del) | 8 | 12[13] |
| MRTX1719 | HCT116 (MTAP WT) | 653 | 890[13] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Biochemical PRMT5 Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the PRMT5/MEP50 enzyme complex.
Methodology: A common method is a radiometric filter-binding assay.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.1 mg/mL BSA, and 1 mM DTT).
-
Enzyme and Substrate: Use recombinant human PRMT5/MEP50 complex. The substrate can be a biotinylated peptide derived from a known PRMT5 substrate (e.g., histone H4).
-
Cofactor: Use S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) as the methyl donor.
-
Inhibitor Preparation: Serially dilute the test compound in DMSO.
-
Reaction Initiation: In a 96-well plate, combine the PRMT5/MEP50 enzyme, the peptide substrate, and the diluted test compound. Initiate the reaction by adding [³H]-SAM.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA).
-
Detection: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose or streptavidin-coated) to capture the methylated peptide. Wash the plate to remove unincorporated [³H]-SAM. Add a scintillant and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Symmetric Dimethylarginine (sDMA) Inhibition Assay
Objective: To measure the ability of a compound to inhibit PRMT5 activity within a cellular context by quantifying the levels of sDMA, a specific product of PRMT5 activity.
Methodology: Western blotting is a standard technique for this assay.
-
Cell Culture and Treatment: Seed cells (e.g., a cancer cell line known to be sensitive to PRMT5 inhibition) in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 48-72 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody specific for sDMA (e.g., anti-sDMA motif antibody). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for sDMA and a loading control (e.g., β-actin or GAPDH). Normalize the sDMA signal to the loading control. Calculate the percent inhibition of sDMA for each compound concentration relative to the DMSO control and determine the IC50 value.
Cell Proliferation Assay
Objective: To assess the antiproliferative effect of a compound on cancer cells.
Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method.[1]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: After allowing the cells to attach overnight, treat them with a serial dilution of the test compound. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a prolonged period (e.g., 5-10 days) to allow for the full effect of PRMT5 inhibition on cell proliferation.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells. Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle control. Determine the IC50 value using a non-linear regression analysis.
Visualizing the Mechanism and Workflow
To better understand the context of PRMT5 inhibition and the process of evaluating inhibitors, the following diagrams are provided.
Caption: The PRMT5 signaling pathway and points of inhibition.
Caption: Experimental workflow for comparing PRMT5 inhibitors.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 2. The role of PRMT5 in DNA damage repair and alternative RNA splicing regulation in Merkel cell carcinoma | Center of Integrated Biomedical and Bioengineering Research [unh.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drughunter.com [drughunter.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. preludetx.com [preludetx.com]
- 8. preludetx.com [preludetx.com]
- 9. AZD-3470 displays robust PK/PD/efficacy relationship, antitumor activity | BioWorld [bioworld.com]
- 10. MRTX-1719 | PRMT5 Inhibitor | Histone Methyltransferase | TargetMol [targetmol.com]
- 11. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preludetx.com [preludetx.com]
- 13. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Prmt5-IN-1 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the cellular target engagement of Prmt5-IN-1, a potent and selective covalent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). We will explore its performance alongside other well-characterized PRMT5 inhibitors, GSK3326595 (Pemrametostat) and LLY-283, and provide detailed experimental protocols and supporting data to aid in the design and interpretation of your studies.
Introduction to PRMT5 and its Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, and signal transduction.[1] Dysregulation of PRMT5 activity has been implicated in various cancers, making it a compelling therapeutic target.
This compound is a covalent inhibitor that targets a cysteine residue (C449) within the active site of PRMT5. In contrast, GSK3326595 is a substrate-competitive inhibitor, while LLY-283 is a SAM-competitive inhibitor. Understanding these different mechanisms of action is crucial when comparing their cellular effects.
Comparative Analysis of PRMT5 Inhibitor Performance
The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that the data for this compound is derived from separate studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Mechanism of Action | Biochemical IC50 (PRMT5/MEP50) | Cellular sDMA IC50 | Cell Line | Reference |
| This compound | Covalent (Cys449) | 11 nM | 12 nM | Granta-519 | [2] |
| GSK3326595 | Substrate-competitive | Not directly reported in these sources | 0.3 - 56 nM (EC50) | Various | [3] |
| LLY-283 | SAM-competitive | 22 nM | 25 nM | MCF7 | [4] |
Table 1: Comparison of Biochemical and Cellular Potency of PRMT5 Inhibitors. IC50/EC50 values are dependent on the specific assay conditions and cell line used.
| Inhibitor | NanoBRET EC50 (HEK293 cells) | Reference |
| GSK3326595 | ~50-100 nM | [2][3] |
| LLY-283 | >10 µM | [2][3] |
| This compound | Data not available in the searched sources | N/A |
Table 2: Comparison of Cellular Target Engagement using NanoBRET Assay. The NanoBRET assay measures the direct binding of the inhibitor to PRMT5 in live cells.
Key Experimental Methodologies for Target Engagement
To robustly confirm that this compound engages its target, PRMT5, within a cellular context, a combination of the following experimental approaches is recommended.
Western Blotting for Symmetric Dimethylarginine (sDMA)
This is the most direct functional readout of PRMT5 inhibition. A decrease in the levels of sDMA on known PRMT5 substrates, such as SmBB' or SmD3, confirms target engagement and enzymatic inhibition.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-range of this compound and comparators (e.g., GSK3326595, LLY-283) for a specified time (e.g., 24, 48, or 72 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a symmetrically dimethylated substrate (e.g., anti-sDMA, anti-SmBB'-Rme2s) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalize the sDMA signal to a loading control (e.g., β-actin, GAPDH).
-
NanoBRET™ Target Engagement Assay
This live-cell assay directly measures the binding of an inhibitor to a target protein. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target.
Detailed Protocol (based on a bespoke PRMT5 NanoBRET assay[3]):
-
Cell Transfection: Co-transfect HEK293 cells with a vector expressing N-terminally tagged NanoLuc®-PRMT5 and a vector for its binding partner, WDR77.
-
Cell Plating: After 24 hours, resuspend the transfected cells and plate them in a 96-well plate.
-
Inhibitor and Tracer Addition:
-
Prepare serial dilutions of this compound and other inhibitors.
-
Add the fluorescent tracer (e.g., a derivative of a known PRMT5 inhibitor) to the cells at a final concentration determined by a titration experiment (e.g., 75 nM).[3]
-
Add the inhibitor dilutions to the wells.
-
-
Substrate Addition and BRET Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-capable plate reader.
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot it against the inhibitor concentration to determine the EC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability. This method can be used to confirm target engagement in a label-free manner in a cellular environment.
Detailed Protocol (General, requires optimization for PRMT5):
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3-5 minutes) using a PCR machine.
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
-
Protein Detection:
-
Collect the supernatant and analyze the amount of soluble PRMT5 at each temperature by Western blotting or other protein detection methods.
-
-
Data Analysis: Plot the amount of soluble PRMT5 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizing Cellular Processes and Experimental Designs
To better understand the context of this compound's action and the experimental approaches to confirm its target engagement, the following diagrams are provided.
Caption: Simplified PRMT5 signaling pathway and point of inhibition by this compound.
Caption: A generalized experimental workflow for confirming PRMT5 target engagement.
Conclusion
Confirming the cellular target engagement of this compound is a critical step in its development as a chemical probe or therapeutic agent. This guide provides a framework for comparing this compound to other inhibitors and outlines robust experimental methodologies to definitively demonstrate its on-target activity. By employing a multi-faceted approach that combines functional readouts like sDMA levels with direct binding assays such as NanoBRET and CETSA, researchers can gain a comprehensive understanding of this compound's cellular mechanism of action.
References
Prmt5-IN-1: A Comparative Analysis of Specificity Against PRMT Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of Prmt5-IN-1, a potent covalent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), against other members of the PRMT family. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating its suitability for their studies.
High Specificity of this compound for PRMT5
This compound is a highly potent inhibitor of the PRMT5/MEP50 complex, with a reported half-maximal inhibitory concentration (IC50) of 11 nM.[1] Crucially, studies have demonstrated its high selectivity. The precursor to this compound, compound 9, was found to be inactive against PRMT1 and PRMT4 (CARM1), highlighting its specificity for PRMT5.[2][3] This high degree of selectivity is a critical attribute for a chemical probe, minimizing off-target effects and allowing for a more precise investigation of PRMT5 function.
While a comprehensive screening of this compound against the entire panel of PRMT family members has not been published, the selectivity profile of other well-characterized and potent PRMT5 inhibitors, such as EPZ015666 and GSK3326595, provides a strong indication of the achievable selectivity for inhibitors targeting the PRMT5 active site. These inhibitors exhibit exceptionally high selectivity for PRMT5 over other protein methyltransferases.
Comparative Inhibitory Activity
To illustrate the typical selectivity profile of highly specific PRMT5 inhibitors, the following table summarizes the inhibitory activity (IC50 values) of representative PRMT5 inhibitors against various PRMT family members.
| Target Enzyme | This compound (Compound 9) IC50 (nM) | Representative Selective PRMT5 Inhibitor (EPZ015666) IC50 (nM) |
| PRMT5/MEP50 | 11 [1] | 22 [4][5] |
| PRMT1 | Inactive[2][3] | >20,000[6][7] |
| PRMT2 | Not Reported | >20,000 |
| PRMT3 | Not Reported | >20,000 |
| PRMT4 (CARM1) | Inactive[2][3] | >20,000 |
| PRMT6 | Not Reported | >20,000 |
| PRMT7 | Not Reported | >20,000 |
| PRMT8 | Not Reported | >20,000 |
| PRMT9 | Not Reported | Not Reported |
Note: The data for EPZ015666 is presented as a representative example of a highly selective PRMT5 inhibitor with a broad selectivity panel assessment. This compound is expected to have a similar high degree of selectivity.[2][3] GSK3326595 is another example of a highly selective PRMT5 inhibitor with over 4,000-fold selectivity against a panel of 20 other methyltransferases.[8][9]
Experimental Protocols
The determination of inhibitor potency and selectivity is paramount. The following are detailed methodologies for the key experiments cited in the evaluation of this compound and other selective PRMT5 inhibitors.
PRMT5/MEP50 Inhibition Assay (FlashPlate Assay)
This biochemical assay measures the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a biotinylated histone H4 peptide substrate by the PRMT5/MEP50 complex.
Materials:
-
Purified human PRMT5/MEP50 complex
-
Biotinylated Histone H4 (1-15) peptide substrate
-
[3H]-S-adenosyl-L-methionine ([3H]-SAM)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/ml BSA, and 1 mM DTT)
-
This compound or other test compounds
-
Streptavidin-coated FlashPlates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a streptavidin-coated FlashPlate, add the assay buffer.
-
Add the PRMT5/MEP50 enzyme to a final concentration of approximately 5 nM.
-
Add the test compound at various concentrations.
-
Add the biotinylated histone H4 peptide substrate to a final concentration of approximately 40 nM.
-
Pre-incubate the enzyme, substrate, and inhibitor for 20 minutes at room temperature.
-
Initiate the reaction by adding [3H]-SAM to a final concentration of 1 µM.
-
Incubate the reaction for a defined period (e.g., 20-60 minutes) at room temperature.
-
Stop the reaction by washing the plate.
-
Measure the incorporation of the radiolabel using a scintillation counter.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
PRMT Selectivity Profiling (HotSpot™ Radiometric Assay)
This radiometric assay is a filter-binding method used to determine the selectivity of an inhibitor against a panel of different protein arginine methyltransferases.[4][6][8][9]
Materials:
-
Purified PRMT enzymes (PRMT1, PRMT4, etc.)
-
Specific peptide or protein substrates for each PRMT
-
[33P]-ATP or [3H]-SAM
-
Reaction Buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)
-
This compound or other test compounds
-
P81 phosphocellulose filter plates
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Prepare solutions of each PRMT enzyme and its corresponding substrate in the reaction buffer.
-
Dispense the enzyme/substrate mixture into a 96-well plate.
-
Add the test compound at a fixed concentration (e.g., 1 µM or 10 µM) to the respective wells.
-
Allow a pre-incubation period of approximately 20 minutes.
-
Initiate the methyltransferase reaction by adding the radiolabeled cofactor ([33P]-ATP or [3H]-SAM).
-
Incubate the reaction for a specific time at a controlled temperature (e.g., 2 hours at 30°C).
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid solution to remove unincorporated radiolabel.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each PRMT to determine the selectivity profile.
PRMT5 Signaling and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach for determining inhibitor specificity, the following diagrams have been generated.
Caption: PRMT5 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Specificity Analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. mdpi.com [mdpi.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Assay in Summary_ki [bdb99.ucsd.edu]
- 8. landing.reactionbiology.com [landing.reactionbiology.com]
- 9. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Validating Prmt5-IN-1 Efficacy: A Comparative Guide to PRMT5 Knockdown
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of using the small molecule inhibitor Prmt5-IN-1 versus genetic knockdown for validating the cellular effects of targeting Protein Arginine Methyltransferase 5 (PRMT5). This guide synthesizes experimental data to offer an objective analysis of both methodologies.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator in various cellular processes, including cell proliferation, apoptosis, and signal transduction. Its dysregulation is implicated in numerous cancers, making it a promising therapeutic target. This compound is a potent and selective inhibitor of PRMT5. To validate the on-target effects of this compound, it is essential to compare its induced cellular phenotypes with those observed upon genetic knockdown of PRMT5. This guide provides a comparative overview of these two approaches, supported by experimental data and detailed protocols.
Comparative Analysis of Cellular Phenotypes
Both the pharmacological inhibition of PRMT5 with this compound and its genetic knockdown lead to similar phenotypic outcomes in cancer cells, primarily affecting cell viability, apoptosis, and cell cycle progression.
Effects on Cell Viability and Proliferation
Inhibition of PRMT5, either through this compound or shRNA-mediated knockdown, consistently leads to a reduction in cancer cell viability and proliferation.
| Method | Cell Line | Effect on Viability/Proliferation | Reference |
| This compound | Mantle Cell Lymphoma (JeKo-1) | IC50 of 60 nM after 10 days | [1] |
| PRMT5 Knockdown (shRNA) | Hepatocellular Carcinoma (HCC) | Significant inhibition of cell proliferation (MTT assay) | [1] |
| PRMT5 Inhibitor (GSK591) | Lung Cancer (A549, ASTC-a-1) | Significant reduction in cell viability | [2] |
| PRMT5 Knockdown (shRNA) | Lung Cancer (A549, ASTC-a-1) | Dramatically reduced cell viability | [2] |
| PRMT5 Inhibitor (EPZ015666) | Multiple Myeloma | Decreased cellular growth | [1] |
| PRMT5 Knockdown (siRNA) | KSHV-infected cells (BCBL1) | Inhibition of cell proliferation (CCK8 and EdU assays) | [3] |
Induction of Apoptosis
Targeting PRMT5 robustly induces apoptosis in various cancer cell models. This effect is a key indicator of the therapeutic potential of PRMT5 inhibition.
| Method | Cell Line | Effect on Apoptosis | Reference |
| This compound | Not explicitly stated for this compound | General PRMT5 inhibitors induce apoptosis | [1][4] |
| PRMT5 Knockdown (siRNA) | Glioblastoma (A172, U1242, U251) | Significant induction of apoptosis (Annexin-V staining) | [5] |
| PRMT5 Inhibitor (GSK591) | Lung Cancer (A549, ASTC-a-1) | Enhanced resveratrol-induced apoptosis | [2] |
| PRMT5 Knockdown (shRNA) | Lung Cancer (A549, ASTC-a-1) | Promoted resveratrol-induced apoptosis | [2] |
| PRMT5 Inhibitor (EPZ015666) | Multiple Myeloma | Increased Annexin-V positivity and cleavage of PARP and caspases | [1] |
| PRMT5 Knockdown (shRNA) | Multiple Myeloma (NCI-H929, U266) | Increased apoptosis (Annexin V-FITC and PI staining) | [6] |
Cell Cycle Arrest
Disruption of PRMT5 function, either chemically or genetically, often results in cell cycle arrest, typically at the G1 phase.
| Method | Cell Line | Effect on Cell Cycle | Reference |
| This compound | Not explicitly stated for this compound | General PRMT5 inhibitors cause cell cycle arrest | [3][7] |
| PRMT5 Knockdown (shRNA) | Hepatocellular Carcinoma (HCC) | Increased G1 fraction | [1] |
| PRMT5 Knockdown (siRNA) | KSHV-infected cells (BCBL1) | G1 phase arrest | [3] |
| PRMT5 Knockdown (Tetracycline-inducible shRNA) | Breast Cancer (MCF7) | Increased number of cells in G1 phase | [7] |
Signaling Pathways and Experimental Workflows
The cellular effects of PRMT5 inhibition and knockdown are mediated through the modulation of key signaling pathways. Understanding these pathways and the experimental workflows to study them is crucial for validating the mechanism of action of this compound.
The diagram above illustrates how both PRMT5 knockdown and this compound converge on inhibiting PRMT5 function, which in turn modulates critical signaling pathways like PI3K/AKT, WNT/β-catenin, and ERK1/2.[8][9][10] These pathways are central to cell survival and proliferation, and their dysregulation upon PRMT5 targeting leads to the observed phenotypes of reduced proliferation, apoptosis, and cell cycle arrest.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are crucial. Below are generalized protocols for key assays used to assess the effects of PRMT5 knockdown and this compound treatment.
PRMT5 Knockdown using shRNA
-
shRNA Vector Preparation: Clone PRMT5-targeting shRNA sequences into a suitable lentiviral or retroviral vector containing a selectable marker (e.g., puromycin resistance).
-
Viral Production: Transfect the shRNA-containing vector along with packaging plasmids into a packaging cell line (e.g., HEK293T).
-
Transduction: Collect the viral supernatant and transduce the target cancer cell line.
-
Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Validation of Knockdown: Confirm the reduction in PRMT5 protein levels by Western blotting.
Western Blot Analysis
-
Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-PRMT5, anti-phospho-AKT, anti-Cyclin D1, anti-GAPDH) overnight at 4°C.[2]
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: Treat cells with various concentrations of this compound or use cells with stable PRMT5 knockdown.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
Apoptosis Assay (Annexin V Staining)
-
Cell Harvesting: Harvest treated and control cells by trypsinization.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Cell Cycle Analysis (Flow Cytometry)
-
Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a solution containing RNase A and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[3]
Conclusion
The data strongly indicate that the pharmacological inhibition of PRMT5 with this compound phenocopies the effects of genetic PRMT5 knockdown. Both approaches lead to decreased cell viability, increased apoptosis, and cell cycle arrest in cancer cells. This consistency validates that the observed cellular effects of this compound are indeed due to its on-target inhibition of PRMT5. For researchers validating the effects of this compound, performing parallel experiments with PRMT5 knockdown provides a robust and reliable method to confirm the specificity and mechanism of action of this promising therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. PRMT5 Promotes Human Lung Cancer Cell Apoptosis via Akt/Gsk3β Signaling Induced by Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The arginine methyltransferase PRMT5 and PRMT1 distinctly regulate the degradation of anti-apoptotic protein CFLARL in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic validation of the protein arginine methyltransferase PRMT5 as a candidate therapeutic target in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Anti-Tumor Effects of PRMT5 and PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors with Poly (ADP-ribose) polymerase (PARP) inhibitors represents a promising therapeutic strategy in oncology. This guide provides a comparative analysis of the synergistic effects of this combination, focusing on preclinical data for potent and selective PRMT5 inhibitors. While direct data for Prmt5-IN-1 in combination with PARP inhibitors is not extensively available in the public domain, this guide will utilize data from functionally similar, well-characterized PRMT5 inhibitors such as GSK3326595, C220, and PRT543 as surrogates to illustrate the therapeutic potential.
Mechanism of Synergy: Inducing Synthetic Lethality
The synergistic interaction between PRMT5 inhibitors and PARP inhibitors is rooted in the principle of synthetic lethality. PRMT5 is a key enzyme that regulates the expression of numerous genes involved in the DNA Damage Response (DDR) pathway, including those essential for homologous recombination (HR) repair such as BRCA1/2, RAD51, and ATM.[1][2] Inhibition of PRMT5 leads to the downregulation of these DDR genes, creating a "BRCAness" phenotype in cancer cells, even in those with wild-type BRCA genes.[2] This acquired deficiency in HR repair makes the cancer cells highly dependent on alternative DNA repair pathways, particularly the base excision repair (BER) pathway, where PARP enzymes play a crucial role.
Consequently, when PRMT5-inhibited cells are treated with a PARP inhibitor, both major DNA repair pathways are compromised, leading to an accumulation of catastrophic DNA damage and subsequent cancer cell death.[1][3] This combination has shown efficacy in various cancer models, including those that are resistant to PARP inhibitors alone.[1]
Comparative Efficacy of PRMT5 and PARP Inhibitor Combinations
Preclinical studies have consistently demonstrated the synergistic anti-proliferative effects of combining PRMT5 inhibitors with PARP inhibitors across a range of cancer cell lines. The following tables summarize key quantitative data from these studies.
Table 1: Synergistic Activity of PRMT5 Inhibitor GSK3326595 with PARP Inhibitors
| Cancer Type | Cell Line | PARP Inhibitor | Synergy Score (Bliss) | Synergy Score (HSA) | Observations | Reference |
| Breast Cancer | MDA-MB-468 | Niraparib | >10 | >10 | Synergistic effects on growth inhibition observed in a concentration area ranging between 9.77 nM and 5000 nM for GSK3326595 and 78.1 nM to 5000 nM for niraparib. | [4] |
| Breast Cancer | HCC1806 | Niraparib | >10 | >10 | Synergistic growth inhibition was observed. | [4] |
| Ovarian Cancer | OVCAR-3 | Niraparib | >10 | >10 | The combination increased cytotoxicity. | [4] |
| Triple-Negative Breast Cancer (BRCA1 WT) | MDA-MB-468 | Olaparib | Synergistic | Not Reported | Potentiated cell death. | [2] |
| Triple-Negative Breast Cancer (BRCA1 WT) | HCC1806 | Talazoparib | Synergistic | Not Reported | Potentiated cell death. | [2] |
Table 2: Synergistic Activity of PRMT5 Inhibitors C220 and PRT543 with Olaparib
| Cancer Type | Cell Line | PRMT5 Inhibitor | PARP Inhibitor | Combination Effect | Observations | Reference |
| Ovarian Cancer | ES-2 | C220 | Olaparib | Synergistic | Increased DNA damage as measured by γH2AX foci. | [1] |
| Breast Cancer | Patient-Derived Xenograft | PRT543 | Olaparib | Synergistic | Effectively inhibited tumor growth in vivo. | [1] |
| Ovarian Cancer (Olaparib-Resistant) | Patient-Derived Xenograft | PRT543 | Olaparib | Synergistic | Significantly inhibited the growth of olaparib-resistant tumors in vivo. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols used to assess the synergy between PRMT5 and PARP inhibitors.
Cell Viability Assays
1. MTT Assay:
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed human triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-468, HCC1806) in 96-well plates.
-
Treat cells with varying doses of a PRMT5 inhibitor (e.g., GSK3326595) and a PARP inhibitor (e.g., Olaparib, Talazoparib) as single agents or in combination.
-
Incubate for a specified period (e.g., 5-7 days).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.[2]
-
2. CellTiter-Glo® Luminescent Cell Viability Assay:
-
Principle: Measures the amount of ATP, an indicator of metabolically active cells.
-
Protocol:
-
Seed cancer cells (e.g., breast or ovarian cancer cell lines) in opaque-walled multiwell plates.
-
Treat cells with the PRMT5 inhibitor and PARP inhibitor combination for the desired duration (e.g., 10 days).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent directly to the cell culture medium.
-
Mix on an orbital shaker to induce cell lysis and generate a luminescent signal.
-
Allow the plate to incubate at room temperature to stabilize the signal.
-
Record luminescence using a luminometer. The luminescent signal is proportional to the number of viable cells.[1][4]
-
DNA Damage Assessment
Immunofluorescence for γH2AX Foci:
-
Principle: Detects the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks.
-
Protocol:
-
Grow cells (e.g., ES-2 ovarian cancer cells) on coverslips or in imaging-compatible plates.
-
Treat cells with the PRMT5 inhibitor, PARP inhibitor, or the combination for a specified time (e.g., 4 days).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against γH2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus to assess the level of DNA damage.[1]
-
Visualizing the Molecular Interactions and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibiting PRMT5 induces DNA damage and increases anti-proliferative activity of Niraparib, a PARP inhibitor, in models of breast and ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting PRMT5 induces DNA damage and increases anti-proliferative activity of Niraparib, a PARP inhibitor, in models of breast and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating Prmt5-IN-1 Induced Changes in RNA Splicing: A Comparative Guide
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on validating the effects of Prmt5-IN-1 on RNA splicing. We offer a comparative analysis of methodologies, present supporting experimental data, and detail protocols to ensure robust and reproducible results.
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification is crucial for various cellular processes, including the regulation of gene expression, DNA damage response, and, notably, pre-mRNA splicing.[3][4][5] PRMT5 methylates core components of the spliceosome, such as the Sm proteins, ensuring the proper assembly and function of this complex machinery.[6]
This compound is a potent and selective inhibitor of PRMT5, with a reported IC50 of 11 nM for the PRMT5/MEP50 complex.[7] Its mechanism involves the formation of a covalent adduct, leading to the inhibition of PRMT5's methyltransferase activity.[7] Consequently, treatment with this compound is expected to induce significant alterations in the cellular splicing landscape. Validating these changes is a critical step in understanding its biological effects and therapeutic potential.
Comparison with Alternative PRMT5 Inhibitors
This compound is one of several small molecule inhibitors developed to target PRMT5. Understanding its profile in the context of other available compounds is essential for experimental design and interpretation.
| Inhibitor | Mechanism of Action | Reported IC50 | Key Features & Applications |
| This compound | Covalent inhibitor | 11 nM (PRMT5/MEP50)[7] | Potent and selective; used in preclinical studies to probe PRMT5 function.[7] |
| GSK3326595 (EPZ015666) | SAM-competitive, reversible | 22 nM | Orally bioavailable; has entered clinical trials for various cancers.[8] |
| JNJ-64619178 | SAM-competitive, reversible | <5 nM | Potent and selective; used in studies of glioblastoma and other cancers.[9] |
| MRTX1719 | MTA-cooperative inhibitor | N/A | Selective for MTAP-deleted cancers, a synthetic lethal approach.[10] |
| Compound 17 | PRMT5:MEP50 Protein-Protein Interaction (PPI) Inhibitor | <500 nM | Novel mechanism targeting the obligate cofactor interaction, not the catalytic site.[5][11] |
Experimental Validation Workflow
A multi-step approach is required to comprehensively identify and validate splicing changes induced by this compound. The typical workflow involves a discovery phase using high-throughput sequencing, followed by targeted validation of specific events.
Key Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Select a relevant cell line (e.g., Granta-519, U87, or other cancer cell lines known to be sensitive to PRMT5 inhibition).[7][9]
-
Treatment: Culture cells to logarithmic growth phase. Treat cells with this compound at a concentration range determined by prior dose-response experiments (e.g., 10 nM to 1 µM).[7] A vehicle control (e.g., DMSO) must be run in parallel.
-
Duration: Treatment duration should be sufficient to observe changes in methylation and splicing. A time course of 24 to 72 hours is typical.[9]
-
Replicates: Use biological triplicates for each condition to ensure statistical power.
RNA Sequencing (RNA-Seq) for Splicing Discovery
-
RNA Extraction: Isolate total RNA from control and this compound-treated cells using a standard kit (e.g., RNeasy Plus Mini Kit). Ensure high quality RNA (RIN > 8).
-
Library Preparation: Prepare RNA-seq libraries using a kit that preserves strand information and enriches for polyadenylated mRNA (e.g., Illumina TruSeq Stranded mRNA LT Sample Prep Kit).[12]
-
Sequencing: Perform deep sequencing on a platform like the Illumina HiSeq to obtain sufficient read depth for splicing analysis (>40 million reads per sample).[9]
-
Bioinformatic Analysis:
-
Alignment: Align reads to the reference genome using a splice-aware aligner like HISAT2 or STAR.[12]
-
Splicing Event Quantification: Use specialized software to identify and quantify differential alternative splicing events. Tools like rMATS or JunctionSeq can detect various event types.[13][14] The primary output is often the "Percent Spliced In" (PSI or Ψ) value.
-
Statistical Analysis: Identify events with a statistically significant change in PSI (e.g., FDR < 0.05) between treated and control groups.[13]
-
Expected RNA-Seq Splicing Analysis Outcome
| Splicing Event Type | Expected Change with this compound | Biological Implication |
| Intron Retention (IR) | Significant Increase[9][14] | Leads to transcripts with premature stop codons, often targeted for nonsense-mediated decay (NMD), resulting in reduced protein expression.[15] |
| Exon Skipping (Cassette Exon) | Significant Increase[15] | Can produce truncated proteins or proteins lacking key functional domains. |
| Alternative 3' Splice Site (A3SS) | Variable Changes | Can alter the reading frame or change the protein sequence. |
| Alternative 5' Splice Site (A5SS) | Variable Changes | Can alter the reading frame or change the protein sequence. |
| Mutually Exclusive Exons (MXE) | Variable Changes | Allows for the inclusion of one of two exons, creating functionally distinct protein isoforms. |
RT-qPCR for Validation of Splicing Events
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is the gold standard for validating specific splicing events identified by RNA-Seq.[16][17]
-
RNA to cDNA: Reverse transcribe 1-2 µg of the same RNA used for sequencing into cDNA.
-
Primer Design: Design primers that specifically amplify the different isoforms (e.g., inclusion vs. exclusion of a cassette exon).[17] Typically, one primer is placed in each of the flanking constitutive exons. This single primer pair will generate two products of different sizes.
-
qPCR Reaction: Perform qPCR using a SYBR Green-based method.
-
Analysis:
-
For semi-quantitative analysis, run the PCR products on an agarose gel. A change in the ratio of the band intensities between the two isoforms will validate the splicing change.[17]
-
For quantitative analysis, calculate the inclusion level (IL) or PSI value using the ΔΔCq method, comparing the amplification of the inclusion isoform to the total level of the gene's transcripts.[18]
-
Western Blot for Target Engagement
It is crucial to confirm that this compound is engaging its target and inhibiting its enzymatic activity within the cell.
-
Protein Lysate Preparation: Prepare whole-cell lysates from control and this compound-treated cells.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Primary Antibodies: Probe membranes with an antibody specific for symmetric dimethylarginine (SDMA) to detect global changes in methylation.[19] Antibodies against specific methylated substrates like SmB/B' (SmBB'-Rme2s) can also be used.[2] Additionally, use an antibody against total PRMT5 to ensure the inhibitor does not cause its degradation.[19]
-
Loading Control: Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) to ensure equal protein loading.[19]
-
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands. A marked decrease in the SDMA signal in treated samples confirms PRMT5 inhibition.[19]
PRMT5 Signaling and Splicing Regulation
PRMT5 plays a central role in the maturation of spliceosomal small nuclear ribonucleoproteins (snRNPs). Inhibition of this process disrupts the fidelity of pre-mRNA splicing.
References
- 1. researchgate.net [researchgate.net]
- 2. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PRMT5 promotes symmetric dimethylation of RNA processing proteins and modulates activated T cell alternative splicing and Ca2+/NFAT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PRMT1 loss sensitizes cells to PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 11. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sustained cancer‐relevant alternative RNA splicing events driven by PRMT5 in high‐risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PRMT5 methylome profiling uncovers a direct link to splicing regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A reliable method for quantification of splice variants using RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PRMT5 Inhibitors: Prmt5-IN-1 versus LLY-283
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of two notable PRMT5 inhibitors, Prmt5-IN-1 and LLY-283. This analysis is supported by available experimental data to inform preclinical research and development decisions.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology due to its role in various cellular processes that contribute to cancer progression.[1] This guide focuses on a comparative analysis of two small molecule inhibitors of PRMT5: this compound and LLY-283. While both compounds effectively target PRMT5, a notable distinction exists in the available efficacy data, with extensive in vivo studies reported for LLY-283 but a conspicuous absence of such data for this compound in the public domain.
In Vitro Efficacy: A Head-to-Head Comparison
Both this compound and LLY-283 demonstrate potent inhibitory activity against PRMT5 in biochemical and cellular assays. The following table summarizes their in vitro performance based on available data.
| Parameter | This compound | LLY-283 |
| Target | Protein Arginine Methyltransferase 5 (PRMT5) | Protein Arginine Methyltransferase 5 (PRMT5) |
| Mechanism of Action | Covalent inhibitor that reacts with C449 in the PRMT5 active site.[2] | Binds to the S-adenosylmethionine (SAM) pocket of PRMT5.[3] |
| Biochemical IC₅₀ | 11 nM for PRMT5/MEP50 complex.[2] | 22 ± 3 nM for PRMT5:MEP50 complex.[1][4] |
| Cellular IC₅₀ (sDMA) | 12 nM in Granta-519 cells.[2] | 25 ± 1 nM in cells.[1][4] |
| Cell Proliferation IC₅₀ | 60 nM in Granta-519 cells (10-day assay).[2] | 46 nM in A375 cells.[5] |
In Vivo Efficacy: LLY-283 Demonstrates Anti-Tumor Activity
A significant disparity in the available data lies in the in vivo evaluation of these two compounds. LLY-283 has been the subject of multiple preclinical in vivo studies, demonstrating its anti-tumor efficacy in various cancer models. In contrast, to date, there is no publicly available in vivo efficacy data for this compound.
LLY-283 In Vivo Efficacy Data
| Tumor Model | Animal Model | Dosing Regimen | Key Findings |
| Melanoma (A375 xenograft) | Severe Combined Immunodeficiency (SCID) mice | 20 mg/kg, oral, once daily for 28 days | Statistically significant tumor growth inhibition compared to vehicle-treated tumors.[6] |
| Glioblastoma (Orthotopic patient-derived xenografts) | Immunodeficient NSG mice | 50 mg/kg, oral | Significantly prolonged the survival of mice. LLY-283 was found to be brain-penetrant.[7] |
Experimental Protocols
In Vitro PRMT5 Inhibition Assay (General Protocol)
A common method to determine the in vitro potency of PRMT5 inhibitors is a radioactivity-based assay. This involves incubating the recombinant PRMT5:MEP50 complex with a peptide substrate and radio-labeled S-adenosylmethionine (³H-SAM). The inhibitor is added at varying concentrations, and the transfer of the ³H-methyl group to the peptide is measured, typically by scintillation counting, to determine the IC₅₀ value.[1]
In Vivo Xenograft Study Protocol (LLY-283 Example)
-
Cell Implantation: Human cancer cells (e.g., A375 melanoma cells) are implanted subcutaneously into the flank of immunocompromised mice (e.g., SCID mice).[6]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into control (vehicle) and treatment groups.[6]
-
Drug Administration: LLY-283 is administered orally, typically on a daily schedule (e.g., 20 mg/kg). The vehicle solution is administered to the control group.[6]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly) throughout the study.[6]
-
Endpoint: The study is concluded after a predetermined period (e.g., 28 days), and tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.[6]
Visualizing the Comparison and Mechanisms
To further clarify the information presented, the following diagrams illustrate the PRMT5 signaling pathway, a typical in vivo experimental workflow, and a logical comparison of the two inhibitors.
Caption: PRMT5 signaling pathway overview.
Caption: Typical in vivo efficacy workflow.
Caption: Comparison of available data.
Conclusion
Both this compound and LLY-283 are potent inhibitors of PRMT5 with low nanomolar efficacy in vitro. However, a critical gap in the publicly available data for this compound is the absence of in vivo studies. LLY-283, on the other hand, has demonstrated significant anti-tumor activity in preclinical animal models of melanoma and glioblastoma, highlighting its potential for further development. For researchers selecting a PRMT5 inhibitor for in vivo studies, LLY-283 currently stands as the compound with validated anti-tumor efficacy in animal models. Further research and publication of in vivo data for this compound are necessary to enable a direct and comprehensive comparison of the in vivo efficacy of these two promising PRMT5 inhibitors.
References
- 1. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. | BioWorld [bioworld.com]
- 7. PRMT5 inhibition disrupts splicing and stemness in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity of PRMT5 Inhibitors for MTA-Bound PRMT5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The protein arginine methyltransferase 5 (PRMT5) has emerged as a critical target in oncology. Its role in various cellular processes, including cell cycle progression and RNA splicing, has led to the development of numerous inhibitors. A key challenge in targeting PRMT5 is achieving tumor selectivity to minimize off-target effects and toxicity. One promising strategy exploits the frequent co-deletion of the methylthioadenosine phosphorylase (MTAP) gene with the tumor suppressor CDKN2A in many cancers. Loss of MTAP leads to the accumulation of methylthioadenosine (MTA), which acts as an endogenous partial inhibitor of PRMT5. This creates a therapeutic window for inhibitors that selectively target the MTA-bound state of PRMT5.
This guide provides a comparative analysis of different classes of PRMT5 inhibitors, with a focus on their selectivity for the MTA-bound PRMT5 complex. We present supporting experimental data, detailed protocols for key assays, and visualizations to aid in the evaluation of these compounds.
Comparative Analysis of PRMT5 Inhibitor Selectivity
The selectivity of PRMT5 inhibitors for the MTA-bound complex is a critical determinant of their therapeutic index. Inhibitors can be broadly categorized into two main classes: MTA-cooperative and non-MTA-cooperative.
-
Non-MTA-Cooperative Inhibitors: This class includes first-generation PRMT5 inhibitors that bind to the enzyme in a manner that is either competitive or uncompetitive with the cofactor S-adenosylmethionine (SAM). These inhibitors, such as Prmt5-IN-1 , EPZ015666 (GSK3235025) , and GSK3326595 (Pemrametostat) , do not rely on the presence of MTA for their activity. Consequently, they inhibit PRMT5 in both healthy (MTAP-proficient) and cancerous (MTAP-deficient) cells, which can lead to on-target toxicities. This compound is a potent, selective, and covalent inhibitor of PRMT5.[1][2]
-
MTA-Cooperative Inhibitors: These second-generation inhibitors, exemplified by MRTX1719 and PRMT5-MTA-IN-1 , are designed to specifically bind to the PRMT5-MTA complex. This cooperative binding leads to potent inhibition of PRMT5 only in cells with high intracellular concentrations of MTA, such as MTAP-deleted cancer cells. This exquisite selectivity for tumor cells over normal cells is expected to result in a wider therapeutic window and reduced side effects.
The following table summarizes the quantitative data on the selectivity of representative PRMT5 inhibitors.
| Inhibitor | Class | Biochemical IC50 (PRMT5/MEP50) | Cellular sDMA IC50 (MTAP WT) | Cellular sDMA IC50 (MTAP del) | Cellular Proliferation IC50 (MTAP WT) | Cellular Proliferation IC50 (MTAP del) | Selectivity Fold (MTAP del vs WT) |
| This compound | Non-MTA-Cooperative (Covalent) | 11 nM[1][2] | 12 nM (Granta-519)[1][2] | Not Reported | 60 nM (Granta-519)[1][2] | Not Reported | Not Applicable |
| EPZ015666 (GSK3235025) | Non-MTA-Cooperative | 22 nM[3][4] | Not Reported | Not Reported | Nanomolar range in MCL cell lines[3][5] | Not Reported | Not Applicable[5] |
| GSK3326595 (Pemrametostat) | Non-MTA-Cooperative | 9.2 nM[] | Similar activity independent of MTAP status[7] | Similar activity independent of MTAP status[7] | Not Reported | Not Reported | Not Applicable[7] |
| MRTX1719 | MTA-Cooperative | 3.6 nM (in presence of MTA)[8] | 653 nM (HCT116)[7] | 8 nM (HCT116)[7][9] | 890 nM (HCT116)[7] | 12 nM (HCT116)[7][9] | >70-fold[7] |
| PRMT5-MTA-IN-1 | MTA-Cooperative | Not Reported | Not Reported | Not Reported | 2.47 µM (HCT116 WT)[10][11] | 16 nM (HCT116 MTAP del)[10][11] | ~154-fold |
Experimental Protocols
Accurate evaluation of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are methodologies for key experiments cited in this guide.
Biochemical Inhibition Assay (e.g., AlphaLISA)
This assay quantifies the enzymatic activity of the PRMT5/MEP50 complex and the inhibitory potential of test compounds.
-
Reagents and Materials:
-
Recombinant human PRMT5/MEP50 complex
-
S-adenosylmethionine (SAM)
-
Methylthioadenosine (MTA) for testing MTA-cooperative inhibitors
-
Biotinylated histone H4 peptide substrate
-
AlphaLISA anti-methylarginine antibody (Acceptor beads)
-
Streptavidin-coated Donor beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT)
-
Test compounds (e.g., this compound) at various concentrations
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the PRMT5/MEP50 enzyme, the biotinylated peptide substrate, and the test compound. For MTA-cooperative inhibitors, pre-incubate the enzyme with MTA.
-
Initiate the methyltransferase reaction by adding SAM.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing the AlphaLISA Acceptor beads and EDTA.
-
Add the Streptavidin-coated Donor beads.
-
Incubate in the dark to allow for bead proximity binding.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
The AlphaLISA signal is proportional to the amount of methylated peptide.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular Symmetric Dimethylarginine (sDMA) Assay (Western Blot)
This assay measures the ability of an inhibitor to block PRMT5 activity within cells by quantifying the levels of symmetric dimethylation on a known PRMT5 substrate, such as SmD3.
-
Cell Culture and Treatment:
-
Culture MTAP wild-type and MTAP-deleted cell lines (e.g., HCT116 isogenic pair) under standard conditions.
-
Treat the cells with increasing concentrations of the test inhibitor for a specified duration (e.g., 72 hours).
-
-
Protein Extraction:
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for symmetric dimethylarginine (sDMA) or a specific methylated substrate (e.g., anti-sDMA-SmD3).
-
Incubate with a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the sDMA signal to the loading control.
-
Calculate the percent inhibition of sDMA for each treatment condition relative to the vehicle control.
-
Determine the cellular IC50 value from the dose-response curve.
-
Visualizing PRMT5 Inhibition and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the PRMT5 signaling pathway and a typical experimental workflow for evaluating inhibitor selectivity.
Caption: PRMT5 signaling in normal versus MTAP-deleted cancer cells.
Caption: Workflow for evaluating PRMT5 inhibitor selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 7. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PRMT5-MTA-IN-1_TargetMol [targetmol.com]
Validating the Reversal of Prmt5-IN-1 Effects: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the reversal of effects from Prmt5-IN-1, a potent and selective covalent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). We offer objective comparisons with alternative inhibitors and present supporting experimental data and protocols.
Introduction to PRMT5 and this compound
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in regulating numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[2][3] Dysregulation of PRMT5 activity is implicated in various cancers, making it a significant target for therapeutic intervention.[1]
This compound is a potent, selective, and covalent inhibitor of PRMT5, with a reported IC50 of 11 nM for the PRMT5/MEP50 complex.[4] Its covalent binding mechanism suggests that its inhibitory effects may be long-lasting. Therefore, understanding the conditions under which these effects can be reversed is crucial for both mechanistic studies and therapeutic development. This guide outlines experimental strategies to assess the reversal of this compound's cellular effects.
Quantifying PRMT5 Inhibition and Reversal
The primary molecular effect of this compound is the inhibition of PRMT5's methyltransferase activity, leading to a global reduction in symmetric dimethylarginine (sDMA) levels on its substrate proteins. Validating the reversal of this effect requires quantifying the recovery of sDMA marks after the inhibitor is removed.
Data Presentation: Assays for PRMT5 Activity and sDMA Levels
| Assay Type | Principle | Target Measured | Throughput | Key Considerations |
| Western Blot | Immunoassay using an anti-sDMA antibody to detect a wide range of symmetrically dimethylated proteins. | Global sDMA levels | Low to Medium | Provides a global view of sDMA status. Semi-quantitative. |
| ELISA | Enzyme-linked immunosorbent assay using a specific antibody that recognizes methylated substrates (e.g., H4R3me2s). | Specific methylated substrates | High | Quantitative. Requires specific antibodies for the substrate of interest. |
| Chemiluminescent Assay | Measures PRMT5 activity using a specific antibody that recognizes the methylated residue (e.g., H4R3) on a substrate peptide.[5][6] | In vitro enzyme activity | High | Ideal for screening inhibitors directly against the enzyme.[5] |
| AptaFluor™ Methyltransferase Assay | Directly measures the enzymatic by-product S-adenosyl-L-homocysteine (SAH) using a selective RNA aptamer.[7] | In vitro SAH production | High | Highly sensitive and avoids the use of antibodies.[7] |
| AlphaLISA® Assay | Homogeneous (no-wash) immunoassay using donor and acceptor beads to detect methylated substrates.[8] | Specific methylated substrates | High | Robust and suitable for high-throughput screening.[8] |
| Mass Spectrometry | Identifies and quantifies specific arginine-methylated peptides in complex protein samples. | Specific sDMA sites on proteins | Low | Provides the most detailed and specific quantification of methylation. |
Experimental Protocol: Western Blot for Global sDMA Levels
This protocol describes the assessment of global sDMA levels in cells treated with this compound, followed by a washout period to evaluate the reversal of inhibition.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7, Granta-519) at a desired density and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations (e.g., 0-1 µM) for a specified duration (e.g., 72 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Inhibitor Washout:
-
For reversal experiments, aspirate the medium containing this compound.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Add fresh, inhibitor-free culture medium.
-
Collect cell lysates at different time points post-washout (e.g., 0, 12, 24, 48 hours) to assess the recovery of sDMA.[9]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against symmetric dimethylarginine (anti-sDMA) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Quantification:
-
Densitometry analysis can be performed using software like ImageJ to quantify the band intensities. Normalize the sDMA signal to the loading control.
-
Visualization: Workflow for Validating Reversal of PRMT5 Inhibition
Caption: Workflow for a washout experiment to validate the reversal of this compound effects.
Comparison with Alternative PRMT5 Inhibitors
The strategy for validating reversal is highly dependent on the inhibitor's mechanism of action. This compound is a covalent inhibitor, while other widely used inhibitors are reversible or have different binding modes.
Data Presentation: Comparison of PRMT5 Inhibitors
| Inhibitor | Mechanism of Action | Target Binding | IC50 (PRMT5/MEP50) | Key Feature | Reference |
| This compound | Covalent | Substrate Pocket | 11 nM | Forms covalent adduct with Cys449. | [4] |
| EPZ015666 (GSK3326595) | Reversible, non-competitive | Substrate Pocket | 22 nM | Reversible inhibitor, clinical trial candidate. | [9][10] |
| MRTX1719 | Reversible, MTA-cooperative | Cofactor Pocket | Not directly comparable | Preferentially binds to the PRMT5-MTA complex in MTAP-deleted cancers. | [11][12] |
| PRMT5 Degrader (e.g., Compound 15) | Proteolysis-targeting chimera (PROTAC) | N/A | Degrades PRMT5 protein | Induces proteasomal degradation of the PRMT5 protein itself. | [9] |
-
Covalent Inhibitors (this compound): Reversal of inhibition depends on the synthesis of new PRMT5 protein, as the covalent bond is generally irreversible. Washout experiments will therefore show a slow recovery of sDMA marks that is dependent on the protein turnover rate.
-
Reversible Inhibitors (EPZ015666): The effects of reversible inhibitors are expected to diminish more rapidly upon washout as the compound dissociates from the enzyme's active site.
-
MTA-Cooperative Inhibitors (MRTX1719): These inhibitors are most effective in cells with methylthioadenosine phosphorylase (MTAP) deletion, where MTA levels are high. Validating reversal would involve similar washout experiments, but the cellular context (MTAP status) is critical.[11]
-
PRMT5 Degraders: Reversal of effect is demonstrated by the re-synthesis of the PRMT5 protein after the degrader is washed out.[9]
Monitoring Downstream Signaling Pathways
PRMT5 regulates multiple signaling pathways critical for cell proliferation and survival. Validating the reversal of this compound effects should include monitoring the activity of these pathways.
Key PRMT5-Modulated Pathways
-
AKT/GSK3β Pathway: PRMT5 can indirectly activate AKT/GSK3β signaling, which promotes cell survival.[13] Inhibition of PRMT5 can lead to decreased levels of phosphorylated (active) AKT and phosphorylated (inactive) GSK3β.
-
ERK1/2 Pathway: PRMT5 can regulate growth factor signaling, such as through FGFR3, which in turn activates the ERK1/2 pathway to promote cell growth.[14][15]
-
p53 Pathway: PRMT5 can methylate and regulate the function of key tumor suppressors and transcription factors, including p53 and E2F-1.
Experimental Protocol: Assessing Pathway Reversal by Western Blot
-
Perform the this compound treatment and washout experiment as described in Section 1.
-
Collect cell lysates at each time point post-washout.
-
Use Western blotting to probe for key signaling proteins.
-
For the AKT pathway, use antibodies against phospho-AKT (Ser473) and total AKT.
-
For the ERK pathway, use antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
-
-
Quantify the ratio of phosphorylated protein to total protein to determine pathway activity at each time point. A return of this ratio to baseline levels indicates the reversal of the inhibitor's effect on the signaling pathway.
Visualization: PRMT5's Role in the AKT/GSK3β Signaling Pathway
Caption: PRMT5 promotes AKT/GSK3β signaling, an effect blocked by this compound.
Visualization: Logical Flow for Validating Pathway Modulation Reversal
Caption: Logical flow demonstrating the expected reversal of pathway inhibition.
Conclusion
Validating the reversal of this compound's effects is a multi-faceted process that requires careful experimental design. Because this compound is a covalent inhibitor, the reversal of its primary effect on sDMA levels is intrinsically linked to the cellular turnover rate of the PRMT5 protein. A comprehensive validation approach should involve time-course experiments following inhibitor washout, quantitative measurement of global sDMA levels, and analysis of key downstream signaling pathways like AKT and ERK. Comparing these results to those obtained with non-covalent inhibitors provides a clearer understanding of the inhibitor's specific mechanism and its long-term cellular consequences.
References
- 1. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. amsbio.com [amsbio.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. NanoBRET® TE PRMT5 Assay [worldwide.promega.com]
- 12. youtube.com [youtube.com]
- 13. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cell-stress.com [cell-stress.com]
Safety Operating Guide
Proper Disposal of Prmt5-IN-1: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical guidance for the proper disposal of Prmt5-IN-1, a potent and selective protein arginine methyltransferase 5 (PRMT5) inhibitor used in research and drug development. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.
Researchers, scientists, and drug development professionals handling this compound must recognize that, like many potent research compounds, it should be treated as hazardous chemical waste. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, an SDS for the similar compound PRMT5-IN-10 indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, it is imperative to avoid disposal down the drain or in regular trash.
The primary directive for the disposal of this compound, and any other research chemical, is to consult the Safety Data Sheet (SDS) provided by the supplier. If an SDS was not provided with the compound, contact the manufacturer to obtain one. This document contains detailed information regarding the specific hazards, handling, and disposal requirements of the substance.
In the absence of a specific SDS, the following general procedures for the disposal of hazardous laboratory chemical waste should be strictly followed.
Key Disposal Data and Considerations
The following table summarizes crucial information for the safe handling and disposal of this compound, based on general laboratory safety principles and data from similar compounds.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Due to its potent biological activity and potential toxicity. |
| Primary Disposal Route | Licensed Hazardous Waste Disposal Vendor | To ensure environmentally sound and compliant disposal. |
| Incompatible Wastes | Strong Oxidizing Agents, Strong Acids, Strong Bases | To prevent potentially violent reactions. |
| Personal Protective Equipment (PPE) | Nitrile Gloves, Safety Goggles, Lab Coat | To prevent skin and eye contact. |
| Container Labeling | "Hazardous Waste," Chemical Name, Date, Hazard Pictograms | For clear identification and safe handling by all personnel. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste, including pure compound, solutions, and contaminated labware.
1. Waste Segregation and Collection:
- Solid Waste:
- Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
- Contaminated items such as weigh boats, pipette tips, and gloves should be placed in a designated, sealed plastic bag or container labeled as "Hazardous Waste: this compound Contaminated Debris."
- Liquid Waste:
- Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
- Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
- Sharps Waste:
- Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
2. Container Management:
- Ensure all waste containers are in good condition and compatible with the chemical.
- Keep waste containers securely closed except when adding waste.
- Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
3. Labeling:
- All waste containers must be clearly labeled with the words "Hazardous Waste."
- The label must include the full chemical name ("this compound"), the approximate concentration and quantity, and the date of accumulation.
- Affix any relevant hazard pictograms as indicated in the supplier's SDS.
4. Request for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup.
- Provide them with a detailed inventory of the waste to be collected.
5. Documentation:
- Maintain a log of all this compound waste generated, including quantities and dates of disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures and prioritizing the guidance provided in the official Safety Data Sheet, laboratories can ensure the safe and responsible management of this compound waste, thereby protecting researchers, the wider community, and the environment.
Personal protective equipment for handling Prmt5-IN-1
Essential Safety and Handling Guide for Prmt5-IN-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on the safety data sheet for the closely related compound, PRMT5-IN-10, and represent best practices for handling potent chemical inhibitors.
Disclaimer: This information is intended as a guide and is based on data for a similar compound. Always consult the specific Safety Data Sheet (SDS) provided by the supplier of your this compound material for the most accurate and up-to-date information.
Hazard Identification and Risk Assessment
This compound is a potent and selective protein arginine methyltransferase 5 (PRMT5) inhibitor.[1][2][3] While a specific SDS for this compound is not publicly available, a closely related compound, PRMT5-IN-10, is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[4]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[4]
Due to its potent biological activity, it is crucial to handle this compound with care to avoid exposure.
Engineering Controls
To minimize exposure risk, this compound should be handled in a controlled environment with appropriate engineering controls:
-
Ventilation: Use only in areas with adequate exhaust ventilation, such as a certified chemical fume hood.[4]
-
Safety Stations: Ensure a safety shower and eyewash station are readily accessible in the immediate work area.[4]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from splashes and airborne particles.[4] |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile). | Prevents skin contact.[4] |
| Body Protection | Impervious laboratory coat or clothing. | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | A suitable respirator may be required. | Prevents inhalation of dust or aerosols, especially when handling the powder form.[4] |
Operational Plan: Step-by-Step Handling Procedures
4.1. Preparation and Weighing:
-
Perform all manipulations of solid this compound within a chemical fume hood.
-
Before handling, don all required PPE: lab coat, safety goggles, and gloves.
-
To avoid generating dust, handle the powder carefully.
-
Weigh the required amount of this compound in a tared, sealed container.
4.2. Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Slowly add the solvent to the this compound powder to avoid splashing.
-
Ensure the container is tightly sealed after the solution is prepared.
4.3. General Use:
-
Do not eat, drink, or smoke in the laboratory or when handling the product.[4]
-
Avoid inhalation of dust or aerosols and prevent contact with eyes and skin.[4]
-
Wash hands thoroughly after handling.[4]
Storage Plan
Proper storage is essential to maintain the stability of this compound and prevent accidental exposure.
-
Powder Form: Store at -20°C in a tightly sealed container.[4]
-
In Solvent: Store at -80°C in a tightly sealed container.[4]
-
General Conditions: Keep in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[4]
Spill and Emergency Procedures
6.1. Spills:
-
Evacuate the area if the spill is large or generates significant dust.
-
Wear appropriate PPE, including respiratory protection.
-
Collect the spillage carefully. Avoid generating dust.
-
Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Collect all cleanup materials in a sealed container for proper disposal.
6.2. First Aid:
-
If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse mouth.[4]
-
Eye Contact: Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek prompt medical attention.[4]
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[4]
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant.[4]
-
Avoid release to the environment. Due to its high aquatic toxicity, do not allow the product to enter drains, water courses, or the soil.[4]
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
